7-Hydroxy Risperidone-d4
Description
Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O3/c1-14-18(23(30)28-13-17(29)3-5-21(28)25-14)8-11-27-9-6-15(7-10-27)22-19-4-2-16(24)12-20(19)31-26-22/h2,4,12,15,17,29H,3,5-11,13H2,1H3/i8D2,11D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWPQNZPAOAQSG-ZUPNMEAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CC(CCC2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(N=C2CCC(CN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670102 | |
| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-7-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215454-04-8 | |
| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-7-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 7-Hydroxy Risperidone-d4 for Advanced Bioanalytical Applications
Abstract
This technical guide provides a comprehensive overview of 7-Hydroxy Risperidone-d4, a deuterated stable isotope of a minor metabolite of the atypical antipsychotic drug, risperidone. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, metabolic pathways, and primary applications of this crucial analytical tool. The guide emphasizes its indispensable role as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise and accurate quantification of risperidone and its metabolites in complex biological matrices. Detailed experimental protocols, the rationale for using isotopically labeled standards, and a comparative analysis of risperidone's metabolites are presented to provide a holistic understanding for advanced bioanalytical method development and validation.
Introduction: The Analytical Imperative in Risperidone Pharmacokinetics
Risperidone is a widely prescribed second-generation antipsychotic medication used in the management of schizophrenia, bipolar disorder, and irritability associated with autism.[1] Its therapeutic efficacy is attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2] Upon administration, risperidone undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme.[3] This metabolic process yields two key hydroxylated metabolites: the major and pharmacologically active 9-hydroxyrisperidone (paliperidone), and the minor metabolite, 7-hydroxyrisperidone.[4][5]
Given that 9-hydroxyrisperidone possesses pharmacological activity comparable to the parent drug, the clinical effect is a result of the combined concentrations of both risperidone and this active metabolite.[6][7] Consequently, accurate and simultaneous quantification of risperidone and its metabolites in biological fluids is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. This necessitates the use of robust and reliable bioanalytical methodologies, where the use of a stable isotope-labeled internal standard is the gold standard for ensuring accuracy and precision. This guide focuses on this compound, a deuterated analog of the minor risperidone metabolite, and its critical application in this analytical context.
Chemical and Physical Properties of this compound
This compound is a synthetic, stable isotope-labeled form of 7-hydroxyrisperidone. The incorporation of four deuterium atoms provides a distinct mass-to-charge ratio (m/z) from its unlabeled counterpart, without significantly altering its chemical and physical properties. This near-identical chemical behavior is the cornerstone of its utility as an internal standard in mass spectrometry-based quantification.
| Property | Value | Source |
| Chemical Name | 3-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl-1,1,2,2-d4)-7-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | [8] |
| CAS Number | 1215454-04-8 | [8][9] |
| Molecular Formula | C₂₃H₂₃D₄FN₄O₃ | [8] |
| Molecular Weight | 430.5 g/mol | [8] |
The Metabolic Fate of Risperidone: A Pathway to Understanding
The metabolism of risperidone is a critical aspect of its pharmacology and a key reason for the need for precise analytical methods. The primary metabolic pathway involves hydroxylation, leading to the formation of active and inactive metabolites.
As illustrated in Figure 1, the hydroxylation of risperidone at the 9-position of the bicyclic moiety, primarily by CYP2D6, results in the formation of 9-hydroxyrisperidone, also known as paliperidone.[5] Paliperidone is itself an approved antipsychotic medication.[10] A secondary, minor metabolic pathway involves hydroxylation at the 7-position, yielding 7-hydroxyrisperidone.[4] While the pharmacological activity of 7-hydroxyrisperidone is not as extensively characterized as that of 9-hydroxyrisperidone, its presence as a metabolite necessitates its consideration in comprehensive pharmacokinetic profiling.
The Role of this compound as an Internal Standard
In quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is a compound added in a known quantity to calibrators, quality control samples, and unknown samples. The IS is used to correct for the variability in the analytical procedure, including sample extraction, chromatographic injection volume, and ionization efficiency in the mass spectrometer.
A deuterated internal standard, such as this compound, is considered the "gold standard" for LC-MS/MS assays. This is because its physicochemical properties are nearly identical to the analyte of interest (7-hydroxyrisperidone). Consequently, it co-elutes with the analyte during chromatography and experiences similar matrix effects (ion suppression or enhancement), leading to a more accurate and precise quantification.
Experimental Protocol: Quantification of Risperidone and Metabolites using this compound
The following is a representative, detailed protocol for the simultaneous quantification of risperidone, 9-hydroxyrisperidone, and 7-hydroxyrisperidone in human plasma using this compound as an internal standard. This protocol is a synthesis of best practices from various validated methods.[11][12][13]
Materials and Reagents
-
Reference Standards: Risperidone, 9-hydroxyrisperidone, 7-hydroxyrisperidone.
-
Internal Standard: this compound.
-
Solvents: HPLC-grade methanol, acetonitrile, and water.
-
Reagents: Formic acid, ammonium acetate.
-
Human Plasma: Blank, drug-free.
-
Solid Phase Extraction (SPE) Cartridges: Mixed-mode or polymeric reversed-phase cartridges (e.g., Oasis HLB).
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard and the internal standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions with a 50:50 (v/v) methanol:water mixture to create working solutions for calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of, for example, 100 ng/mL.
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Pre-treatment: To 200 µL of plasma (calibrator, QC, or unknown sample), add 20 µL of the internal standard working solution (100 ng/mL). Vortex briefly.
-
SPE Cartridge Conditioning: Condition the SPE cartridges sequentially with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
UPLC-MS/MS Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-4.0 min (10% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Mass Spectrometry Parameters (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Risperidone | 411.2 | 191.1 |
| 9-Hydroxyrisperidone | 427.2 | 207.1 |
| 7-Hydroxyrisperidone | 427.2 | 207.1 |
| This compound (IS) | 431.2 | 211.1 |
Note: The MRM transitions for 7-hydroxyrisperidone and 9-hydroxyrisperidone are often the same due to their isomeric nature. Chromatographic separation is crucial to distinguish them.
Bioanalytical Method Validation
The developed method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[14] Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and IS in blank biological matrices.
-
Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter in the data, respectively, assessed at multiple QC levels.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analytes and IS.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analytes in the biological matrix under various storage and handling conditions.
Comparative Pharmacological Significance of Risperidone Metabolites
While 9-hydroxyrisperidone (paliperidone) is well-established as a pharmacologically active metabolite with a receptor binding profile similar to risperidone, the activity of 7-hydroxyrisperidone is less pronounced.[5][6] Both risperidone and 9-hydroxyrisperidone are potent antagonists of serotonin 5-HT2A and dopamine D2 receptors.[2] In vitro studies have shown that 9-hydroxyrisperidone has a similar receptor binding affinity to risperidone.[6]
The clinical significance of 7-hydroxyrisperidone is considered to be minor due to its lower concentrations in plasma compared to risperidone and 9-hydroxyrisperidone. However, in comprehensive pharmacokinetic and metabolic profiling studies, its quantification is essential for a complete understanding of the drug's disposition. The use of this compound allows for the accurate measurement of this minor metabolite, contributing to a more complete picture of risperidone's metabolic fate.
Conclusion
This compound is a vital tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its near-identical chemical properties to the endogenous 7-hydroxyrisperidone make it an ideal internal standard for LC-MS/MS-based bioanalytical methods. The use of this deuterated standard enables the development of highly accurate, precise, and robust assays for the quantification of risperidone and its metabolites in various biological matrices. This technical guide provides a foundational understanding and practical framework for the application of this compound in advanced bioanalytical research, ultimately contributing to a better understanding of the clinical pharmacology of risperidone.
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A new, simplified solid phase extraction procedure for the determination of risperidone and 9-hydroxyrisperidone in human plasma has been developed. (2025). ResearchGate. [Link]
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Introduction: The Analytical Imperative in Antipsychotic Therapeutic Drug Monitoring
An In-depth Technical Guide to the Chemical Structure and Properties of 7-Hydroxy Risperidone-d4
Risperidone is a cornerstone atypical antipsychotic agent, widely prescribed for the management of schizophrenia and other psychotic disorders. Its therapeutic efficacy is intrinsically linked to its metabolic profile, primarily its conversion to the pharmacologically active metabolite 9-Hydroxyrisperidone (also known as Paliperidone).[1][2] The parent drug and this active metabolite collectively contribute to the clinical effect. A secondary, minor metabolic pathway also results in the formation of 7-Hydroxyrisperidone.[3][4]
For drug development professionals and clinical researchers, the precise quantification of these analytes in biological matrices is paramount for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring (TDM). This necessitates bioanalytical methods of the highest accuracy and precision. The "gold standard" for such quantitative assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of a stable isotope-labeled internal standard (SIL-IS).[5]
This guide provides a comprehensive technical examination of this compound, a deuterated analog designed for use as an internal standard. We will delve into its chemical structure, the rationale behind its design, its application in validated bioanalytical workflows, and the fundamental principles that establish it as a critical tool for researchers in the pharmaceutical sciences.
The Metabolic Landscape of Risperidone
Upon administration, risperidone undergoes extensive hepatic metabolism. The primary and most significant pathway is the hydroxylation of the alicyclic moiety, catalyzed predominantly by the cytochrome P450 2D6 (CYP2D6) enzyme, to form 9-Hydroxyrisperidone.[1][6][7] This metabolite possesses a pharmacological activity profile similar to the parent compound.[1][2]
A less prominent metabolic route involves hydroxylation at the 7-position of the pyridopyrimidine ring system, yielding 7-Hydroxyrisperidone.[3][4] While considered a minor metabolite, its structural similarity to the primary 9-hydroxy metabolite makes its chromatographic separation a critical consideration in bioanalytical method development to ensure assay specificity.[8][9] The metabolic fate of risperidone is depicted below.
This compound: A Specialized Analytical Tool
The challenges in quantitative bioanalysis, such as sample loss during extraction and ion suppression in the mass spectrometer source, demand a robust method for normalization.[10] this compound is engineered specifically for this purpose.
Chemical Structure and Physicochemical Properties
This compound is structurally identical to 7-Hydroxy Risperidone, with the critical exception of four hydrogen atoms on the ethyl linker chain being replaced by their stable isotope, deuterium. This substitution increases the mass by 4 Daltons without significantly altering the molecule's chemical properties.
| Property | Value | Source |
| Chemical Name | 3-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl-1,1,2,2-d4)-7-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | [11][12] |
| CAS Number | 1215454-04-8 | [11][12][13] |
| Molecular Formula | C₂₃H₂₃D₄FN₄O₃ | [12] |
| Molecular Weight | ~430.5 g/mol | [11][12] |
| Unlabeled CAS No. | 147663-04-5 | [13] |
The placement of the deuterium atoms on the ethyl linker is a deliberate design choice. This position is typically not subject to metabolic modification, ensuring that the isotopic label is retained throughout the analytical process and preventing isotopic exchange, which would compromise its function as an internal standard.
The Rationale for Deuterated Internal Standards in Bioanalysis
An ideal internal standard (IS) should behave identically to the analyte of interest during all phases of analysis—extraction, chromatography, and ionization—but be distinguishable by the detector.[14] A stable isotope-labeled internal standard is the closest approximation of this ideal.
Why SIL-IS is the Gold Standard:
-
Co-elution: Because its polarity and chemical structure are nearly identical to the analyte, the deuterated IS co-elutes from the liquid chromatography (LC) column. This ensures that both compounds experience the same matrix effects at the same time.[10][14]
-
Extraction Recovery: It mirrors the extraction efficiency of the analyte from complex biological matrices like plasma or urine. Any physical loss of the analyte during sample preparation will be matched by a proportional loss of the IS.
-
Ionization Compensation: It compensates for variations in ionization efficiency within the mass spectrometer's ion source, a phenomenon known as matrix effect, which can suppress or enhance the signal.[10] The ratio of the analyte signal to the IS signal remains constant, even if the absolute signals fluctuate.
The mass spectrometer can easily differentiate the analyte from the deuterated IS due to the +4 Da mass difference, allowing for independent quantification while ensuring the IS normalizes the analyte's response.
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Synthesis and Isotopic Labeling of 7-Hydroxy Risperidone-d4: A Guide for Advanced Bioanalytical Applications
An In-Depth Technical Guide for Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthesis, isotopic labeling, and analytical application of 7-Hydroxy Risperidone-d4. As a critical internal standard for mass spectrometry-based bioanalysis, the reliable synthesis and characterization of this deuterated metabolite are paramount for accurate pharmacokinetic and metabolic studies of Risperidone. This document delineates a proposed synthetic pathway, detailed experimental protocols, and the analytical methodologies required for its validation and use, grounded in established chemical principles and field-proven insights.
Introduction: The Analytical Imperative for Labeled Metabolites
Risperidone is a widely prescribed second-generation antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[1][2] Its therapeutic action is mediated through a combination of serotonin 5-HT2 and dopamine D2 receptor antagonism.[3] Upon administration, Risperidone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system.[4]
The main metabolic pathway is hydroxylation, catalyzed predominantly by CYP2D6 and to a lesser extent by CYP3A4, to form 9-hydroxyrisperidone (Paliperidone).[5] Paliperidone is itself a pharmacologically active metabolite and is marketed as an antipsychotic drug.[1][6] A secondary, less prevalent metabolic route results in the formation of 7-hydroxyrisperidone.[7][8]
In drug development, particularly in absorption, distribution, metabolism, and excretion (ADMET) studies, the precise quantification of a parent drug and its metabolites in biological matrices is crucial.[9][10] The "gold standard" for such quantification is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[11][12][13] The accuracy of this technique relies heavily on the use of stable isotope-labeled (SIL) internal standards.[14] A SIL internal standard, such as this compound, is chemically identical to the analyte but has a greater mass, allowing it to be distinguished by the mass spectrometer. Its key advantages include:
-
Correction for Matrix Effects: It co-elutes with the analyte, experiencing the same ionization suppression or enhancement in the MS source.
-
Correction for Sample Loss: It accounts for analyte loss during sample extraction and preparation.
-
Improved Precision and Accuracy: It mimics the analyte's behavior throughout the analytical process, leading to highly reliable quantification.[15]
This guide focuses on the synthesis of this compound, specifically deuterated on the ethyl linker chain, a common and stable position for isotopic labels.[16][17]
Metabolic Pathway of Risperidone
The metabolic conversion of Risperidone primarily yields two hydroxylated products. Understanding this pathway is essential to appreciate the context for synthesizing the 7-hydroxy metabolite standard.
Caption: Metabolic hydroxylation of Risperidone.
Proposed Synthetic Strategy for this compound
The core strategy involves the coupling of two key building blocks:
-
Key Intermediate A: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.
-
Key Intermediate B: 3-(2-chloroethyl-1,1,2,2-d4)-7-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.
The critical step is the synthesis of the deuterated pyrido[1,2-a]pyrimidin-4-one core (Intermediate B), which contains both the hydroxyl group at the 7-position and the d4-labeled ethyl side chain.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are proposed methodologies. Researchers should apply standard laboratory safety practices and adapt procedures as necessary based on in-process monitoring.
Protocol: Synthesis of Key Intermediate B
The synthesis of this intermediate is the most challenging aspect, requiring the introduction of the deuterated ethyl chain and the 7-hydroxy group. This would likely proceed via a multi-step sequence starting from a suitably substituted pyridine derivative. For the purpose of this guide, we will focus on the final coupling step, assuming the availability of the key intermediates.
Protocol: N-Alkylation for Final Product Synthesis
This step couples the two key intermediates to form the final product. The causality for this choice of reaction is its high efficiency and proven applicability in synthesizing the Risperidone scaffold.[2]
Materials:
-
Key Intermediate A: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
-
Key Intermediate B: 3-(2-chloroethyl-1,1,2,2-d4)-7-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
-
Base: Sodium carbonate (Na₂CO₃) or Diisopropylethylamine (DIPEA)
-
Catalyst (optional): Potassium iodide (KI)
-
Solvent: Acetonitrile or N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of Intermediate A (1.0 eq) in the chosen solvent, add the base (2.5 eq) and KI (0.1 eq).
-
Stir the mixture at room temperature for 15 minutes to ensure deprotonation of the piperidine nitrogen.
-
Add Intermediate B (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Protocol: Purification and Isolation
The crude product will contain unreacted starting materials and potential side products. Purification via preparative high-performance liquid chromatography (Prep-HPLC) is the method of choice to achieve the high purity (>98%) required for a reference standard.
System:
-
Column: C18 reverse-phase column (e.g., 19 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient from 10% B to 90% B over 30 minutes.
Procedure:
-
Dissolve the crude product in a minimal amount of DMSO or mobile phase.
-
Inject the solution onto the Prep-HPLC system.
-
Collect fractions corresponding to the main product peak.
-
Combine the pure fractions and remove the solvent via lyophilization or rotary evaporation to yield this compound as a solid.
Characterization and Validation
Validation of the final product's identity, purity, and isotopic enrichment is a non-negotiable step.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Expected Ion [M+H]⁺: The calculated monoisotopic mass for C₂₃H₂₄D₄FN₄O₃ is 431.2404. The observed mass should be within a 5 ppm tolerance.
-
Tandem MS (MS/MS): Fragmentation analysis should show characteristic product ions, confirming the structure. For instance, a key fragmentation would be the cleavage of the ethyl linker, similar to non-deuterated Risperidone.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for confirming the precise molecular structure and the location of the deuterium labels.
-
¹H NMR: The spectrum should be consistent with the 7-Hydroxy Risperidone structure, with the critical absence of signals corresponding to the four protons on the ethyl linker chain (-CH₂-CH₂-).
-
¹³C NMR: The spectrum will confirm the carbon backbone. The signals for the deuterated carbons (CD₂) will be observed as low-intensity multiplets due to C-D coupling.
-
¹⁹F NMR: A singlet corresponding to the single fluorine atom on the benzisoxazole ring should be observed.
Purity Analysis (HPLC)
Analytical HPLC with UV detection is used to determine the chemical purity of the final compound.[22]
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 2.7 µm) | Industry standard for small molecule analysis. |
| Mobile Phase | Acetonitrile / 0.1% Formic Acid in Water | Provides good peak shape and is MS-compatible. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV Diode Array Detector (DAD) at 238 nm | Wavelength of maximum absorbance for the chromophore.[20] |
| Purity Target | > 98.0% (by peak area) | Standard requirement for analytical reference materials. |
Table 1: Summary of Analytical HPLC Conditions for Purity Assessment.
Application in Bioanalysis: An LC-MS/MS Protocol
This compound serves as an ideal internal standard for the quantification of 7-Hydroxy Risperidone in biological samples like plasma or urine.
Protocol: Plasma Sample Preparation and Analysis
Materials:
-
Human plasma samples
-
This compound (Internal Standard Working Solution, e.g., 100 ng/mL in methanol)
-
Acetonitrile (for protein precipitation)
-
Centrifuge, vortex mixer
Procedure:
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following table provides typical parameters for a sensitive and selective quantification method.
| Parameter | Analyte: 7-Hydroxy Risperidone | IS: this compound |
| Parent Ion (Q1) | m/z 427.2 | m/z 431.2 |
| Product Ion (Q3) | m/z 207.1 | m/z 207.1 |
| Collision Energy | Optimized Instrumentally | Optimized Instrumentally |
| Dwell Time | 100 ms | 100 ms |
Table 2: Example Mass Spectrometry MRM Transitions.
Rationale: The Multiple Reaction Monitoring (MRM) transition is chosen for its specificity. The parent ion is the protonated molecule [M+H]⁺. The product ion (m/z 207.1) corresponds to a stable fragment of the pyrido[1,2-a]pyrimidin-4-one core after cleavage. Since the deuterium labels are on the linker that is lost, the product ion is identical for both the analyte and the internal standard, which is an acceptable and common practice.
Conclusion
The synthesis of this compound is a critical enabling step for the robust bioanalysis required in modern drug development. While the synthesis of the core intermediates requires careful planning and execution, the final coupling and purification steps utilize established and reliable chemical methodologies. The resulting high-purity, isotopically labeled compound provides the foundation for accurate and precise quantification of this minor but important Risperidone metabolite, ensuring the integrity of pharmacokinetic and safety data in preclinical and clinical studies.
References
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Uhlenbruck, B. J. H., & McNally, A. (2025). Stable Isotope Labeling of Pyrimidines Using a Deconstruction–Reconstruction Strategy. Journal of the American Chemical Society. [Link][9][10][23]
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PharmGKB. (n.d.). Risperidone Pathway, Pharmacokinetics. [Link][7]
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Psychopharmacology Institute. (n.d.). Pharmacokinetics of Risperidone: Clinical Summary. [Link][5]
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de Meulder, M., et al. (2008). Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine. Journal of Chromatography B, 870(1), 59-68. [Link][11]
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Janssen Medical Information. (2024). RISPERDAL® (risperidone) - Pharmacokinetics. [Link][4]
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Shinde, S. S., et al. (2012). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica, 4(5), 1856-1863. [Link][3]
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Google Patents. (n.d.). US7977480B2 - Synthesis of paliperidone. [24]
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Kim, J. Y., et al. (2013). An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist. Archives of Pharmacal Research, 36(8), 955-960. [Link][25]
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Google Patents. (n.d.). WO2009074333A1 - Synthesis of paliperidone. [26]
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ResearchGate. (n.d.). Synthetic scheme of paliperidone. [Link][18]
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Google Patents. (n.d.). US9062049B2 - Process for the preparation of paliperidone. [27]
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Patil, S., et al. (2014). Method development and validation of risperidone by rp-hplc. International Journal of Pharmacy and Pharmaceutical Sciences, 6(11), 221-224. [Link][20]
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Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. [Link][8]
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National Center for Biotechnology Information. (n.d.). Risperidone. PubChem Compound Database. [Link][1]
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ResearchGate. (n.d.). A concise review on analytical profile of risperidone. [Link][28]
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El-Gindy, A., et al. (2010). Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. Journal of AOAC International, 93(4), 1214-1221. [Link][22]
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ResearchGate. (n.d.). Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. [Link][21]
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The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone. [Link][2]
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Google Patents. (n.d.). WO2004020439A2 - Improved process for preparation of risperidone. [19]
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Huang, M. L., et al. (1993). The pharmacokinetics of risperidone in humans: a summary. Psychopharmacology, 112(1 Suppl), S13-S16. [Link][29]
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Al-Saffar, Y., et al. (2025). UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. Pharmaceuticals, 18(1), 1. [Link][15]
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Zhang, Y., et al. (2007). Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 540-545. [Link][12]
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Duan, X. T., et al. (2006). [Determination of risperidone in human plasma by liquid chromatography-tandem mass spectrometry]. Yao Xue Xue Bao, 41(7), 684-688. [Link][13]
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7-Hydroxy Risperidone-d4: A Technical Guide on its Role as a Metabolite and Analytical Standard
Abstract
This technical guide provides an in-depth examination of 7-Hydroxy Risperidone-d4, exploring its dual identity as both a metabolite of deuterated risperidone and a critical internal standard for bioanalytical quantification. We delve into the foundational principles of drug deuteration, leveraging the kinetic isotope effect to modulate pharmacokinetic profiles. The guide details the metabolic pathways of risperidone, governed primarily by cytochrome P450 enzymes, and elucidates how isotopic labeling of the parent drug leads to the formation of deuterated metabolites. Furthermore, we present a comprehensive, field-proven protocol for the sensitive and accurate quantification of risperidone and its hydroxylated metabolites in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), underscoring the indispensable role of this compound in ensuring analytical rigor and data integrity. This document is intended for researchers, clinical pharmacologists, and drug development professionals engaged in the study of antipsychotic therapeutics and advanced bioanalytical methodologies.
Section 1: The Principle of Deuteration in Drug Development
1.1 The Kinetic Isotope Effect (KIE): A Mechanistic Overview
The strategic replacement of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) is a sophisticated technique in medicinal chemistry to enhance a drug's pharmacokinetic properties.[1][2] This strategy hinges on the Kinetic Isotope Effect (KIE), a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes.[][4][5] The C-D bond is stronger and has a lower vibrational frequency than the C-H bond. Consequently, reactions involving the cleavage of a C-D bond require more energy and proceed at a slower rate.[][6] This effect is most pronounced when C-H bond cleavage is the rate-determining step of a reaction, as is common in metabolic processes mediated by the cytochrome P450 (CYP) enzyme system.[4][7]
1.2 Pharmacokinetic Consequences of Deuteration
By attenuating the rate of metabolism, deuteration can lead to several desirable pharmacokinetic outcomes:
-
Increased Half-Life: A slower metabolic clearance prolongs the drug's presence in the systemic circulation.[1]
-
Enhanced Exposure (AUC): The total drug exposure over time is increased.
-
Reduced Peak-to-Trough Fluctuations: Slower metabolism can lead to more stable plasma concentrations, potentially improving both efficacy and safety.[4]
-
Metabolic Shunting: Deuteration at one site can redirect metabolism towards alternative pathways, which may reduce the formation of toxic metabolites.[6]
These modifications can translate into improved therapeutic profiles, such as reduced dosing frequency and better patient tolerability.[1][] The first deuterated drug approved by the U.S. Food and Drug Administration (FDA), deutetrabenazine, exemplifies the clinical success of this approach for treating chorea associated with Huntington's disease.[4][6]
Section 2: Risperidone Metabolism: Pathways and Key Enzymes
Risperidone is a widely prescribed second-generation antipsychotic agent.[8][9] Its therapeutic action is derived not only from the parent drug but also from its major active metabolite. The metabolism is primarily hepatic.
2.1 Primary Pathway: Formation of 9-Hydroxyrisperidone (Paliperidone)
The principal metabolic pathway for risperidone is alicyclic hydroxylation to form 9-hydroxyrisperidone, also known as paliperidone.[10][11][12] This metabolite is pharmacologically active, exhibiting a similar receptor binding profile to risperidone.[8][13] The combined concentration of risperidone and 9-hydroxyrisperidone is often referred to as the "active moiety" or "active fraction," which is considered the primary determinant of clinical effect.[8][12]
2.2 Minor Metabolic Routes: The Genesis of 7-Hydroxyrisperidone
In addition to 9-hydroxylation, risperidone can undergo metabolism at other positions. One such minor pathway is hydroxylation at the 7-position of the pyridopyrimidine ring system, yielding 7-hydroxyrisperidone.[14][15] While less abundant than the 9-hydroxy metabolite, its characterization is essential for a complete understanding of the drug's disposition.
2.3 The Role of CYP2D6 and CYP3A4
The hydroxylation of risperidone is predominantly catalyzed by the polymorphic enzyme CYP2D6.[8][11][15][16] An individual's CYP2D6 genotype (e.g., poor, extensive, or ultrarapid metabolizer) can significantly influence the plasma concentrations of risperidone and 9-hydroxyrisperidone.[8][13] The enzyme CYP3A4 also contributes to this metabolic conversion, albeit to a lesser extent.[11][15]
Section 3: this compound as a Metabolite of Deuterated Risperidone
3.1 Metabolic Fate of Deuterated Risperidone
When a deuterated version of risperidone is administered, the metabolic enzymes act upon the labeled substrate. If the deuterium atoms are not positioned at a site of metabolism, they will be retained in the resulting metabolites. Therefore, the metabolism of risperidone-d4 via the minor hydroxylation pathway directly produces this compound. The quantification of this and other deuterated metabolites is crucial for characterizing the complete pharmacokinetic profile of the deuterated parent drug.
3.2 The Significance of Metabolite Profiling under MIST Guidelines
Regulatory bodies like the FDA have established "Metabolite in Safety Testing" (MIST) guidelines.[17][18][19] These guidelines recommend that human metabolites comprising more than 10% of the total drug-related exposure at steady state should be identified and evaluated in nonclinical toxicology studies.[18][20] Although 7-hydroxyrisperidone is a minor metabolite, it is imperative during drug development to quantify its levels—along with all other metabolites—in both human and preclinical species to ensure no disproportionate human metabolites are overlooked, which could pose a safety risk.[17][20][21]
Section 4: The Critical Role of this compound as an Internal Standard
Beyond its identity as a metabolite, this compound serves a vital function in the bioanalytical laboratory as an ideal internal standard (IS) for the quantification of endogenous, non-labeled 7-hydroxyrisperidone.
4.1 The "Ideal" Internal Standard in Mass Spectrometry
In quantitative LC-MS/MS, an IS is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during the analytical process.[22] The ideal IS should be chemically and physically identical to the analyte to ensure it behaves similarly during sample extraction, chromatography, and ionization, but it must be distinguishable by the mass spectrometer.[23][24]
4.2 Why Deuterated Standards Outperform Analogs
Stable isotope-labeled (SIL) compounds, such as this compound, are the gold standard for IS in mass spectrometry.[25][26]
-
Co-elution: They have nearly identical chromatographic retention times to the analyte, ensuring they experience the same matrix effects (ion suppression or enhancement) at the point of ionization.[24][25]
-
Similar Extraction Recovery: They mimic the analyte's behavior during sample preparation steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[24]
-
Physicochemical Similarity: They have the same ionization efficiency as the analyte.
These properties allow the SIL-IS to provide a highly accurate and precise correction for any analyte loss or signal variation, leading to robust and reliable quantification.[23][26]
Section 5: Protocol for the Quantification of Risperidone Metabolites in Human Plasma
This section outlines a validated LC-MS/MS method for the simultaneous determination of risperidone, 9-hydroxyrisperidone, and 7-hydroxyrisperidone in human plasma.
5.1 Scope and Principle
The method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by reversed-phase ultra-high-performance liquid chromatography (UPLC) for separation and tandem mass spectrometry for detection. Deuterated stable isotope-labeled internal standards are used for each analyte to ensure accuracy and precision.
5.2 Materials and Reagents
-
Reference Standards: Risperidone, 9-Hydroxyrisperidone, 7-Hydroxyrisperidone.
-
Internal Standards: Risperidone-d4, 9-Hydroxyrisperidone-d4, this compound.
-
Reagents: HPLC-grade methanol, acetonitrile, water; Formic acid; Ammonium acetate.
-
Human Plasma (K2-EDTA).
-
SPE Cartridges (e.g., Mixed-mode cation exchange).
5.3 Step-by-Step Sample Preparation (Solid-Phase Extraction)
-
Sample Thawing: Thaw plasma samples, calibrators, and QCs to room temperature.
-
Aliquoting: Pipette 200 µL of plasma into a 96-well plate.
-
Internal Standard Addition: Add 50 µL of the combined internal standard working solution (containing Risperidone-d4, 9-OH-Risperidone-d4, and 7-OH-Risperidone-d4 in methanol) to each well. Vortex briefly.
-
SPE Conditioning: Condition the SPE plate wells with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the plasma mixture onto the conditioned SPE plate.
-
Washing: Wash the wells with 1 mL of an aqueous wash solution, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 500 µL of a 5% formic acid in methanol solution.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Seal the plate for analysis.
5.4 LC-MS/MS Instrumentation and Parameters
The following tables summarize typical starting conditions for method development.
Table 1: Chromatographic Conditions
| Parameter | Value |
|---|---|
| UPLC System | Waters Acquity or equivalent |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 10% B to 90% B over 3 minutes |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Table 2: Mass Spectrometer Parameters and Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mode |
|---|---|---|---|
| Risperidone | 411.2 | 191.1 | ESI+ |
| Risperidone-d4 | 415.2 | 191.1 | ESI+ |
| 9-Hydroxyrisperidone | 427.2 | 207.1 | ESI+ |
| 9-Hydroxyrisperidone-d4 | 431.2 | 207.1 | ESI+ |
| 7-Hydroxyrisperidone | 427.2 | 229.1 | ESI+ |
| This compound (IS) | 431.2 | 229.1 | ESI+ |
Note: Mass transitions should be empirically optimized for the specific instrument used. The transitions listed are based on common fragmentation patterns reported in the literature.[27][28]
5.5 Calibration, Quality Control, and Method Validation
The method must be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[29] This involves assessing linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability.
Table 3: Summary of Typical Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
|---|---|
| Linearity (r²) | ≥ 0.99 |
| Calibration Curve | 8 non-zero standards; back-calculated concentrations within ±15% of nominal (±20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% of nominal for QC samples (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% for QC samples (≤ 20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention times of analytes/IS in blank matrix |
| Stability | Bench-top, freeze-thaw, and long-term stability within ±15% of nominal |
Section 6: Conclusion and Future Perspectives
This compound is a molecule of dual significance. As a metabolite of deuterated risperidone, its formation and quantification are integral to the modern drug development process, informing the pharmacokinetic and safety profiles under MIST guidelines. Concurrently, its synthetic form serves as the gold standard internal standard for the bioanalysis of its non-deuterated counterpart, ensuring the accuracy and reliability of clinical and preclinical data. The principles discussed—the kinetic isotope effect, metabolic profiling, and the use of stable isotope-labeled standards—are central to the fields of medicinal chemistry and pharmaceutical sciences. As analytical instrumentation becomes more sensitive and the drive for personalized medicine intensifies, the strategic use of deuteration and the rigorous quantification of all relevant metabolites will continue to be cornerstones of developing safer and more effective therapies.
Section 7: References
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Eke, C., & Oparaji, E. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research and Scientific Innovation, VII(IX). [Link]
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U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
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Pennington, L. D., & Vernier, W. F. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 52(9), 891-901. [Link]
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Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404. [Link]
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Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404. [Link]
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Woestenborghs, R., et al. (2002). Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 774(2), 241-250. [Link]
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Sharma, R., et al. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition. [Link]
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Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404. [Link]
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Bioanalysis Zone. (2021). Metabolite in safety testing (MIST). [Link]
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U.S. Food and Drug Administration. (2016). Safety Testing of Drug Metabolites. [Link]
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SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. [Link]
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Chen, C. Y., et al. (2017). Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9-Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders. Journal of Clinical Laboratory Analysis, 31(5), e22123. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
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Dean, L. (2015). Deuterated Drugs. Medical Genetics Summaries. [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]
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Mannens, G., et al. (1993). Absorption, metabolism, and excretion of risperidone in humans. Drug Metabolism and Disposition, 21(6), 1134-1141. [Link]
-
Title, C., et al. (2008). LC/ESI-MS/MS chromatograms of risperidone and its major metabolite, 9-OH-risperidone, obtained from an extracted saliva sample. ResearchGate. [Link]
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Nirogi, R., et al. (2013). New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidone in Plasma: Application to Dose-Dependent Pharmacokinetic Study in Sprague-Dawley Rats. Journal of Chromatographic Science, 51(4), 346-354. [Link]
-
Li, L. J., et al. (2009). Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers. Pakistan Journal of Pharmaceutical Sciences, 22(4), 379-384. [Link]
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PharmGKB. (n.d.). Risperidone Pathway, Pharmacokinetics. [Link]
-
SynZeal. (n.d.). 7-Hydroxy Risperidone D4. [Link]
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Remmerie, B., et al. (2008). Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine. Journal of Chromatography B, 869(1-2), 141-149. [Link]
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Dean, L. (2017). Risperidone Therapy and CYP2D6 Genotype. Medical Genetics Summaries. [Link]
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Sreenivasulu, J., et al. (2013). method development and validation of risperidone by rp-hplc. International Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 525-528. [Link]
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Understanding the stability and storage conditions for 7-Hydroxy Risperidone-d4
A Technical Guide to the Stability and Storage of 7-Hydroxy Risperidone-d4
Introduction
This compound is the deuterated stable isotope-labeled analogue of 7-Hydroxy Risperidone, a minor metabolite of the atypical antipsychotic drug, Risperidone.[1] In analytical and drug development settings, stable isotope-labeled compounds (SILs) like this compound are indispensable tools, most commonly serving as internal standards in quantitative bioanalytical assays, such as those using liquid chromatography-mass spectrometry (LC-MS).[2] The accuracy and reliability of these assays are fundamentally dependent on the purity and stability of the internal standard. Any degradation of the molecule or exchange of the deuterium labels can lead to significant errors in quantification.
This guide provides a comprehensive overview of the core principles governing the stability of this compound, outlines potential degradation pathways, and details field-proven protocols for its optimal storage and handling. The methodologies described herein are designed to ensure both the chemical and isotopic integrity of this critical analytical reagent.
Core Principles of Stability for Deuterated Compounds
The stability of a stable isotope-labeled compound is governed by factors that can compromise either its chemical structure or its isotopic enrichment.[3] For this compound, these concerns are paramount.
-
Chemical Stability : This refers to the molecule's resistance to decomposition into other chemical entities (degradants). The primary drivers of chemical degradation are environmental factors such as temperature, light, oxygen, and pH.[3] The inherent structure of the risperidone molecule, featuring a benzisoxazole ring and a tertiary amine, presents specific vulnerabilities, particularly to oxidation and photolysis.[4][5]
-
Isotopic Stability : This relates to the retention of the deuterium atoms at their labeled positions on the molecule. The carbon-deuterium (C-D) bond is significantly stronger (6-10 times more stable) than the corresponding carbon-hydrogen (C-H) bond, a phenomenon known as the Kinetic Isotope Effect (KIE).[6][7] This increased bond strength generally imparts greater stability against metabolic cleavage at the site of deuteration.[] However, there remains a theoretical risk of D/H exchange, where deuterium atoms are swapped with protons from the environment. This is a particular concern in protic solvents and under strongly acidic or basic conditions, where enolizable protons could facilitate exchange.[9] Monitoring for this exchange is a crucial aspect of stability assessment.
Potential Degradation Pathways
Based on forced degradation studies performed on the parent drug, risperidone, we can infer the most probable degradation pathways for its 7-hydroxy metabolite. The primary risks are oxidation and photodegradation.
-
Oxidative Degradation : Risperidone is highly susceptible to oxidation, particularly by peroxide.[4][10][11] The tertiary amine in the piperidine ring is a likely site for oxidation, potentially forming an N-oxide, which has been identified as a degradation product of risperidone.[4]
-
Photodegradation : Exposure to light, especially UV, can cause significant degradation. Studies have shown that exposing risperidone to room light for several days results in a notable loss of the parent compound.[4]
-
Thermal Degradation : While more stable to heat than to oxidation or light, thermal stress (e.g., 80°C) can induce degradation over time.[4][10]
-
Hydrolytic Degradation : Risperidone has been found to be relatively stable under acidic and basic stress conditions in several studies, suggesting a lower risk of hydrolysis compared to other pathways.[5]
Caption: Key environmental factors affecting the stability of this compound.
Recommended Storage and Handling Protocols
Proper storage is the most effective strategy to mitigate degradation and ensure the long-term viability of this compound. Recommendations differ for the compound in its solid (neat) form versus in solution.
Handling Best Practices:
-
Equilibrate the container to room temperature before opening to prevent moisture condensation.
-
Use clean, dedicated spatulas and glassware to avoid cross-contamination.
-
For solutions, prepare aliquots of appropriate volumes for daily use to avoid repeated freeze-thaw cycles of the main stock solution. Studies on risperidone show stability for at least five freeze-thaw cycles, but minimizing them is best practice.[12]
Summary of Recommended Storage Conditions
| Form | Condition | Temperature | Duration | Rationale & Citations |
| Solid (Neat) | Long-Term | -20°C or colder | ≥ 3 years | Minimizes thermal degradation and preserves chemical integrity. Vendor data supports multi-year stability at -20°C.[2][13] |
| Dark | N/A | Indefinite | Protects against photolytic degradation, a known risk for risperidone.[3][4] Use amber glass vials. | |
| Dry / Desiccated | Ambient | Indefinite | Prevents water absorption, which can accelerate hydrolytic or other degradation pathways.[3] | |
| Solution (Stock) | Long-Term | -80°C | ≥ 6 months | Maximizes stability by significantly slowing all chemical degradation processes. Supported by vendor data and stability studies on related compounds in biological matrices.[2][12] |
| Short-Term | -20°C | ≤ 1 month | Suitable for working stocks or short-term storage, but -80°C is strongly preferred for longer periods.[2] | |
| Dark | N/A | Indefinite | Protects against photolytic degradation in solution. | |
| Inert Atmosphere | N/A | Indefinite | Flushing vials with argon or nitrogen before sealing can displace oxygen and reduce the risk of oxidation.[3] | |
| Solution (Working) | Bench-Top | Room Temperature | ≤ 48 hours | Stability should be verified for the typical duration of an analytical run. Studies on risperidone solutions show stability for up to 48 hours at room temperature.[10] |
Experimental Design for Stability Verification
To establish a reliable shelf-life and validate the storage conditions for this compound within a specific laboratory context (e.g., in a particular solvent or formulation), a systematic stability study is required. This protocol should be designed as a self-validating system, grounded in ICH guidelines (Q1A/Q1B).[3]
Caption: Workflow for a comprehensive stability assessment of this compound.
Step-by-Step Stability Protocol
-
Develop a Stability-Indicating Analytical Method:
-
Objective : To create an analytical method (e.g., UHPLC-UV/MS) that can separate this compound from all potential degradation products, impurities, and solvent peaks.
-
Procedure :
-
Develop a gradient UHPLC method, typically with a C18 column.
-
Perform forced degradation (stress testing) by exposing separate aliquots of the compound to 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat (80°C), and intense UV/visible light, aiming for 5-20% degradation.[5][10]
-
Analyze the stressed samples to ensure all new peaks (degradants) are baseline-resolved from the main compound peak. This confirms the method is "stability-indicating."
-
-
-
Prepare Stability Samples:
-
Solid : Place accurately weighed amounts of the neat compound into amber glass vials.
-
Solution : Prepare a stock solution in a high-purity solvent (e.g., methanol, DMSO) at a known concentration. Distribute into single-use aliquots in amber autosampler vials.
-
-
Execute Stability Pulls:
-
Long-Term Study : Store samples at the intended long-term storage condition (e.g., -80°C). Pull aliquots at specified time points (e.g., 0, 1, 3, 6, 12, 24 months).
-
Accelerated Study : Store samples at elevated temperatures (e.g., 5°C and 25°C). Pull aliquots at shorter intervals (e.g., 0, 1, 3, 6 months). Data from this study helps predict long-term stability.
-
Freeze-Thaw Study : Subject aliquots to a minimum of three to five cycles of freezing (e.g., at -80°C) and completely thawing to room temperature.[12]
-
Bench-Top Stability : Keep a working solution at room temperature and test at intervals relevant to the duration of a typical analytical batch (e.g., 0, 4, 8, 24, 48 hours).[10]
-
-
Analysis and Acceptance Criteria:
-
At each time point, analyze the samples using the validated stability-indicating method.
-
Acceptance Criteria : The compound is considered stable if its purity remains within an acceptable limit (e.g., >99.0%), no significant degradation products are observed, and its appearance and concentration remain unchanged relative to the T=0 sample.
-
Conclusion
The integrity of this compound as an analytical standard is non-negotiable for achieving accurate and reproducible quantitative results. The molecule is primarily susceptible to degradation via oxidation and photolysis. Adherence to strict storage protocols—specifically, long-term storage at -20°C or colder for solids and -80°C for solutions , always protected from light in amber vials—is critical for preserving its chemical and isotopic fidelity. While general guidelines provide a strong foundation, conducting in-house stability studies using the protocols outlined in this guide is the definitive way to establish and validate the shelf-life of this compound under your specific laboratory conditions.
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An In-Depth Technical Guide to 7-Hydroxy Risperidone-d4 (CAS Number 1215454-04-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy Risperidone-d4 (CAS: 1215454-04-8) is the deuterated analog of 7-Hydroxy Risperidone, a minor but notable metabolite of the atypical antipsychotic drug, Risperidone.[1] Due to its isotopic labeling, this compound serves as an invaluable internal standard in quantitative bioanalytical studies, particularly those employing mass spectrometry. Its use is critical for the accurate determination of Risperidone and its metabolites in complex biological matrices, which is essential for pharmacokinetic, pharmacodynamic, and toxicological assessments in drug development and clinical monitoring.
This technical guide provides a comprehensive overview of the physicochemical properties, pharmacology, and analytical applications of this compound. It is designed to be a practical resource for researchers and scientists engaged in the study of Risperidone and its metabolic profile.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in analytical methodologies. While extensive experimental data for the deuterated analog is not widely published, the properties of its non-deuterated counterpart, 7-Hydroxy Risperidone (CAS: 147663-04-5), serve as a reliable proxy.
| Property | Value | Source |
| Chemical Name | 3-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl-1,1,2,2-d4)-7-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | [2] |
| CAS Number | 1215454-04-8 | [3] |
| Molecular Formula | C₂₃H₂₃D₄FN₄O₃ | [3] |
| Molecular Weight | 430.5 g/mol | [2] |
| Appearance | White Solid | [] |
| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | [] |
| Storage | Store at -20°C | [][5] |
Physicochemical Data for 7-Hydroxy Risperidone (Non-Deuterated Analog)
| Property | Value | Source |
| CAS Number | 147663-04-5 | [6] |
| Molecular Formula | C₂₃H₂₇FN₄O₃ | [6] |
| Molecular Weight | 426.49 g/mol | [6] |
| Melting Point | 151-153°C | [5] |
| Boiling Point | 612.3°C at 760 mmHg | [5] |
| Density | 1.45 g/cm³ | [5] |
| logP | 2.49910 | [5] |
| Appearance | Pale Yellow Solid | [6] |
Pharmacological Context: The Role of Risperidone and its Metabolites
Risperidone is an atypical antipsychotic medication that functions primarily as a potent antagonist of serotonin 5-HT₂ and dopamine D₂ receptors.[7][8] It is extensively metabolized in the liver, mainly by the cytochrome P450 enzyme CYP2D6, to its major active metabolite, 9-hydroxyrisperidone (paliperidone).[9][10] 7-Hydroxyrisperidone is a less abundant metabolite.[10] The clinical efficacy of Risperidone is attributed to the combined actions of the parent drug and 9-hydroxyrisperidone.[9]
The pharmacological activity of these compounds involves a complex interaction with various neurotransmitter receptors, contributing to their therapeutic effects in conditions such as schizophrenia and bipolar disorder.[8][11]
Application in Bioanalytical Methods
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[2] The stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the quantitative analysis of Risperidone and its metabolites in biological samples.
Representative Experimental Protocol: Quantification of Risperidone Metabolites in Human Plasma using LC-MS/MS
This protocol is a representative example and may require optimization for specific laboratory conditions and instrumentation.
1. Sample Preparation (Solid-Phase Extraction)
-
Spike 200 µL of human plasma with the internal standard solution (containing this compound).
-
Perform solid-phase extraction (SPE) using a mixed-mode sorbent cartridge.[12]
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes and the internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 7-Hydroxy Risperidone and this compound.
-
Safety and Handling
Conclusion
This compound is an essential tool for researchers and drug development professionals working with Risperidone. Its use as an internal standard in bioanalytical methods enables the reliable quantification of Risperidone and its metabolites, providing critical data for understanding the drug's pharmacokinetic profile and ensuring the safety and efficacy of therapeutic interventions. This guide provides a foundational understanding of its properties and applications to support its effective use in a research setting.
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National Center for Biotechnology Information. Risperidone - StatPearls. Available from: [Link]
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PubMed. Pharmacological analysis of the novel, rapid, and potent inactivation of the human 5-Hydroxytryptamine7 receptor by risperidone, 9-OH-Risperidone, and other inactivating antagonists. Available from: [Link]
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ClinPGx. In Progress: Risperidone Pathway, Pharmacokinetics. Available from: [Link]
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YouTube. Pharmacology of Risperidone (Risperdal) ; Phamacokinetics, Mechanism of Action, Uses, Effects. Available from: [Link]
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Cleanchem. 7-Hydroxy Risperidone D4 | CAS No: 1215454-04-8. Available from: [Link]
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PubMed. Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine. Available from: [Link]
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PubMed. Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry. Available from: [Link]
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International Journal of Research in Pharmaceutical and Nano Sciences. method development and validation of risperidone by rp-hplc. Available from: [Link]
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Introduction: The Analytical Imperative for Risperidone Metabolites
An In-depth Technical Guide: Commercial Suppliers and Bioanalytical Applications of 7-Hydroxy Risperidone-d4
Risperidone is a widely prescribed second-generation (atypical) antipsychotic agent used in the management of schizophrenia, bipolar disorder, and other psychiatric conditions.[1][2][3] Its therapeutic effect is mediated not only by the parent drug but also by its primary, pharmacologically active metabolite, 9-hydroxyrisperidone (paliperidone).[4][5][6][7] The metabolic conversion is predominantly carried out by the cytochrome P450 enzyme CYP2D6, with minor contributions from CYP3A4.[1][5][6]
In addition to the major 9-hydroxy pathway, risperidone is also metabolized to a lesser extent to form 7-hydroxyrisperidone.[1][8] While less studied than its 9-hydroxy isomer, the accurate quantification of all metabolites is crucial for comprehensive pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. Such analyses underpin drug development, therapeutic drug monitoring (TDM), and bioequivalence (BE) studies, demanding the highest levels of analytical precision and accuracy.
This guide provides a technical overview of this compound, a deuterated stable isotope-labeled internal standard essential for robust quantification via mass spectrometry. We will explore its commercial availability, criteria for supplier selection, and a detailed protocol for its application in a bioanalytical setting.
The Cornerstone of Quantitative Bioanalysis: Deuterated Internal Standards
In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable for achieving accurate and reproducible results.[9] The IS is added at a known concentration to all samples, calibrators, and quality controls to correct for variability throughout the analytical workflow—from sample extraction to instrumental analysis.[10]
An ideal internal standard should be a close chemical analogue of the analyte, exhibiting similar behavior during sample preparation, chromatography, and ionization.[9] Stable isotope-labeled (SIL) compounds, particularly deuterated analogues, are considered the "gold standard" for internal standards in mass spectrometry.[11][12]
Why Deuterium Labeling is Superior:
-
Near-Identical Physicochemical Properties: Replacing hydrogen with its stable isotope, deuterium, results in a negligible change to the molecule's chemical properties. This ensures that the deuterated standard co-elutes with the unlabeled analyte during chromatography.
-
Correction for Matrix Effects: The IS and analyte experience the same degree of ionization suppression or enhancement in the mass spectrometer's source, as they elute simultaneously from the LC column.[11][12] This provides a reliable correction factor for these unpredictable matrix-induced signal variations.
-
Mass Differentiation: Despite chemical similarity, the mass difference (typically ≥3 amu) allows the mass spectrometer to easily distinguish and separately quantify the analyte and the internal standard.
The use of this compound, therefore, compensates for procedural losses and instrumental fluctuations, ensuring the integrity and reliability of the quantitative data, a requirement stipulated by regulatory bodies like the FDA.[11][13][14][15]
Commercial Availability and Supplier Qualification
The procurement of high-quality reference standards is a critical first step in any quantitative assay. This compound is available from several specialized chemical suppliers who provide reference materials for pharmaceutical research.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name | CAS Number | Notes |
| LGC Standards | This compound | 1215454-04-8 | Often sold under the TRC (Toronto Research Chemicals) brand. May require custom synthesis.[16][17] |
| BOC Sciences | 7-Hydroxy Risperidone-[d4] | 1215454-04-8 | Listed as a metabolite of Risperidone for research use.[18] |
| Cleanchem | 7-Hydroxy Risperidone D4 | 1215454-04-8 | Marketed as a pharmaceutical reference compound suitable for analytical method development and validation.[19] |
| The Pure Chem | 7-Hydroxy Risperidone D4 | 1215454-04-8 | Listed as a stable isotope of Risperidone.[20] |
| ChemicalBook | This compound | 1215454-04-8 | Aggregates listings from various global suppliers.[21] |
Note: Availability and stock status should be confirmed directly with the suppliers. This list is not exhaustive but represents prominent vendors in the field.
Expert Insight: How to Qualify a Reference Standard
Simply purchasing the material is insufficient; researchers must perform due diligence to ensure its quality. The Certificate of Analysis (CoA) is the primary document for this assessment.
Key Parameters to Scrutinize on a CoA:
-
Identity Confirmation: The CoA must confirm the chemical structure, typically via ¹H-NMR, Mass Spectrometry (MS), and/or FTIR. For a deuterated standard, the MS data is critical to confirm the correct mass and incorporation of deuterium atoms.
-
Chemical Purity: This is usually determined by HPLC-UV or LC-MS and should ideally be >98%. Impurities could potentially interfere with the analyte peak.
-
Isotopic Purity/Enrichment: This value indicates the percentage of the material that is the desired deuterated molecule versus unlabeled or partially labeled species. Isotopic purity should be high (typically ≥98%) to prevent contribution to the analyte's signal (crosstalk).
-
Concentration (if supplied as a solution): The concentration of the solution and the solvent used must be clearly stated and verified.
Visualizing the Metabolic and Analytical Pathways
To contextualize the use of this compound, it is helpful to visualize both the biological transformation of its parent compound and the analytical workflow in which it is employed.
Risperidone Metabolic Pathway
Caption: Metabolic conversion of Risperidone to its primary metabolites.
Bioanalytical Workflow Using a Deuterated Internal Standard
Caption: A typical workflow for quantifying an analyte in plasma using an internal standard.
Experimental Protocol: Quantification of 7-Hydroxy Risperidone in Human Plasma
This section provides a representative, detailed methodology for the quantification of 7-hydroxyrisperidone in human plasma using this compound as an internal standard. This protocol is a template and must be fully validated according to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry.[13][15][22]
Preparation of Stock and Working Solutions
-
Causality: Preparing accurate stock solutions is the foundation of a quantitative assay. Using a calibrated balance and volumetric flasks is mandatory. Serial dilutions are performed to create working solutions at concentrations appropriate for spiking calibration standards and quality controls.
-
Protocol:
-
Primary Stock (1 mg/mL): Accurately weigh 1.0 mg of 7-hydroxyrisperidone and this compound reference standards into separate 1.0 mL volumetric flasks. Dissolve and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Stock Solutions: Perform serial dilutions of the primary stocks with 50:50 methanol:water to create working solutions for the analyte (for calibration curve and QCs) and a single working solution for the internal standard (IS). A typical IS working concentration might be 100 ng/mL.
-
Preparation of Calibration Standards and Quality Controls (QCs)
-
Causality: Calibration standards are used to create a standard curve from which the concentration of unknown samples is determined. QCs are prepared at multiple concentrations to assess the accuracy and precision of the assay during validation and sample analysis.
-
Protocol:
-
Spike appropriate volumes of the analyte working solutions into blank human plasma to create a calibration curve with 8-10 non-zero points (e.g., 0.1 to 100 ng/mL).
-
Separately, prepare QCs in blank plasma at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low, Medium, and High.
-
Sample Extraction (Solid-Phase Extraction - SPE)
-
Causality: SPE is a robust technique for cleaning up complex biological samples.[10] It removes proteins and phospholipids that can interfere with analysis and cause ion suppression. A mixed-mode cation exchange cartridge is often effective for basic compounds like risperidone metabolites.[8]
-
Protocol:
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound IS working solution. Vortex briefly.
-
Add 200 µL of 4% phosphoric acid in water to lyse cells and acidify the sample. Vortex.
-
Condition SPE Plate: Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Load: Load the pre-treated plasma sample onto the SPE plate.
-
Wash: Wash the plate with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol to remove interferences.
-
Elute: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection plate.
-
Dry-down & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
LC-MS/MS Instrumental Analysis
-
Causality: Chromatographic separation (LC) resolves the analyte from other endogenous components before it enters the mass spectrometer. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and its deuterated internal standard.[23]
-
Protocol:
-
LC System: UPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might run from 5% to 95% Mobile Phase B over 3-5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with a positive electrospray ionization (ESI+) source.
-
Detection: Multiple Reaction Monitoring (MRM). Hypothetical m/z transitions would be determined by infusing pure standards (e.g., 7-hydroxyrisperidone: 427.2 → 207.0; this compound: 431.2 → 211.0).
-
Conclusion
This compound is an indispensable tool for researchers and drug development professionals engaged in the quantitative bioanalysis of risperidone and its metabolites. Its properties as a stable isotope-labeled internal standard provide the foundation for developing highly accurate, precise, and robust LC-MS/MS methods. By partnering with reputable commercial suppliers and performing rigorous qualification of the reference material, scientists can ensure the data integrity required to meet the stringent demands of pharmacokinetic research and regulatory submissions. The methodologies outlined in this guide provide a framework for the successful implementation of this compound in advanced bioanalytical workflows.
References
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M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022, November). U.S. Food and Drug Administration. Retrieved January 16, 2026, from [Link]
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Guidance for Industry: Bioanalytical Method Validation. (2001, May). U.S. Food and Drug Administration. Retrieved January 16, 2026, from [Link]
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The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments. Retrieved January 16, 2026, from [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.. Retrieved January 16, 2026, from [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. Retrieved January 16, 2026, from [Link]
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Risperidone Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved January 16, 2026, from [Link]
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7-Hydroxy Risperidone D4 | CAS No: 1215454-04-8. (n.d.). Cleanchem. Retrieved January 16, 2026, from [Link]
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Feng, Y., et al. (2022). Population Pharmacokinetics of Risperidone and Paliperidone in Schizophrenia: A Systematic Review. MDPI. Retrieved January 16, 2026, from [Link]
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Development of Analytical Method for Risperidone by UV Spectrophotometry. (2025, December 14). ResearchGate. Retrieved January 16, 2026, from [Link]
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Method development and validation for estimation of risperidone in novel liquisolid formulation by RP-HPLC. (n.d.). Scholars Research Library. Retrieved January 16, 2026, from [Link]
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development and validation of rapid uhplc method for determination of risperidone and its impurities. (2014). IJRPC. Retrieved January 16, 2026, from [Link]
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Paliperidone. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
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The Pharmacological Profile of 7-Hydroxy Risperidone (Paliperidone): A Technical Guide
Introduction
7-Hydroxy Risperidone, known scientifically as paliperidone, is the primary active metabolite of the widely used atypical antipsychotic, risperidone.[1][2] As a key therapeutic agent in the management of schizophrenia and schizoaffective disorder, paliperidone's distinct pharmacological profile warrants a detailed examination for researchers and drug development professionals.[1][3] This guide provides an in-depth analysis of paliperidone's mechanism of action, pharmacokinetics, pharmacodynamics, and clinical implications, grounded in current scientific evidence. Paliperidone was first approved for the treatment of schizophrenia by the US Food and Drug Administration (FDA) in 2006 and subsequently for schizoaffective disorder in 2009.[1]
I. Core Mechanism of Action: A Dual Antagonism Approach
The therapeutic efficacy of paliperidone is primarily attributed to its potent antagonism of central dopamine D2 and serotonin 5-HT2A receptors.[4][5] This dual-receptor blockade is a hallmark of atypical antipsychotics and is believed to be crucial for its effects on both the positive and negative symptoms of schizophrenia.[6][7] By blocking D2 receptors in the mesolimbic pathway, paliperidone is thought to reduce the dopaminergic hyperactivity associated with psychosis.[6] Simultaneously, its antagonism of 5-HT2A receptors may enhance dopamine release in the prefrontal cortex, potentially improving cognitive and affective symptoms.[8]
Paliperidone also exhibits antagonistic activity at α1 and α2 adrenergic receptors and H1 histaminergic receptors, which contributes to its side effect profile, including the potential for orthostatic hypotension and sedation.[1][5] Notably, paliperidone has no significant affinity for cholinergic muscarinic or β1- and β2-adrenergic receptors.[2][5]
Signaling Pathway Overview
The following diagram illustrates the primary receptor targets of paliperidone and their downstream effects.
Caption: Primary receptor targets of paliperidone and associated effects.
II. Pharmacodynamics: Receptor Binding and Occupancy
The interaction of paliperidone with its target receptors is quantifiable through its binding affinity (Ki). A lower Ki value indicates a higher binding affinity. Paliperidone exhibits a high affinity for both serotonin 5-HT2A and dopamine D2 receptors.[8]
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Serotonin 5-HT2A | ~0.8[8] |
| Dopamine D2 | ~1.4[8] |
| α1-Adrenergic | ~7.6[8] |
| H1-Histaminergic | ~19[8] |
Note: Ki values can vary between studies depending on the experimental conditions.
Studies have shown that a dopamine D2 receptor occupancy of 70-80% is associated with therapeutic efficacy, while occupancy above 80% increases the risk of extrapyramidal symptoms (EPS).[9] Doses of 6-9 mg of extended-release paliperidone have been proposed to achieve this optimal D2 receptor occupancy range.[9]
III. Pharmacokinetics: From Administration to Elimination
The pharmacokinetic profile of paliperidone is characterized by its absorption, distribution, metabolism, and excretion.
A. Absorption and Formulations
Paliperidone is available in both oral and long-acting injectable (LAI) formulations, which significantly impact its absorption profile.
-
Oral Extended-Release (ER) Formulations: These formulations utilize an osmotic-controlled release oral delivery system (OROS) to provide a controlled, once-daily release of the drug.[10][11] This technology leads to smoother plasma concentrations compared to immediate-release formulations, potentially reducing side effects.[10] Food can increase the absorption of ER tablets by up to 50-60%.[1]
-
Long-Acting Injectable (LAI) Formulations: Paliperidone palmitate, a prodrug of paliperidone, is formulated as an aqueous suspension of nanocrystals for intramuscular injection.[4] The addition of a palmitoyl ester results in very low water solubility, allowing for a slow release of the drug.[4] Following injection, the ester is hydrolyzed to paliperidone, which is then absorbed into the systemic circulation.[4] This bypasses first-pass metabolism.[4] Several LAI formulations are available, including once-monthly (Invega Sustenna®), every-three-months (Invega Trinza®), and twice-yearly (Invega Hafyera®) options, which can improve patient adherence.[4][12]
B. Distribution
Paliperidone is approximately 74% bound to plasma proteins, primarily albumin and α1-acid glycoprotein.[13]
C. Metabolism and Excretion
Paliperidone is the major active metabolite of risperidone, formed primarily through hydroxylation by the cytochrome P450 2D6 (CYP2D6) enzyme.[14][15][16] To a lesser extent, CYP3A4 is also involved in its metabolism.[14] Unlike its parent compound, paliperidone undergoes limited hepatic metabolism.[4] It is predominantly excreted unchanged in the urine.[17] This characteristic reduces the potential for drug-drug interactions involving hepatic enzyme systems.[11]
Experimental Protocol: Determination of Receptor Binding Affinity via Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity (Ki) of paliperidone for D2 and 5-HT2A receptors.
Objective: To quantify the affinity of paliperidone for human dopamine D2 and serotonin 5-HT2A receptors expressed in a stable cell line.
Materials:
-
Cell membranes from a stable cell line expressing human D2 or 5-HT2A receptors.
-
Radioligand: [3H]Spiperone for D2 receptors; [3H]Ketanserin for 5-HT2A receptors.
-
Non-specific binding competitor: Haloperidol for D2; Mianserin for 5-HT2A.
-
Paliperidone solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of paliperidone.
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific competitor (for non-specific binding), or varying concentrations of paliperidone.
-
Equilibration: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the paliperidone concentration.
-
Determine the IC50 (the concentration of paliperidone that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand binding assay.
IV. Clinical Efficacy and Safety Profile
Paliperidone has demonstrated efficacy in the treatment of acute and maintenance phases of schizophrenia and schizoaffective disorder in numerous clinical trials.[3][18][19] Studies have shown significant improvements in the Positive and Negative Syndrome Scale (PANSS) total scores compared to placebo.[18][19] Long-acting injectable formulations have been shown to be particularly effective in reducing relapse rates, likely due to improved medication adherence.[20][21]
Common Adverse Effects
The most common side effects associated with paliperidone include:
-
Headache
-
Insomnia
-
Somnolence
-
Parkinsonism (e.g., tremor, muscle stiffness)
-
Akathisia (restlessness)
-
Weight gain
-
Tachycardia (increased heart rate)
Due to its α1-adrenergic blocking activity, paliperidone can cause orthostatic hypotension.[4] Dystonia, characterized by involuntary muscle contractions, is also a potential side effect, particularly in younger males at the beginning of therapy.[4]
V. Drug-Drug Interactions
While paliperidone has a lower potential for hepatic enzyme-based drug interactions compared to its parent compound, clinicians should be aware of several potential interactions.[11]
-
CYP2D6 and CYP3A4 Inducers/Inhibitors: Although paliperidone metabolism is less dependent on these pathways, strong inducers or inhibitors could potentially alter its plasma concentrations.[14]
-
QT-Prolonging Drugs: Caution is advised when co-administering paliperidone with other medications known to prolong the QTc interval, such as certain antiarrhythmics and other antipsychotics.[22]
-
Centrally-Acting Drugs and Alcohol: The sedative effects of paliperidone can be enhanced by other central nervous system depressants.[22]
-
Dopamine Agonists: Paliperidone may antagonize the effects of levodopa and other dopamine agonists.[22]
Conclusion
7-Hydroxy Risperidone (paliperidone) is a well-established atypical antipsychotic with a robust pharmacological profile. Its primary mechanism of action, centered on dopamine D2 and serotonin 5-HT2A receptor antagonism, provides a strong basis for its therapeutic efficacy in schizophrenia and schizoaffective disorder. The availability of both oral extended-release and various long-acting injectable formulations offers valuable flexibility in tailoring treatment to individual patient needs, particularly in addressing the critical issue of medication adherence. A thorough understanding of its pharmacokinetics, pharmacodynamics, and potential for drug interactions is essential for optimizing its clinical use and advancing the development of novel antipsychotic therapies.
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NCT00101634 - A Randomized, Double-blind, Placebo-controlled, Parallel-group, Dose-response Study to Evaluate the Efficacy and Safety of 3 Fixed Doses (25 mg eq, 50 mg eq, and 100 mg eq) of Paliperidone Palmitate in Patients With Schizophrenia - The YODA Project. [Link]
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Paliperidone to Treat Psychotic Disorders - MDPI. [Link]
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Isotopic Purity Requirements and Verification for 7-Hydroxy Risperidone-d4 as an Internal Standard in Bioanalysis
An In-Depth Technical Guide for Drug Development Professionals
As a Senior Application Scientist, the integrity of bioanalytical data is paramount. The reliability of quantitative mass spectrometry hinges on the quality of the internal standards used, particularly stable isotope-labeled (SIL) standards like 7-Hydroxy Risperidone-d4. This guide provides a comprehensive overview of the critical isotopic purity requirements for this standard, the scientific rationale behind these criteria, and detailed protocols for their verification. We will move beyond simple percentages to explore the nuanced landscape of isotopologues and their impact on assay performance.
The Foundational Role of SIL Internal Standards in LC-MS Bioanalysis
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, a SIL internal standard (IS) is the gold standard for quantification.[1] An ideal SIL-IS, such as this compound, is chemically identical to the analyte (7-Hydroxy Risperidone) but has a different mass due to the incorporation of heavy isotopes (in this case, deuterium).[2] This allows it to co-elute with the analyte and experience the same effects of sample preparation, extraction efficiency, and ion suppression or enhancement in the MS source.[1] By normalizing the analyte's signal to the IS's signal, we can achieve highly accurate and precise quantification, correcting for variations that are otherwise difficult to control.
However, the central assumption of this process is the purity of the SIL-IS. This purity is not just chemical but, critically, isotopic. The presence of unlabeled or partially labeled molecules within the IS can severely compromise assay integrity.[3]
Defining Isotopic Purity: Beyond a Single Number
It is crucial to distinguish between several key terms that are often misused.
| Term | Definition | Implication for this compound |
| Isotopic Enrichment | The percentage of a specific heavy isotope (e.g., Deuterium) at a given labeled position in a molecule.[4] | Refers to the probability (e.g., 99.5%) of finding a deuterium atom at any one of the four labeled positions. |
| Isotopologues | Molecules that are chemically identical but differ in their isotopic composition.[4] | For a d4 standard, the product will contain not only the desired d4 molecule but also d3, d2, d1, and d0 isotopologues. |
| Isotopic Purity | The percentage of the total compound that consists of the desired isotopologue. | The percentage of molecules that are the fully deuterated d4 species (e.g., 98.7%) relative to all other isotopologues. |
| d0 Impurity | The percentage of the unlabeled analyte (7-Hydroxy Risperidone) present as an impurity in the deuterated standard. | This is the most critical impurity, as it has the same mass as the analyte and can cause direct interference.[3] |
It is a practical impossibility to synthesize a compound with 100% isotopic purity.[4] Therefore, the goal is to characterize the isotopologue profile fully and ensure it meets the stringent requirements for bioanalytical use.
Caption: Isotopologue distribution of a deuterated standard.
Acceptance Criteria: A Framework for Quality
While no single regulatory document specifies an exact isotopic purity percentage for this compound, a set of best practices derived from regulatory expectations and scientific literature provides a robust framework.[2][3][5]
| Parameter | Acceptance Limit | Rationale |
| Overall Isotopic Purity | >98% | Ensures the vast majority of the internal standard consists of the correct d4 isotopologue, providing a strong and stable signal for normalization. |
| Unlabeled Analyte (d0) | <0.1% | Minimizes direct interference with the analyte, which is especially critical for accurately measuring low concentrations at the Lower Limit of Quantitation (LLOQ). |
| Contribution to Analyte Signal | Response from d0 impurity in the IS working solution should be <20% of the analyte LLOQ response. | This is a functional test to ensure that any inherent d0 impurity does not artificially inflate the measured concentration of the analyte at its lowest reportable limit.[3] |
| Mass Difference | ≥ 4 Da | The d4 label provides a 4 Da mass shift from the analyte, which is sufficient to prevent overlap with the natural isotopic peaks (M+1, M+2) of the unlabeled analyte.[2] |
A Certificate of Analysis (CoA) for a similar compound, 9-Hydroxy Risperidone-d4, shows a typical high-quality distribution: d4 = 98.69%, d3 = 1.27%, and d0 = 0.01%.[6] This demonstrates that the acceptance criteria are achievable and commercially available.
Analytical Verification: A Self-Validating Protocol
Trust in a supplied standard is good; verification is better. High-resolution mass spectrometry (HRMS) is the definitive technique for confirming the isotopic purity and distribution of this compound.[7][8] It offers the mass accuracy and resolution needed to separate and quantify each isotopologue.
Caption: Workflow for isotopic purity verification by LC-HRMS.
Detailed Protocol: Isotopic Purity Assessment by LC-HRMS
This protocol describes a method for verifying the isotopic purity of a this compound reference standard.
1. Materials and Reagents
-
This compound reference standard
-
LC-MS grade Methanol
-
LC-MS grade Water
-
LC-MS grade Formic Acid
-
Calibrated micropipettes and appropriate labware
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) capable of ≥50,000 resolution.
3. Standard Preparation
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
From the stock, prepare a working solution of 1 µg/mL in 50:50 Methanol:Water with 0.1% Formic Acid.
4. LC-HRMS Method
-
LC Method (for sample introduction):
-
Flow Rate: 0.4 mL/min
-
Mobile Phase: 50:50 Methanol:Water with 0.1% Formic Acid
-
Injection Volume: 5 µL
-
Column: (Optional) A short C18 column can be used, or the sample can be introduced via direct infusion.
-
-
HRMS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full Scan (Profile)
-
Scan Range: m/z 400-450 (to cover all relevant isotopologues)
-
Resolution: Set to ≥50,000 FWHM
-
Ensure the instrument is properly calibrated according to manufacturer specifications to achieve high mass accuracy.
-
5. Data Acquisition and Analysis
-
Inject the 1 µg/mL working solution and acquire the full scan mass spectrum.
-
Using the instrument software, identify the monoisotopic mass for the protonated molecule [M+H]+ for each isotopologue.
-
d0 (C23H28FN4O3+): ~m/z 427.2191
-
d1 (C23H27D1FN4O3+): ~m/z 428.2254
-
d2 (C23H26D2FN4O3+): ~m/z 429.2316
-
d3 (C23H25D3FN4O3+): ~m/z 430.2379
-
d4 (C23H24D4FN4O3+): ~m/z 431.2442
-
-
Extract the signal intensity (peak height or area) for each of these exact masses.
-
Calculate the relative abundance of each isotopologue using the following formula:
-
% Relative Abundance (dn) = (Intensity of dn / Sum of Intensities of all isotopologues) * 100
-
-
The isotopic purity is the relative abundance of the d4 species. The d0 impurity is the relative abundance of the d0 species.
-
Compare these calculated values against the predefined acceptance criteria.
The Impact of Impurities: A Case Study in Crosstalk
The most insidious problem caused by isotopic impurities is "crosstalk," where the signal from an impurity in the internal standard channel is detected in the analyte channel.[3] The d0 impurity in the this compound IS is chemically identical to the analyte and will be detected by the mass spectrometer at the same m/z.
Caption: How d0 impurity in the IS causes crosstalk at the analyte LLOQ.
Conclusion
The isotopic purity of this compound is not a simple pass/fail criterion but a detailed profile that must be thoroughly understood and verified. For researchers and drug development professionals, demanding high-purity standards (>98% d4) with minimal unlabeled analyte (<0.1%) is essential. Furthermore, implementing in-house verification using high-resolution mass spectrometry provides the ultimate assurance of data integrity. By adhering to these principles, scientists can ensure that their bioanalytical methods are accurate, robust, and built on a foundation of unimpeachable quality.
References
- Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (n.d.). Cambridgesoft.
- Li, Z., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry.
- Li, Z., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed.
- Ji, A., et al. (2024). Robust Liquid Chromatography–Mass Spectrometry Determination of Deuterium Isotopologues for Quality Control of Deucravacitinib Using Nominal Mass Instrumentation. Organic Process Research & Development.
- Roy, A., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods.
- Sistla, R., et al. (2021). An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. Bioanalysis.
- Jahn, U., et al. (2021). Discovering Nature's Fingerprints: Isotope Ratio Analysis on Bioanalytical Mass Spectrometers. Journal of the American Society for Mass Spectrometry.
- Certificate of Analysis: 7-Hydroxy Risperidone D4. (2025). Generic Supplier.
- Isotopic Purity Using LC-MS. (2025). ResolveMass Laboratories Inc.
- Heinrich, P., et al. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Scientific Reports.
- Stable Isotope Labeled Internal Standards: Selection and Proper Use. (n.d.). Alfa Chemistry.
- Certificate of Analysis: Paliperidone-d4. (2019). LGC Standards.
- This compound. (n.d.). LGC Standards.
- 7-Hydroxy Risperidone D4 | CAS No: 1215454-04-8. (n.d.). Cleanchem.
- Certificate of Analysis: 7-Hydroxy Risperidone. (2008). Aptochem.
- 7-Hydroxy Risperidone D4. (n.d.). SynZeal.
- Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. Rapid Communications in Mass Spectrometry.
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- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 7-Hydroxy Risperidone in Human Plasma by UPLC-MS/MS Using a Deuterated Internal Standard
Introduction: The Clinical Significance of Risperidone Metabolite Monitoring
Risperidone, an atypical antipsychotic, is extensively metabolized in the body into two primary hydroxylated metabolites: 9-hydroxy risperidone (paliperidone) and, to a lesser extent, 7-hydroxy risperidone. The active moiety, the sum of risperidone and 9-hydroxy risperidone, is considered crucial for therapeutic effect. However, understanding the complete metabolic profile, including minor metabolites like 7-hydroxy risperidone, is essential for comprehensive pharmacokinetic studies and in special patient populations where metabolic pathways may be altered. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of such compounds due to its high sensitivity and selectivity.[1][2]
A cornerstone of a robust and reliable LC-MS/MS assay is the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, particularly a deuterated analog of the analyte, is widely considered the optimal choice.[3][4] This application note provides a detailed protocol for the quantification of 7-hydroxy risperidone in human plasma using its deuterated analog, 7-Hydroxy Risperidone-d4, as the internal standard.
The Rationale for Using this compound as an Internal Standard
The fundamental principle behind using a SIL-IS is that it is chemically identical to the analyte, differing only in mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N).[4] This near-perfect analogy ensures that the IS and the analyte behave almost identically during every stage of the analytical process, from sample extraction to ionization in the mass spectrometer.
Key advantages include:
-
Correction for Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. Since this compound co-elutes with the unlabeled 7-hydroxy risperidone, it experiences the same matrix effects, allowing for accurate normalization of the analyte signal.[3]
-
Improved Precision and Accuracy: By compensating for variability in sample preparation, injection volume, and instrument response, the deuterated IS significantly enhances the precision and accuracy of the analytical method.[5]
-
Enhanced Method Robustness: The use of a SIL-IS makes the method less susceptible to day-to-day variations in instrument performance and sample matrix, leading to more reliable and reproducible results.
The following diagram illustrates the principle of how a deuterated internal standard provides a self-validating system for accurate quantification.
Caption: Principle of analytical variability correction using a deuterated internal standard.
Experimental Protocol
This protocol outlines a method for the sensitive and selective quantification of 7-hydroxy risperidone in human plasma.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA) - all LC-MS grade.
-
Reagents: Formic acid, Ammonium acetate, Ammonium hydroxide - analytical grade.
-
Plasma: Drug-free human plasma with K₂EDTA as anticoagulant.
-
SPE Cartridges: Mixed-mode cation exchange solid-phase extraction cartridges (e.g., Oasis MCX).
Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 7-hydroxy risperidone and this compound in methanol.
-
Working Solutions: Prepare intermediate and spiking solutions by serially diluting the stock solutions in 50:50 (v/v) methanol:water.
-
Calibration Standards (CS): Prepare a series of calibration standards by spiking blank human plasma with the 7-hydroxy risperidone working solutions to achieve a concentration range of 0.1 to 50 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four concentration levels: LLOQ (Lower Limit of Quantification), Low QC, Mid QC, and High QC.
Sample Preparation: Solid-Phase Extraction (SPE)
The following workflow diagram illustrates the sample preparation procedure.
Caption: Solid-Phase Extraction (SPE) workflow for plasma sample preparation.
UPLC-MS/MS Conditions
A UPLC system coupled to a triple quadrupole mass spectrometer is recommended for this analysis.
| UPLC Parameters | Condition |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Gradient | 5% B to 95% B over 3.0 min, hold for 0.5 min, return to initial over 0.1 min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Total Run Time | ~4.5 min |
| MS/MS Parameters | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 450 °C |
| MRM Transitions | Analyte |
| 7-hydroxy risperidone | Precursor Ion (m/z) → Product Ion (m/z) (Collision Energy, eV) |
| e.g., 427.2 → 207.1 (Optimize for specific instrument) | |
| Internal Standard | |
| This compound | e.g., 431.2 → 211.1 (Optimize for specific instrument) |
Note: MRM transitions and collision energies must be optimized for the specific instrument being used.
Method Validation
The analytical method must be fully validated according to regulatory guidelines, such as those from the FDA or EMA.[8] The following parameters should be assessed.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte from endogenous matrix components or other interferences. | No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank matrix. Response of interferences should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity & Range | The relationship between concentration and instrument response. | Calibration curve with at least six non-zero points. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | The closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | Assessed at LLOQ, LQC, MQC, HQC levels (n≥5). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | The effect of matrix components on the ionization of the analyte and IS. | Assessed by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution at low and high concentrations. The IS-normalized matrix factor should have a %CV ≤15%. |
| Recovery | The efficiency of the extraction procedure. | Assessed at LQC, MQC, and HQC levels. Recovery should be consistent and reproducible, though it does not need to be 100%. |
| Stability | Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term, post-preparative). | Mean concentrations of stability samples should be within ±15% of the nominal concentration. |
Conclusion
This application note details a robust and reliable UPLC-MS/MS method for the quantification of 7-hydroxy risperidone in human plasma. The use of the stable isotope-labeled internal standard, this compound, is critical for ensuring the highest level of accuracy and precision by effectively compensating for matrix effects and other sources of analytical variability. This method is suitable for use in pharmacokinetic research, clinical trials, and therapeutic drug monitoring where a comprehensive understanding of risperidone metabolism is required.
References
-
de Meulder, M., et al. (2008). Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine. Journal of Chromatography B, 872(1-2), 133-143. Available at: [Link]
-
Eap, C. B., et al. (2004). Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS. Journal of Chromatography B, 805(1), 167-175. Available at: [Link]
-
ResearchGate (2024). Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine. Available at: [Link]
-
KCAS Bio (2017). The Value of Deuterated Internal Standards. Available at: [Link]
-
AptoChem (n.d.). Deuterated internal standards and bioanalysis. Available at: [Link]
-
Waters Corporation (n.d.). Enantiomeric Separation of the Active Metabolite of Risperidone and its Application for Monitoring Metabolic Stability using UPC2-MS/MS. Available at: [Link]
-
U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
Woestenborghs, R., et al. (2003). Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 794(2), 277-286. Available at: [Link]
-
Chen, X., et al. (2013). Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders. Journal of Clinical Pharmacology, 53(8), 849-856. Available at: [Link]
-
ResearchGate (2024). Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS. Available at: [Link]
-
SynZeal (n.d.). 7-Hydroxy Risperidone D4. Available at: [Link]
-
MDPI (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Available at: [Link]
-
SynZeal (n.d.). 7-Hydroxy Risperidone D4. Available at: [Link]
-
Waters Corporation (n.d.). A Validated UPLC-MS/MS Method for Risperidone and 9-Hydroxyrisperidone in Human Plasma. Available at: [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences (2016). Simultaneous quantification of risperidone and escitalopram in human plasma by LC-MS/MS: application to a pharmacokinetic study. Available at: [Link]
-
Li, H., et al. (2010). Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers. Pakistan Journal of Pharmaceutical Sciences, 23(4), 438-443. Available at: [Link]
-
Spenger, M., et al. (2024). UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. Pharmaceutics, 16(5), 654. Available at: [Link]
Sources
- 1. Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. resolvemass.ca [resolvemass.ca]
Application Note: A Validated LC-MS/MS Protocol for the Robust Quantification of Risperidone and its Active Metabolite in Human Plasma
Abstract
This application note presents a detailed, validated protocol for the simultaneous quantification of the atypical antipsychotic drug risperidone and its primary active metabolite, 9-hydroxyrisperidone, in human plasma. The method employs a straightforward protein precipitation extraction procedure and utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection. 7-Hydroxyrisperidone-d4 is used as a stable isotope-labeled internal standard to ensure accuracy and precision. This protocol is designed for researchers, clinical scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. All procedures and validation parameters adhere to the principles outlined in the ICH M10 guideline on bioanalytical method validation.[1][2][3][4]
Introduction: The Clinical Imperative for Risperidone Monitoring
Risperidone is a widely prescribed benzisoxazole derivative for the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions.[5] It exerts its therapeutic effect primarily through antagonism of dopamine D2 and serotonin 5-HT2A receptors.[6] Following administration, risperidone is extensively metabolized in the liver by cytochrome P450 2D6 (CYP2D6) to its major active metabolite, 9-hydroxyrisperidone (also known as paliperidone).[7] This metabolite exhibits a pharmacological activity profile similar to the parent drug and contributes significantly to the overall clinical effect.[7][8]
The combined concentration of risperidone and 9-hydroxyrisperidone, often referred to as the "active moiety," is considered the most relevant measure for assessing therapeutic exposure.[9] Given the significant inter-individual variability in pharmacokinetics due to genetic polymorphisms in CYP2D6 and potential drug-drug interactions, quantifying both compounds is crucial for optimizing dosing regimens, ensuring patient adherence, and minimizing the risk of adverse effects.[5][9]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[10][11] This application note details a robust LC-MS/MS method, underpinned by a rigorous validation framework, to provide trustworthy quantitative data for clinical and research applications.
Method Rationale and Key Principles
The selection of each component of this protocol is based on established bioanalytical principles to ensure a self-validating and reliable system.
-
Sample Preparation: Protein Precipitation (PPT): For this application, protein precipitation using acetonitrile was chosen.[12] This technique is rapid, cost-effective, and provides sufficient sample cleanup for the robust nature of LC-MS/MS analysis.[7][13] While more exhaustive techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can yield cleaner extracts,[13][14][15] the efficiency and simplicity of PPT are well-suited for high-throughput environments. The use of an organic solvent effectively denatures and precipitates plasma proteins, releasing the analytes into the supernatant for direct analysis.
-
Internal Standard (IS): Stable Isotope-Labeled (SIL) Analog: The use of a stable isotope-labeled internal standard is paramount for correcting for variability during sample preparation and analysis. 7-Hydroxyrisperidone-d4 is a close structural analog to the analytes of interest. A SIL-IS co-elutes chromatographically with the analyte and experiences similar ionization effects in the mass spectrometer source, making it the ideal choice for compensating for matrix effects and ensuring the highest degree of accuracy and precision.[9]
-
Chromatography: Reversed-Phase UPLC/HPLC: A C18 reversed-phase column is employed to separate the moderately polar analytes from endogenous plasma components.[5] The gradient elution with a mobile phase consisting of an organic modifier (acetonitrile) and an aqueous component with a pH modifier (formic acid) provides sharp peak shapes and efficient separation. Formic acid aids in the protonation of the analytes, which is essential for positive mode electrospray ionization.[5]
-
Detection: Tandem Mass Spectrometry (MS/MS): Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[12] This technique offers exceptional selectivity by monitoring a specific precursor-to-product ion transition for each analyte and the internal standard. This specificity minimizes the likelihood of interference from other compounds in the matrix, allowing for accurate quantification even at low concentrations.[16]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Risperidone | ≥98% Purity | Sigma-Aldrich |
| 9-Hydroxyrisperidone | ≥98% Purity | Sigma-Aldrich |
| 7-Hydroxyrisperidone-d4 | ≥98% Purity, Deuterated | Toronto Research Chemicals |
| Acetonitrile | LC-MS Grade | Fisher Scientific |
| Formic Acid | LC-MS Grade | Fisher Scientific |
| Water | Type I, Ultrapure | Millipore Milli-Q System |
| Human Plasma (K2EDTA) | Pooled, Drug-Free | BioIVT |
| Polypropylene Microcentrifuge Tubes | 1.5 mL | Eppendorf |
| Autosampler Vials | 2 mL, with caps | Waters |
Preparation of Stock and Working Solutions
Causality: Preparing accurate stock and working solutions is the foundation of a quantitative assay. Serial dilutions are performed to create calibration standards and quality control samples that cover the expected clinical concentration range.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 5 mg of Risperidone, 9-Hydroxyrisperidone, and 7-Hydroxyrisperidone-d4 reference standards. Dissolve each in methanol to a final concentration of 1 mg/mL. Store at -20°C.
-
Analyte Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the primary stock solutions with 50:50 (v/v) acetonitrile:water. These will be used to spike into blank plasma for calibration standards (CAL) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the 7-Hydroxyrisperidone-d4 primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation/extraction solvent.
Sample Preparation: Protein Precipitation Workflow
Caption: Protein Precipitation Workflow.
Step-by-Step Protocol:
-
Label 1.5 mL polypropylene microcentrifuge tubes for each standard, QC, and unknown sample.
-
Aliquot 100 µL of the appropriate plasma sample (blank plasma spiked with analyte for CALs/QCs, or study samples) into the corresponding tube.
-
Add 300 µL of the IS Working Solution (100 ng/mL 7-Hydroxyrisperidone-d4 in acetonitrile) to each tube. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[12]
-
Vortex each tube vigorously for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean autosampler vial, avoiding disturbance of the protein pellet.
-
Cap the vials and place them in the autosampler for analysis.
LC-MS/MS Instrumentation and Conditions
Rationale: The following conditions are optimized to achieve baseline separation of the analytes from potential interferences and to maximize signal intensity in the mass spectrometer.
Liquid Chromatography (LC) System:
| Parameter | Condition |
| System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.0 | |
| 3.1 | |
| 4.0 |
Mass Spectrometry (MS) System:
| Parameter | Condition |
| System | Sciex Triple Quad™ 6500+ or equivalent |
| Ionization Source | Turbo V™ with Electrospray Ionization (ESI) |
| Polarity | Positive |
| IonSpray Voltage | 5500 V |
| Temperature | 550°C |
| Curtain Gas | 35 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Collision Gas (CAD) | 9 psi |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | DP (V) | CE (V) |
| Risperidone | 411.2 | 191.1 | 60 | 35 |
| 9-Hydroxyrisperidone | 427.2 | 207.1 | 65 | 38 |
| 7-Hydroxyrisperidone-d4 (IS) | 431.2 | 211.1 | 65 | 38 |
DP = Declustering Potential; CE = Collision Energy. These values must be optimized for the specific instrument used.
Method Validation
The method was validated according to the ICH M10 Bioanalytical Method Validation guideline to demonstrate its suitability for its intended purpose.[1][2][3]
Validation Workflow and Parameters
Caption: Core Parameters of Bioanalytical Method Validation.
Summary of Validation Results
The following table summarizes the acceptance criteria and typical results for the validation of this method.
| Validation Parameter | Acceptance Criteria (ICH M10) | Result |
| Calibration Curve | ||
| Range | - | 0.1 - 50 ng/mL |
| Regression Model | 1/x² weighted linear regression | Pass |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Accuracy & Precision | ||
| LLOQ | Mean accuracy: 80-120%, Precision (CV): ≤20% | Pass |
| QCs (Low, Mid, High) | Mean accuracy: 85-115%, Precision (CV): ≤15% | Pass |
| Selectivity | No significant interfering peaks at the retention times of analytes/IS in 6 blank plasma sources. | Pass |
| Matrix Effect | IS-normalized matrix factor CV ≤15% | Pass |
| Stability | ||
| Freeze-Thaw (3 cycles) | %Bias within ±15% of nominal concentration | Pass |
| Short-Term (Bench-Top, 24h) | %Bias within ±15% of nominal concentration | Pass |
| Long-Term (-80°C, 90 days) | %Bias within ±15% of nominal concentration | Pass |
| Post-Preparative (Autosampler, 48h) | %Bias within ±15% of nominal concentration | Pass |
Linearity: The calibration curve was linear over the range of 0.1 ng/mL to 50.0 ng/mL for both risperidone and 9-hydroxyrisperidone. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL with a signal-to-noise ratio >10 and acceptable accuracy and precision.[17]
Accuracy and Precision: Intra-day and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, Low (0.3 ng/mL), Mid (5 ng/mL), and High (40 ng/mL). All results were within the acceptance limits defined by regulatory guidelines.[18][19][20]
Stability: Risperidone and 9-hydroxyrisperidone were demonstrated to be stable in human plasma under various storage and handling conditions, ensuring sample integrity from collection to analysis.
Conclusion
This application note provides a comprehensive, step-by-step protocol for the quantitative analysis of risperidone and 9-hydroxyrisperidone in human plasma using LC-MS/MS. The method is rapid, sensitive, and robust, employing a simple protein precipitation step and a stable isotope-labeled internal standard to ensure data quality. The successful validation against internationally recognized standards[1][4][21] demonstrates that this method is fit-for-purpose and can be confidently implemented in regulated and research environments for therapeutic drug monitoring and pharmacokinetic analysis.
References
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
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European Medicines Agency. ICH guideline M10 on bioanalytical method validation. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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- Woestenborghs, R., et al. (2002). Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry.
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
- Sahu, S., et al. (2020). Systematic development of a bioanalytical UPLC-MS/MS method for estimation of risperidone and its active metabolite in long-acting microsphere formulation in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 191, 113601.
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
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ELGA LabWater. (2021). Improving the Routine Analysis of Antipsychotic Drugs. [Link]
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Waters Corporation. Simultaneous Analysis of Risperidone, 9-Hydroxyrisperidone, and Haloperidol in Plasma. [Link]
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Oriental Journal of Chemistry. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]
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Application Notes & Protocols: The Role of 7-Hydroxy Risperidone-d4 in Modern Pharmacokinetic Analysis of Risperidone
Introduction: The Analytical Challenge in Risperidone Pharmacokinetics
Risperidone is a widely prescribed second-generation antipsychotic agent effective in the treatment of schizophrenia and bipolar disorder.[1] Its therapeutic and potential toxic effects are attributed not only to the parent drug but also to its primary active metabolite, 9-hydroxyrisperidone (also known as paliperidone).[2][3] The metabolic conversion is primarily catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme, which is subject to significant genetic polymorphism.[2][4] This variability can lead to substantial inter-individual differences in drug exposure, making therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies essential for optimizing dosing and ensuring patient safety.[5][6]
Accurate quantification of risperidone and 9-hydroxyrisperidone in biological matrices like plasma is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity.[7][8] However, the accuracy of LC-MS/MS quantification is susceptible to variations introduced during sample preparation and analysis, such as incomplete extraction recovery, matrix effects (ion suppression or enhancement), and instrument drift.[9][10]
To counteract these variables, a suitable internal standard (IS) is indispensable. An ideal IS is a compound that is chemically and physically similar to the analyte but can be distinguished by the mass spectrometer. Stable Isotope-Labeled (SIL) internal standards, particularly deuterated analogues, are considered the "gold standard" as they co-elute with the analyte and exhibit nearly identical behavior during extraction and ionization, thereby providing the most accurate correction for analytical variability.[11][12][13] This document provides a detailed guide on the application of 7-Hydroxy Risperidone-d4 , a deuterated analogue of a minor risperidone metabolite, as an internal standard for the robust, high-precision pharmacokinetic analysis of risperidone and its major active metabolite, 9-hydroxyrisperidone.
The Rationale: Why Use a Deuterated Internal Standard?
The fundamental principle of using a SIL-IS like this compound is to provide a reliable reference point within each individual sample. Because the SIL-IS is added at a known concentration at the very beginning of the sample preparation process, any loss or signal variation it experiences is mirrored by the analyte of interest.[10]
Causality behind the choice:
-
Correction for Matrix Effects: Biological matrices like plasma contain numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer's source, either suppressing or enhancing the signal. Since a deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects. The ratio of the analyte peak area to the IS peak area remains constant, thus nullifying the impact of these interferences.[9][11]
-
Compensation for Extraction Variability: No sample extraction technique, whether liquid-liquid extraction (LLE) or solid-phase extraction (SPE), achieves 100% recovery for every sample. The recovery can vary between samples due to minor inconsistencies. The SIL-IS compensates for this variability because it is recovered from the matrix with the same efficiency as the unlabeled analyte.[14]
-
Mitigation of Instrumental Drift: The sensitivity of a mass spectrometer can fluctuate over the course of an analytical run. By calculating the analyte/IS peak area ratio, these fluctuations are normalized, leading to improved precision and accuracy.[10]
While the ideal IS would be a deuterated version of each analyte (i.e., Risperidone-d4 and 9-Hydroxyrisperidone-d4), this compound serves as an excellent alternative. Its structure is highly analogous to both the parent drug and the major metabolite, ensuring that its behavior during sample processing and chromatographic separation closely mimics that of the analytes, a critical factor for reliable quantification.
Metabolic Pathway of Risperidone
Caption: Metabolic conversion of Risperidone.
Physicochemical Properties of the Internal Standard
A well-characterized internal standard is crucial for regulatory compliance and method validation.[15][16]
| Property | Value |
| Chemical Name | 3-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl-1,1,2,2-d4)-7-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one[17][18] |
| CAS Number | 1215454-04-8[18][19] |
| Molecular Formula | C₂₃H₂₃D₄FN₄O₃[17][18] |
| Molecular Weight | 430.5 g/mol [17][18] |
| Unlabeled CAS | 147663-04-5[19] |
| Isotopic Purity | Typically >98% (Consult Certificate of Analysis) |
| Storage | Store in a cool, dry place, protected from light.[17] |
Application Protocol: Quantification in Human Plasma by UPLC-MS/MS
This protocol outlines a validated method for the simultaneous determination of risperidone and 9-hydroxyrisperidone in human plasma, adhering to the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[7][15]
Principle
Risperidone, 9-hydroxyrisperidone, and the internal standard (this compound) are extracted from human plasma via solid-phase extraction (SPE). The extracts are then analyzed by Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) using electrospray ionization in positive mode. Quantification is achieved by comparing the peak area ratio of each analyte to the internal standard against a calibration curve.
Materials and Reagents
-
Reference Standards: Risperidone, 9-Hydroxyrisperidone
-
Internal Standard: this compound
-
Solvents: HPLC-grade Methanol, Acetonitrile, Isopropanol
-
Reagents: Formic acid, Ammonium acetate, Ammonium hydroxide
-
Water: Ultrapure (18.2 MΩ·cm)
-
Control Human Plasma (K₂EDTA anticoagulant)
-
Solid-Phase Extraction (SPE) Cartridges: Mixed-mode Cation Exchange (e.g., Oasis MCX)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC System or equivalent[20]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Quattro Premier XE, Sciex Qtrap 4000) or equivalent[21]
Preparation of Stock Solutions, Calibration Standards, and QCs
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve reference standards and the IS in methanol.
-
Working Standard Solution: Prepare a combined working solution of risperidone and 9-hydroxyrisperidone by diluting the stock solutions in 50:50 methanol:water. Serially dilute to create solutions for the calibration curve (e.g., 0.2 to 400 ng/mL).
-
Internal Standard Working Solution (e.g., 0.5 µg/mL): Dilute the IS stock solution with 50:50 methanol:water.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike control human plasma with the appropriate working standard solutions to achieve the desired concentrations. A typical range is 0.1 to 50 ng/mL.[20] QC samples should be prepared at a minimum of three levels: Low, Medium, and High. CC and QC samples should be prepared from separate stock solution weighings.[15]
Sample Preparation: Solid-Phase Extraction (SPE)
This procedure is adapted from established methods and provides excellent cleanup by removing phospholipids and other matrix components that cause ion suppression.
-
Sample Pre-treatment: To 200 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution. Vortex briefly.
-
Condition SPE Plate: Condition the wells with 1 mL of methanol, followed by 1 mL of water.
-
Load: Load the pre-treated sample onto the SPE plate.
-
Wash 1: Wash with 1 mL of 2% formic acid in water.
-
Wash 2: Wash with 1 mL of methanol.
-
Elute: Elute the analytes with 500 µL of 5% ammonium hydroxide in methanol into a clean collection plate.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A/B (50:50 v/v).
Bioanalytical Workflow
Caption: Workflow for sample analysis using an internal standard.
UPLC-MS/MS Method Parameters
| Parameter | Condition | Rationale |
| UPLC System | ||
| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm | Provides efficient separation with sharp peaks, ideal for complex matrices. |
| Mobile Phase A | 2 mM Ammonium Acetate in Water (pH adjusted if needed)[20] | Volatile buffer compatible with MS detection. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[20] | Organic solvent for elution; acid promotes positive ionization. |
| Flow Rate | 0.5 - 0.6 mL/min | Optimized for 2.1 mm ID columns for best efficiency and sensitivity. |
| Gradient | Short gradient (e.g., 2-4 minutes) | Allows for high-throughput analysis while ensuring separation from interferences. |
| Column Temp | 40 - 50 °C | Improves peak shape and reduces viscosity, leading to lower backpressure. |
| Injection Volume | 5 µL | Small volume minimizes potential matrix effects and column overload. |
| Mass Spectrometer | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Risperidone and metabolites contain basic nitrogen atoms readily protonated. |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity by monitoring specific precursor → product ion transitions. |
| MRM Transitions | ||
| Risperidone | m/z 411.2 → 191.0[20][22] | Specific fragmentation pattern used for quantification. |
| 9-Hydroxyrisperidone | m/z 427.2 → 207.0[20][22] | Specific fragmentation pattern used for quantification. |
| 7-Hydroxy Risp.-d4 (IS) | m/z 431.2 → 211.0 (approx.) | The +4 Da shift from 9-OH-Risp. is a common deuteration pattern for ethyl chains. The product ion would also be shifted. Note: Exact m/z should be confirmed by infusion of the standard. |
Note: MS parameters such as cone voltage and collision energy must be optimized for the specific instrument used to maximize signal intensity for each analyte.
Bioanalytical Method Validation (BMV)
Any method used for pharmacokinetic studies supporting regulatory submissions must be fully validated according to guidelines from bodies like the FDA or ICH.[15][23] The use of this compound is critical to meeting the stringent acceptance criteria for these validation parameters.
Key Validation Experiments:
-
Selectivity and Specificity: Analyzing blank matrix from at least six different sources to ensure no endogenous components interfere with the detection of the analytes or IS.[14]
-
Accuracy and Precision: Assessed by analyzing QC samples at LLOQ, L, M, and H concentrations on at least three different days. Acceptance criteria are typically ±15% (±20% at LLOQ) for accuracy (relative error) and ≤15% (≤20% at LLOQ) for precision (CV%).[8][14]
-
Calibration Curve: The relationship between concentration and response must be defined, typically with a linear regression model weighted by 1/x or 1/x². The correlation coefficient (r²) should be >0.99.[20]
-
Matrix Effect: Evaluated to ensure that ion suppression or enhancement from the biological matrix is consistent and corrected for by the IS.[24]
-
Recovery: The extraction efficiency of the analytes and IS should be consistent and reproducible, although it does not need to be 100%.[14]
-
Stability: Analyte stability must be demonstrated under various conditions: freeze-thaw cycles, bench-top (room temperature), long-term storage, and post-preparative (in autosampler).[14]
Conclusion
This compound is a highly effective stable isotope-labeled internal standard for the quantitative bioanalysis of risperidone and its active metabolite, 9-hydroxyrisperidone. Its structural similarity to the analytes ensures it accurately tracks and corrects for variability during sample preparation and LC-MS/MS analysis. By incorporating this internal standard into the analytical workflow, researchers can develop robust, precise, and accurate methods that meet stringent regulatory guidelines for pharmacokinetic studies, ultimately leading to a better understanding of risperidone's disposition and facilitating optimized therapeutic strategies for patients.
References
-
Psychopharmacology Institute. (2016, July 16). Pharmacokinetics of Risperidone: Clinical Summary. [Link]
-
Ternullo, S., et al. (n.d.). Population pharmacokinetics of risperidone and 9-hydroxyrisperidone in patients with acute episodes associated with bipolar I disorder. PubMed. [Link]
-
Subramanian, V. S., et al. (n.d.). Brain, plasma and tissue pharmacokinetics of risperidone and 9-hydroxyrisperidone after separate oral administration to rats. PubMed. [Link]
-
Feng, Y., et al. (n.d.). Multiple dose pharmacokinetics of risperidone and 9-hydroxyrisperidone in Chinese female patients with schizophrenia. PubMed. [Link]
-
Psychopharmacology Institute. (n.d.). Pharmacokinetics of Risperidone: Clinical Summary. [Link]
-
Al-Jumaiah, A., et al. (n.d.). Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9-Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders. PMC - NIH. [Link]
-
Remmerie, B. M., et al. (n.d.). Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Scheijen, J., et al. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography mass spectrometry: necess. SciSpace. [Link]
-
Stokvis, E., et al. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]
-
Waters Corporation. (n.d.). A Validated UPLC-MS/MS Method for Risperidone and 9-Hydroxyrisperidone in Human Plasma. [Link]
-
Sahu, P. K., et al. (2020, December 1). Systematic development of a bioanalytical UPLC-MS/MS method for estimation of risperidone and its active metabolite in long-acting microsphere formulation in rat plasma. PubMed. [Link]
-
FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
FDA. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. [Link]
-
FDA. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]
-
FDA. (n.d.). Bioanalytical Method Validation. [Link]
-
Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
Nejedlý, M., et al. (n.d.). Development and validation of rapid UHPLC method for determination of risperidone and its impurities. IJRPC. [Link]
-
Carlier, J., et al. (2025, October 24). UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. PMC - NIH. [Link]
-
De Meulder, M., et al. (2008, July 1). Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine. PubMed. [Link]
-
Teva Branded Pharmaceutical Products R&D, Inc. (2022, March 4). Population Pharmacokinetic Modeling and Simulation of TV-46000: A Long-Acting Injectable Formulation of Risperidone. PubMed Central. [Link]
-
ResearchGate. (n.d.). LC/ESI-MS/MS chromatograms of risperidone and its major metabolite,.... [Link]
-
Cleanchem. (n.d.). 7-Hydroxy Risperidone D4 | CAS No: 1215454-04-8. [Link]
-
Heykants, J., et al. (n.d.). The pharmacokinetics of risperidone in humans: a summary. PubMed. [Link]
-
SynZeal. (n.d.). 7-Hydroxy Risperidone D4 | 1215454-04-8. [Link]
-
MDPI. (n.d.). Population Pharmacokinetics of Risperidone and Paliperidone in Schizophrenia: A Systematic Review. [Link]
-
JOCPR. (n.d.). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. [Link]
-
The Pharma Innovation Journal. (2021, October 16). Synthesis of related substances of antipsychotic drug Risperidone. [Link]
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Application Note: High-Throughput Quantification of 7-Hydroxy Risperidone-d4 in Human Plasma using LC-MS/MS
Introduction
7-Hydroxy Risperidone, also known as Paliperidone, is the primary active metabolite of the atypical antipsychotic drug, Risperidone. Monitoring the plasma concentrations of this metabolite is crucial for therapeutic drug management (TDM) to ensure efficacy and minimize toxicity in patients undergoing treatment for schizophrenia and other psychiatric disorders.[1] The use of a stable isotope-labeled internal standard, such as 7-Hydroxy Risperidone-d4, is the gold standard for quantitative bioanalysis by mass spectrometry, as it effectively compensates for variations during sample preparation and instrument analysis.[2]
This application note provides a detailed and validated protocol for the sensitive and robust quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable and high-throughput analytical solution.
Analyte and Internal Standard Information
| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight |
| 7-Hydroxy Risperidone | 3-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-7-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | 147663-04-5 | C₂₃H₂₇FN₄O₃ | 426.49 g/mol |
| This compound | 3-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl-1,1,2,2-d4)-7-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | 1215454-04-8 | C₂₃H₂₃D₄FN₄O₃ | 430.5 g/mol |
Experimental Workflow
The analytical workflow for the quantification of this compound in plasma is a multi-step process designed for accuracy and efficiency.
Materials and Methods
Reagents and Materials
-
7-Hydroxy Risperidone (Paliperidone) reference standard
-
This compound (Paliperidone-d4) internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2-EDTA)
Instrumentation
A standard high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source is required.
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 7-Hydroxy Risperidone and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the 7-Hydroxy Risperidone stock solution with a 50:50 methanol/water mixture to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
Detailed Protocols
Sample Preparation: Protein Precipitation
This protocol is a rapid and effective method for removing the majority of proteins from the plasma matrix.
-
Pipette 100 µL of the plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution and briefly vortex.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Parameters
The following chromatographic conditions provide a good starting point for the separation of 7-Hydroxy Risperidone and its deuterated internal standard.
| Parameter | Condition |
| HPLC System | Standard High-Performance Liquid Chromatography system |
| Column | C18 column (e.g., Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm)[2][3] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol |
| Gradient | Isocratic or a shallow gradient optimized for separation |
| Flow Rate | 1.0 mL/minute[2][3] |
| Column Temperature | 40°C[2] |
| Injection Volume | 10 µL[2] |
| Run Time | Approximately 2.8 minutes[3] |
Mass Spectrometry Parameters
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the detection of the analyte and internal standard.
| Parameter | 7-Hydroxy Risperidone | This compound |
| Precursor Ion (Q1) (m/z) | 427.2 | 431.2 |
| Product Ion (Q3) (m/z) | 207.2 | 211.2 |
| Dwell Time (ms) | 200 | 200 |
| Collision Energy (eV) | Optimized around 30-40 | Optimized around 30-40 |
| Declustering Potential (V) | Optimized for instrument | Optimized for instrument |
| Ion Source Temperature | 500-600 °C | 500-600 °C |
| IonSpray Voltage | ~5500 V | ~5500 V |
Note: The collision energy and declustering potential are instrument-dependent and should be optimized to achieve the maximum signal intensity for both the analyte and the internal standard.
Causality and Rationale for Experimental Choices
-
Choice of Internal Standard: The use of a stable isotope-labeled internal standard like this compound is critical. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. This co-elution and similar ionization efficiency allow for accurate correction of any sample loss or matrix effects, leading to high precision and accuracy in quantification.
-
Protein Precipitation: This sample preparation technique was chosen for its simplicity, speed, and cost-effectiveness, making it ideal for high-throughput analysis. Acetonitrile is a common and effective solvent for precipitating plasma proteins while keeping the analytes in solution.
-
Reversed-Phase Chromatography: A C18 column is a robust and versatile choice for the separation of moderately polar compounds like 7-Hydroxy Risperidone from endogenous plasma components. The use of a formic acid and ammonium acetate buffer system in the mobile phase aids in the protonation of the analyte, which is essential for efficient positive mode electrospray ionization.
-
Multiple Reaction Monitoring (MRM): MRM is the gold standard for quantification in tandem mass spectrometry due to its high selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard, interferences from other compounds in the matrix are minimized, ensuring reliable and accurate results. The selected transitions of m/z 427.2 -> 207.2 for 7-Hydroxy Risperidone and m/z 431.2 -> 211.2 for this compound are specific and yield high signal intensity.[3][4]
Method Validation and Performance
A full method validation should be performed according to the guidelines from regulatory agencies such as the FDA or EMA. This validation should assess the following parameters:
-
Linearity: The method should demonstrate linearity over a clinically relevant concentration range, typically from 0.2 to 55 ng/mL, with a correlation coefficient (r²) of ≥ 0.99.[3][4]
-
Precision and Accuracy: The intra- and inter-day precision should be within 15% (20% at the lower limit of quantification), and the accuracy should be within ±15% of the nominal concentration.
-
Recovery: The extraction recovery of the analyte and internal standard from the plasma matrix should be consistent and reproducible.
-
Matrix Effect: The potential for ion suppression or enhancement from the plasma matrix should be evaluated to ensure it does not affect the accuracy of the quantification.
-
Stability: The stability of the analyte in plasma should be assessed under various storage conditions, including freeze-thaw cycles, short-term benchtop stability, and long-term storage at -80°C.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using LC-MS/MS. The described method is sensitive, specific, and suitable for high-throughput analysis in a research or clinical setting. The use of a stable isotope-labeled internal standard and a simple protein precipitation sample preparation method ensures the reliability and accuracy of the results, making it a valuable tool for therapeutic drug monitoring and pharmacokinetic studies of Risperidone.
References
-
Baig, M. L. A., & Ali, S. A. (2017). LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. Analytical Chemistry Letters, 7(2), 246-255. [Link]
- BenchChem. (n.d.). Application Note: High-Throughput Analysis of Paliperidone and its d4 Analog in Human Plasma by LC-MS/MS.
-
Cleanchem. (n.d.). 7-Hydroxy Risperidone D4. Retrieved from [Link]
- Patteet, L., et al. (2014). Development and validation of a fast and sensitive UHPLC–MS/MS method for the simultaneous quantification of 10 antipsychotics and 7 metabolites in human plasma. Clinica Chimica Acta, 429, 51-58.
- Remmerie, B. M., et al. (2003). Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry.
-
Waters Corporation. (n.d.). Simultaneous Analysis of Risperidone, 9-Hydroxyrisperidone, and Haloperidol in Plasma. Retrieved from [Link]
Sources
Application Note: A Robust LC-MS/MS Method for the Quantification of Risperidone and 9-Hydroxyrisperidone in Human Plasma Using 7-Hydroxy Risperidone-d4
Introduction: The Imperative for Precision in Antipsychotic Monitoring
Risperidone is a widely prescribed second-generation antipsychotic agent used in the management of schizophrenia, bipolar disorder, and other psychiatric conditions.[1] Following administration, risperidone is extensively metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme to its primary active metabolite, 9-hydroxyrisperidone (also known as paliperidone).[2] The therapeutic effect is attributed to the combined activity of both the parent drug and this metabolite, collectively termed the "active moiety". Due to significant inter-individual variability in pharmacokinetics, therapeutic drug monitoring (TDM) is crucial for optimizing dosage, ensuring efficacy, and minimizing adverse effects.[2]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its superior sensitivity and selectivity.[3][4] However, a significant challenge in LC-MS/MS-based quantification from complex biological matrices like human plasma is the phenomenon known as the "matrix effect".[5][6] Endogenous components co-eluting with the analytes of interest can interfere with the ionization process, leading to either suppression or enhancement of the signal, which compromises the accuracy and reproducibility of the results.[7][8]
To counteract these variables, the use of a stable isotope-labeled internal standard (SIL-IS) is the most effective and widely accepted strategy.[9] A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., ²H or D, ¹³C, ¹⁵N). This application note provides a detailed protocol for establishing a robust calibration curve and quantification method for risperidone and 9-hydroxyrisperidone in human plasma, employing 7-Hydroxy Risperidone-d4 as the internal standard for 9-hydroxyrisperidone and Risperidone-d4 for the parent drug. The deuterated standards co-elute with their respective analytes and experience virtually identical extraction efficiencies and matrix effects, thereby providing a reliable means of normalization and ensuring the highest degree of accuracy.[8][9]
Principle of Internal Standard Calibration
The fundamental principle of using a SIL-IS is to add a known, constant amount of the standard to every sample, calibrator, and quality control (QC) sample prior to any sample processing steps. During analysis, the mass spectrometer differentiates between the analyte and the heavier IS. By calculating the ratio of the analyte's peak area to the IS's peak area, any variations introduced during sample preparation or injection are effectively cancelled out. This normalized ratio, rather than the absolute analyte response, is then plotted against the known concentrations of the calibrators to construct a linear calibration curve. This relationship is the basis for accurately determining the concentration of the analyte in unknown samples.
Caption: Principle of internal standard calibration for LC-MS/MS.
Materials and Reagents
This protocol requires high-purity reagents to minimize analytical interference.
| Reagent / Material | Grade | Typical Supplier | Purpose |
| Risperidone | Reference Standard (≥98%) | Sigma-Aldrich, Cayman Chemical | Analyte |
| 9-Hydroxyrisperidone | Reference Standard (≥98%) | Sigma-Aldrich, LGC Standards | Analyte |
| Risperidone-d4 | Reference Standard (≥98%) | Cayman Chemical, Toronto Research Chemicals | Internal Standard |
| This compound | Reference Standard (≥98%) | LGC Standards, Cleanchem | Internal Standard[10][11] |
| Methanol | LC-MS Grade | Fisher Scientific, Honeywell | Solvent, Stock/Working Solutions, Mobile Phase |
| Acetonitrile | LC-MS Grade | Fisher Scientific, Honeywell | Solvent, Protein Precipitation, Mobile Phase |
| Formic Acid | LC-MS Grade (≥99%) | Thermo Fisher Scientific, Sigma-Aldrich | Mobile Phase Additive |
| Ammonium Acetate | LC-MS Grade (≥99%) | Sigma-Aldrich | Mobile Phase Buffer |
| Water | Type I, 18.2 MΩ·cm | Milli-Q® System or equivalent | Solvent, Mobile Phase |
| Human Plasma (K2-EDTA) | Blank, Pooled | BioIVT, Seralab | Matrix for Calibrators and QCs |
Experimental Protocol
Preparation of Stock and Working Solutions
Causality: Preparing separate stock solutions for calibration standards (CAL) and quality control (QC) samples is a critical requirement of bioanalytical method validation guidelines.[9] This practice ensures that the accuracy of the QCs is not biased by potential errors made in the preparation of the calibration stock, providing an independent assessment of the curve's validity.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of Risperidone, 9-Hydroxyrisperidone, Risperidone-d4, and this compound into separate volumetric flasks.
-
Dissolve in methanol to create a final concentration of 1 mg/mL for each. These are the primary stocks. Store at -20°C.
-
-
Analyte Working Stock Solutions (for CAL and QC):
-
Create two separate intermediate stocks of the analytes (Risperidone and 9-Hydroxyrisperidone) at 100 µg/mL by diluting the primary stocks with 50:50 Methanol:Water. One set is for CAL standards, the other for QCs.
-
From these intermediate stocks, prepare combined analyte working solutions at various concentrations (e.g., 0.2, 1.0, 10, 100, and 400 ng/mL) by serial dilution with 50:50 Methanol:Water.[12]
-
-
Internal Standard (IS) Working Solution (500 ng/mL):
-
Prepare a combined IS working solution containing both Risperidone-d4 and this compound at a concentration of 500 ng/mL each by diluting the primary IS stocks with 50:50 Methanol:Water.[12]
-
Preparation of Calibration Standards and QC Samples
-
Spiking: Prepare CAL and QC samples by spiking blank human plasma with the appropriate analyte working solutions. A common spiking ratio is 5% of the total volume (e.g., 5 µL of working solution into 95 µL of blank plasma) to minimize matrix disruption.
-
Concentration Levels: The following table provides an example of a typical concentration range. The exact range should be adapted to the expected clinical concentrations.
| Sample ID | Analyte Concentration (ng/mL) | Source |
| Blank | 0 | Blank Plasma |
| LLOQ (CAL 1) | 0.1 | CAL Working Solutions |
| CAL 2 | 0.5 | CAL Working Solutions |
| CAL 3 | 2.5 | CAL Working Solutions |
| CAL 4 | 10 | CAL Working Solutions |
| CAL 5 | 50 | CAL Working Solutions |
| CAL 6 | 150 | CAL Working Solutions |
| ULOQ (CAL 7) | 200 | CAL Working Solutions |
| QCL (Low) | 0.3 | QC Working Solutions |
| QCM (Mid) | 75 | QC Working Solutions |
| QCH (High) | 160 | QC Working Solutions |
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting these analytes from plasma.[13]
Caption: Workflow for sample preparation via protein precipitation.
LC-MS/MS Instrumentation and Conditions
The following parameters serve as a validated starting point and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3.0 min, hold 1.0 min, re-equilibrate 1.0 min |
| Injection Volume | 5 µL |
| Column Temp | 40°C |
| MS/MS System | |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temp | 150°C |
| Desolvation Temp | 500°C |
| MRM Transitions | Precursor Ion (m/z) > Product Ion (m/z) |
| Risperidone | 411.2 > 191.1 |
| 9-Hydroxyrisperidone | 427.2 > 207.1 |
| Risperidone-d4 | 415.2 > 195.1[14] |
| This compound | 431.2 > 211.1[14] |
Data Analysis and Acceptance Criteria
Calibration Curve Construction
-
Integration: Integrate the chromatographic peaks for each analyte and its corresponding internal standard across all injections (blanks, calibrators, QCs, and samples).
-
Ratio Calculation: For each injection, calculate the Peak Area Ratio = (Peak Area of Analyte) / (Peak Area of IS).
-
Regression Analysis: Plot the Peak Area Ratio (y-axis) against the nominal concentration of the calibrators (x-axis). Apply a linear least-squares regression model. A weighting factor of 1/x or 1/x² is often required to ensure accuracy at the lower end of the curve.
Acceptance Criteria
The generated calibration curve must meet established criteria for acceptance, as outlined in regulatory guidance such as the FDA's Bioanalytical Method Validation documents.[15][16]
| Parameter | Acceptance Criterion |
| Correlation Coefficient (r²) | Must be ≥ 0.99 |
| Calibrator Accuracy | The back-calculated concentration for each calibrator must be within ±15% of the nominal value. |
| LLOQ Accuracy | The back-calculated concentration for the Lower Limit of Quantitation (LLOQ) must be within ±20% of the nominal value. |
| Valid Calibrators | At least 75% of the calibration standards must meet the accuracy criteria for the curve to be accepted.[9] |
| QC Sample Accuracy | At least 67% of all QC samples, and at least 50% at each concentration level, must be within ±15% of their nominal values.[9] |
Example Calibration Data Table:
| Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (y) | Back-Calculated Conc. (x) | % Deviation |
| 0.1 (LLOQ) | 1,550 | 1,480,000 | 0.00105 | 0.108 | +8.0% |
| 0.5 | 7,900 | 1,510,000 | 0.00523 | 0.495 | -1.0% |
| 2.5 | 40,100 | 1,495,000 | 0.02682 | 2.58 | +3.2% |
| 10 | 158,000 | 1,505,000 | 0.10498 | 9.95 | -0.5% |
| 50 | 795,000 | 1,512,000 | 0.52580 | 50.3 | +0.6% |
| 150 | 2,350,000 | 1,490,000 | 1.57718 | 148.5 | -1.0% |
| 200 | 3,180,000 | 1,500,000 | 2.12000 | 199.2 | -0.4% |
Conclusion
This application note details a comprehensive and robust protocol for the establishment of a calibration curve for the quantification of risperidone and 9-hydroxyrisperidone in human plasma. The strategic use of the stable isotope-labeled internal standards, Risperidone-d4 and this compound, is paramount to the method's success. This approach effectively compensates for sample processing variability and mitigates the impact of matrix effects, ensuring the generation of highly accurate, precise, and reliable data suitable for therapeutic drug monitoring and clinical research. Adherence to the described procedures and validation against regulatory acceptance criteria will ensure the method is fit for its intended purpose.
References
-
Bioanalysis Zone. (2022). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
-
Woestenborghs, R., et al. (1990). Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Avenoso, A., et al. (2004). Quantification of risperidone and 9-hydroxyrisperidone in plasma and saliva from adult and pediatric patients by liquid chromatography-mass spectrometry. Journal of Chromatography A. [Link]
-
PPD. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Waters Corporation. Simultaneous Analysis of Risperidone, 9-Hydroxyrisperidone, and Haloperidol in Plasma. [Link]
-
Liang, H. R., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B. [Link]
-
Slideshare. USFDA guidelines for bioanalytical method validation. [Link]
-
Zhang, J., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]
-
Waters Corporation. A Validated UPLC-MS/MS Method for Risperidone and 9-Hydroxyrisperidone in Human Plasma. [Link]
-
U.S. Food and Drug Administration (FDA). (2001). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Kruszewski, A. M., et al. (2018). Quantitative evaluation of the matrix effect in bioanalytical methods based on LC–MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Royal Society of Chemistry. (2023). A liquid chromatography-miniature mass spectrometry (LC-Mini MS) method for quantitative analysis of risperidone and 9-hydroxyrisperidone. Analyst. [Link]
-
University of Washington, Department of Chemistry. LC-MS/MS Quantitative Assays. [Link]
-
Cleanchem. 7-Hydroxy Risperidone D4. [Link]
-
Association for Diagnostics & Laboratory Medicine (ADLM). (2018). Calibration Strategies for Clinical LC-MS Assays. [Link]
-
USA Chemical Suppliers. 7-hydroxy risperidone suppliers USA. [Link]
-
Chemsrc. 7-Hydroxy Risperidone. [Link]
-
YouTube. Calibration standards preparation #massspectrometry. [Link]
-
National Center for Biotechnology Information. Risperidone-d4. PubChem Compound Summary for CID 25230131. [Link]
-
LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
Ettenberg, A., et al. (2022). Population Pharmacokinetic Modeling and Simulation of TV‐46000: A Long‐Acting Injectable Formulation of Risperidone. CPT: Pharmacometrics & Systems Pharmacology. [Link]
-
Patil, S., et al. (2022). A concise review on analytical profile of risperidone. ResearchGate. [Link]
-
Johnson & Johnson Medical Affairs. (2024). RISPERDAL® (risperidone) - Pharmacokinetics. [Link]
-
Al-Majed, A. R. A., et al. (2012). Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. Tropical Journal of Pharmaceutical Research. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]
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- 4. rsc.org [rsc.org]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
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- 7. nebiolab.com [nebiolab.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. This compound | LGC Standards [lgcstandards.com]
- 12. waters.com [waters.com]
- 13. waters.com [waters.com]
- 14. Population Pharmacokinetic Modeling and Simulation of TV‐46000: A Long‐Acting Injectable Formulation of Risperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
Troubleshooting & Optimization
Navigating Matrix Effects in Bioanalysis: A Technical Guide for 7-Hydroxy Risperidone Quantification
<_ _>
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals encountering matrix effects during the quantitative analysis of 7-Hydroxy Risperidone using its deuterated internal standard, 7-Hydroxy Risperidone-d4. Our focus is to equip you with the scientific rationale and proven methodologies to ensure the accuracy and reliability of your bioanalytical data.
Understanding the Challenge: What are Matrix Effects?
In liquid chromatography-mass spectrometry (LC-MS), matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, often unidentified, components from the sample matrix.[1][2][3][4] This phenomenon can lead to either ion suppression or enhancement, causing significant inaccuracies in quantitative results.[3][4][5] Biological matrices such as plasma, serum, and urine are complex mixtures of endogenous substances (e.g., phospholipids, proteins, salts) and exogenous compounds (e.g., anticoagulants, concomitant medications), all of which can contribute to matrix effects.[3][6]
The primary causes of matrix effects in electrospray ionization (ESI), a common technique used in LC-MS, include:
-
Competition for Ionization: Co-eluting compounds can compete with the analyte for access to the droplet surface for ionization in the MS source.[1][2]
-
Changes in Droplet Properties: Interfering compounds can alter the viscosity and surface tension of the ESI droplets, affecting the efficiency of solvent evaporation and ion formation.[7]
-
Ion Pairing: Matrix components can form adducts with the analyte, altering its charge state and detectability.
For 7-Hydroxy Risperidone, a metabolite of the atypical antipsychotic risperidone, accurate quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies.[8][9][10][11] Matrix effects pose a significant challenge to achieving this accuracy.
The Role of this compound as an Internal Standard
To counteract the variability introduced by matrix effects, a stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice.[12][13][14] The rationale behind using a SIL-IS is based on its near-identical physicochemical properties to the analyte.[14][15]
Why is a SIL-IS so effective?
-
Co-elution: this compound is designed to have the same chromatographic retention time as the unlabeled analyte. This ensures that both compounds experience the same matrix environment as they enter the mass spectrometer.[12]
-
Similar Ionization Efficiency: Because of their structural similarity, the analyte and the SIL-IS will be affected by ion suppression or enhancement to a similar degree.[12][13]
-
Reliable Ratio: While the absolute signal intensity of both the analyte and the internal standard may fluctuate due to matrix effects, the ratio of their signals remains consistent.[12][15] This allows for accurate quantification.[12][15]
It is important to note that while SIL-IS can correct for variability, they may not overcome a significant loss in sensitivity due to severe ion suppression.[6]
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to matrix effects in the analysis of 7-Hydroxy Risperidone.
Frequently Asked Questions (FAQs)
Q1: My analyte signal is low and inconsistent, even with this compound. What could be the cause?
A1: While this compound is an excellent tool, severe ion suppression can still lead to poor sensitivity.[6] The issue may lie in your sample preparation or chromatographic conditions. Co-eluting matrix components, particularly phospholipids in plasma samples, are a common cause of significant ion suppression.[6]
Q2: How can I determine if matrix effects are impacting my assay?
A2: There are two primary methods to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This technique involves infusing a constant flow of 7-Hydroxy Risperidone into the mobile phase after the analytical column but before the MS source.[7][16][17][18] A blank, extracted matrix sample is then injected.[7][17] Any dips or peaks in the otherwise stable baseline signal of the infused analyte indicate regions of ion suppression or enhancement, respectively.[7][17][19] This method is invaluable during method development to identify problematic retention time windows.[17]
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying matrix effects.[3] It involves comparing the peak area of an analyte spiked into a blank, extracted matrix (Set A) with the peak area of the analyte in a neat solution (Set B). The matrix factor (MF) is calculated as the ratio of the peak area in the matrix to the peak area in the neat solution. An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[3] Regulatory guidelines, such as those from the FDA and EMA, provide acceptance criteria for matrix effects.[20][21][22][23][24]
Q3: What are the most effective strategies to reduce matrix effects?
A3: A multi-pronged approach is typically the most successful:[25]
-
Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible while maximizing the recovery of 7-Hydroxy Risperidone.[12][16]
-
Protein Precipitation (PPT): While simple and fast, PPT is often the least effective at removing matrix components, especially phospholipids.[26]
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.[6] Optimizing the pH and solvent choice is crucial for good recovery.[6]
-
Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup by selectively retaining the analyte on a solid sorbent while matrix components are washed away.[12] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective.[26]
-
-
Improve Chromatographic Separation: Adjusting your LC method can chromatographically separate 7-Hydroxy Risperidone from the regions of ion suppression identified by post-column infusion.[1][12] Consider modifying the mobile phase composition, gradient profile, or using a different column chemistry.[1][12]
-
Dilute the Sample: Simple dilution of the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[7] However, this approach is only feasible if the resulting analyte concentration is still above the lower limit of quantification (LLOQ).
Q4: Can the position of the deuterium label on this compound affect its performance?
A4: Yes, the stability of the deuterium label is critical. The labels should be placed in positions that are not susceptible to back-exchange with protons from the solvent or matrix.[14] For example, deuterium atoms on hydroxyl or amine groups can be readily exchanged.[14] A well-designed SIL-IS like this compound will have the labels on stable carbon positions.
Q5: My internal standard-normalized matrix factor meets acceptance criteria, but I still have poor precision. What should I investigate?
A5: Even with a suitable SIL-IS, other factors can contribute to poor precision. Investigate potential issues such as:
-
Inconsistent sample processing: Ensure consistent timing and technique for all extraction steps.
-
Instrument variability: Check for issues with the autosampler, pumps, or mass spectrometer.
-
Analyte stability: Confirm the stability of 7-Hydroxy Risperidone in the matrix and processed samples under your storage and handling conditions.
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
Objective: To identify the retention time regions where co-eluting matrix components cause ion suppression or enhancement.
Materials:
-
Standard solution of 7-Hydroxy Risperidone (e.g., 100 ng/mL in 50:50 acetonitrile:water)
-
Syringe pump
-
Tee-piece connector
-
Blank, extracted biological matrix (e.g., plasma, urine)
-
Validated LC-MS/MS system
Procedure:
-
Set up the LC-MS/MS system with the analytical column and mobile phase conditions used for your assay.
-
Using the syringe pump, continuously infuse the 7-Hydroxy Risperidone standard solution into the mobile phase flow via the tee-piece connector, positioned between the column outlet and the MS inlet.
-
Allow the infused signal to stabilize, establishing a constant baseline for the 7-Hydroxy Risperidone MRM transition.
-
Inject a blank, extracted matrix sample.
-
Monitor the baseline of the 7-Hydroxy Risperidone signal throughout the chromatographic run.
-
Interpretation: A negative deviation (dip) from the baseline indicates a region of ion suppression. A positive deviation (peak) indicates a region of ion enhancement.
Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
Objective: To quantify the extent of ion suppression or enhancement.
Materials:
-
Blank biological matrix from at least six different sources
-
Standard solutions of 7-Hydroxy Risperidone and this compound
-
Validated sample preparation method and LC-MS/MS system
Procedure:
-
Prepare Set A (Analyte in Neat Solution):
-
Prepare solutions of 7-Hydroxy Risperidone at low and high concentrations in the mobile phase or a reconstitution solvent.
-
Add this compound at the working concentration.
-
Analyze these samples and record the peak areas for both the analyte and the internal standard.
-
-
Prepare Set B (Analyte in Post-Extracted Matrix):
-
Process blank matrix samples from at least six different sources using your validated extraction procedure.
-
After the final evaporation step, reconstitute the extracts with the solutions from Set A (containing both analyte and internal standard at the same concentrations).
-
Analyze these samples and record the peak areas.
-
-
Calculate the Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
IS Matrix Factor = (Peak Area of IS in Set B) / (Mean Peak Area of IS in Set A)
-
IS-Normalized MF = MF / IS Matrix Factor
-
-
Acceptance Criteria (based on EMA guidelines): The coefficient of variation (CV) of the IS-normalized MF from the six lots of matrix should not be greater than 15%.
Data Presentation
Table 1: Representative Data for Quantitative Matrix Effect Assessment
| Matrix Lot | Analyte Peak Area (Set B) | IS Peak Area (Set B) | MF | IS MF | IS-Normalized MF |
| 1 | 85,000 | 175,000 | 0.85 | 0.88 | 0.97 |
| 2 | 82,000 | 170,000 | 0.82 | 0.85 | 0.96 |
| 3 | 90,000 | 182,000 | 0.90 | 0.91 | 0.99 |
| 4 | 88,000 | 178,000 | 0.88 | 0.89 | 0.99 |
| 5 | 84,000 | 172,000 | 0.84 | 0.86 | 0.98 |
| 6 | 86,000 | 176,000 | 0.86 | 0.88 | 0.98 |
| Mean | 0.86 | 0.88 | 0.98 | ||
| %CV | 1.2% | ||||
| Assumes Mean Analyte Peak Area in Neat Solution (Set A) = 100,000 and Mean IS Peak Area in Neat Solution (Set A) = 200,000 |
Visualizing the Workflow
Caption: Workflow for assessing and mitigating matrix effects.
By understanding the causes of matrix effects and systematically applying these troubleshooting and validation protocols, you can confidently address analytical challenges and ensure the integrity of your bioanalytical data for 7-Hydroxy Risperidone.
References
- Buhrman, D. L., et al. (1996). Post-column infusion system for the analysis of matrix effects in liquid chromatography-mass spectrometry. Journal of the American Society for Mass Spectrometry.
- Chambers, E., et al. (2007). A systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. Available at: [Link]
-
Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at: [Link]
-
ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
Matuszewski, B. K., et al. (2003). Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of the absolute matrix effect and for assessing the need for matrix-matched standards. Analytical Chemistry. Available at: [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry. Available at: [Link]
-
Tranfo, G., et al. (2017). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. International Journal of Environmental Research and Public Health. Available at: [Link]
-
Tulipani, S., et al. (2013). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Analytical Chemistry. Available at: [Link]
Sources
- 1. welch-us.com [welch-us.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nebiolab.com [nebiolab.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ClinPGx [clinpgx.org]
- 10. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]
- 11. Pharmacological profile of risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
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- 16. researchgate.net [researchgate.net]
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- 18. pubs.acs.org [pubs.acs.org]
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- 26. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Extraction Recovery of 7-Hydroxy Risperidone-d4
Welcome to the technical support center for the bioanalysis of 7-Hydroxy Risperidone-d4. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the extraction of this stable isotope-labeled internal standard from biological matrices. As your partner in achieving accurate and reproducible results, this center offers field-proven insights and detailed protocols to address common challenges encountered during sample preparation.
Introduction to the Analyte
This compound is the deuterated form of a minor metabolite of risperidone, an atypical antipsychotic drug.[1] In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), it serves as an ideal internal standard for the accurate measurement of 7-hydroxy risperidone due to its similar physicochemical properties and co-elution with the analyte.[2] However, achieving high and consistent recovery of this polar metabolite from complex biological samples such as plasma, serum, or urine requires careful optimization of extraction procedures. This guide will walk you through the critical parameters and troubleshooting steps to maximize your extraction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting this compound from biological samples?
A1: The three most common and effective techniques for the extraction of this compound and its non-labeled analog from biological matrices are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice of method depends on the desired level of sample cleanliness, required sensitivity, sample volume, and throughput.
Q2: I am experiencing low and inconsistent recovery of this compound. What are the likely causes?
A2: Low and variable recovery can stem from several factors:
-
Suboptimal pH: The pH of the sample and extraction solvents is critical for this ionizable compound. Incorrect pH can lead to poor partitioning into the extraction solvent (LLE) or inefficient retention on the sorbent (SPE).
-
Inappropriate Solvent Choice: The polarity and type of organic solvent used in LLE or for elution in SPE must be optimized to ensure efficient extraction of this polar metabolite.
-
Matrix Effects: Components in the biological matrix can interfere with the extraction process or cause ion suppression/enhancement during LC-MS/MS analysis.
-
Analyte Adsorption: this compound can adsorb to plasticware or glassware, leading to losses.
-
Incomplete Elution (SPE): The elution solvent may not be strong enough to completely desorb the analyte from the SPE sorbent.
-
Potential for Hydrogen-Deuterium Exchange: Although generally stable, extreme pH or temperature conditions during sample processing could potentially lead to the exchange of deuterium atoms with protons from the surrounding environment.
Q3: Are there any specific stability concerns for this compound during sample handling and storage?
A3: Like its non-deuterated counterpart, this compound is susceptible to degradation under certain conditions. Key stability considerations include:
-
Temperature: Store biological samples at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[3]
-
pH: Extreme pH conditions should be avoided during storage and processing to prevent chemical degradation.
-
Light: Protect samples from direct light, as risperidone and its metabolites can be light-sensitive.
-
Enzymatic Degradation: In matrices like blood or plasma, endogenous enzymes can potentially metabolize the analyte if not stored properly or if samples are left at room temperature for extended periods.[3]
Q4: Can I use the same extraction protocol for this compound as for the parent drug, risperidone?
A4: While protocols for risperidone provide an excellent starting point, optimization is necessary. This compound is more polar than risperidone due to the additional hydroxyl group. This difference in polarity may require adjustments to the extraction solvent composition in LLE or the wash and elution steps in SPE to ensure optimal recovery.
Troubleshooting and Optimization Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting/Optimization Strategy | Scientific Rationale |
| Suboptimal pH of Aqueous Phase | Adjust the pH of the biological sample to be 2 pH units above the pKa of the basic nitrogen on the piperidine ring. For risperidone and its metabolites, a pH of 10 has been shown to be effective.[4] | This ensures the analyte is in its neutral, less polar form, maximizing its partitioning into the organic extraction solvent. |
| Inappropriate Organic Solvent | Test a range of organic solvents with varying polarities. A mixture of a nonpolar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate, methyl tert-butyl ether) often provides good recovery. | The solvent system needs to be non-miscible with the aqueous sample yet have sufficient polarity to efficiently extract the hydroxylated metabolite. |
| Insufficient Mixing | Ensure thorough mixing of the aqueous and organic phases by vortexing for at least 1-2 minutes. | Adequate mixing increases the surface area between the two phases, facilitating the transfer of the analyte into the organic solvent. |
| Emulsion Formation | Add a small amount of salt (e.g., sodium chloride) to the aqueous phase before extraction or centrifuge at a higher speed for a longer duration. | Salt increases the ionic strength of the aqueous phase, which can help break emulsions and "salt out" the analyte into the organic phase. |
Low Recovery in Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting/Optimization Strategy | Scientific Rationale |
| Incorrect Sorbent Choice | For this compound, a mixed-mode cation exchange (MCX) sorbent is often effective.[1] Alternatively, a hydrophilic-lipophilic balanced (HLB) polymer sorbent can be used.[5] | MCX sorbents provide dual retention mechanisms (ion exchange and reversed-phase), which is ideal for basic compounds like this compound. HLB sorbents are effective for a wide range of compound polarities. |
| Suboptimal Sample pH | Adjust the pH of the sample before loading onto the SPE cartridge. For MCX, a slightly acidic pH (e.g., pH 6) ensures the analyte is positively charged and retains on the cation exchange group.[1] | Proper pH adjustment is crucial for the desired interaction between the analyte and the sorbent. |
| Inefficient Washing Step | Use a weak organic solvent (e.g., 5% methanol in water) to wash the cartridge. This will remove interferences without eluting the analyte. | An effective wash step is key to a clean extract, which can reduce matrix effects in the final analysis. |
| Incomplete Elution | Use an elution solvent that disrupts the interaction between the analyte and the sorbent. For MCX, a basic solution in an organic solvent (e.g., 5% ammonium hydroxide in methanol) is typically used.[6] | The elution solvent must be strong enough to overcome the retentive forces of the sorbent and fully recover the analyte. |
Issues with Protein Precipitation (PPT)
| Potential Cause | Troubleshooting/Optimization Strategy | Scientific Rationale |
| Low Recovery | Optimize the ratio of precipitation solvent (e.g., acetonitrile, methanol) to the biological sample. A 3:1 or 4:1 ratio is a good starting point. Ensure thorough vortexing and adequate centrifugation time and speed. | A sufficient volume of organic solvent is needed to effectively denature and precipitate proteins, releasing the analyte into the supernatant. |
| High Matrix Effects | While simple, PPT provides the least clean extract. If matrix effects are significant, consider switching to SPE or LLE. | PPT co-extracts many endogenous components from the matrix, which can interfere with LC-MS/MS analysis. |
| Analyte Precipitation | If the analyte has low solubility in the precipitation solvent, it may co-precipitate with the proteins. Consider adding a small amount of acid or base to the precipitation solvent to improve analyte solubility. | Maintaining the analyte in a soluble form in the supernatant is essential for good recovery. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma/serum sample, add 50 µL of an appropriate internal standard working solution.
-
Add 50 µL of 1 M NaOH to adjust the pH to approximately 10.
-
Add 1 mL of the extraction solvent (e.g., a mixture of hexane and ethyl acetate, 70:30 v/v).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) using Mixed-Mode Cation Exchange
-
Condition: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: To 200 µL of plasma/serum, add 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Load: Load the pre-treated sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for analysis.
Visualizing the Workflow
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
References
-
Karadeniz, H. (2018). Determination of Risperidone and its Active Metabolite 9-Hydroxyrisperidone in Plasma by Dispersive Liquid Liquid Microextraction – HPLC-UV. Jordan Journal of Chemistry, 13(1), 57-68. Available at: [Link]
-
Waters Corporation. (n.d.). A Validated UPLC-MS/MS Method for Risperidone and 9-Hydroxyrisperidone in Human Plasma. Available at: [Link]
-
Remmerie, B., Sips, L., de Vries, R., & van de Merbel, N. C. (2003). Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 783(2), 461-472. Available at: [Link]
-
Cleanchem. (n.d.). 7-Hydroxy Risperidone D4. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
de Vries, R., Sips, L., & Remmerie, B. (2008). Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine. Journal of Chromatography B, 869(1-2), 1-10. Available at: [Link]
-
Li, W., & Tse, F. L. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(1), 205-220. Available at: [Link]
-
Jemal, M., Schuster, A., & Whigan, D. B. (2003). The use of stable-isotope-labeled (SIL) internal standards to compensate for matrix effects: key considerations. Waters Corporation Technical Note. Available at: [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 143-146. Available at: [Link]
-
Torres, P., Sepúlveda, M. J., & von Plessing, C. (2011). Pharmacokinetic study of risperidone. Application of a HPLC method with solid phase extraction. Journal of the Chilean Chemical Society, 56(1), 606-609. Available at: [Link]
-
Ziemniak, J. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC North America, 39(4), 186-190. Available at: [Link]
-
Raynie, D. E. (2018). Understanding and Improving Solid-Phase Extraction. LCGC North America, 36(11), 820-823. Available at: [Link]
-
Trufelli, H., Famiglini, G., & Cappiello, A. (2011). Overview, consequences, and strategies for overcoming matrix effects in LC–MS analysis: a critical review. Analyst, 136(20), 4113-4122. Available at: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
Butzbach, D. M., Stockham, P. C., & Scott, T. M. (2017). Bacterial Degradation of Risperidone and Paliperidone in Decomposing Blood. Journal of analytical toxicology, 41(4), 317–323. Available at: [Link]
Sources
- 1. Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. researchgate.net [researchgate.net]
- 4. Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. waters.com [waters.com]
Technical Support Center: Long-Term Stability of 7-Hydroxy Risperidone-d4 in Biological Matrices
Welcome to the technical support center for the long-term stability testing of 7-Hydroxy Risperidone-d4. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the integrity of this deuterated internal standard in biological matrices. Here, we will address common challenges and frequently asked questions to help you design and execute robust stability studies that meet rigorous scientific and regulatory standards.
Introduction: The Critical Role of Stability in Bioanalysis
In quantitative bioanalysis, particularly in pharmacokinetic (PK) and toxicokinetic (Tox) studies, the stability of the analyte and the internal standard is paramount for generating reliable and reproducible data.[1][2][3] this compound, a deuterated analog of the active metabolite of risperidone, is frequently used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[4][5][6] Its stability within biological matrices such as plasma, serum, and urine directly impacts the accuracy of the quantification of 9-hydroxyrisperidone.[7] This guide provides a comprehensive framework for assessing and ensuring the long-term stability of this compound.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the long-term stability testing of this compound. Each problem is followed by a step-by-step troubleshooting approach, grounded in scientific principles.
Issue 1: Low Recovery of this compound After Long-Term Storage
Symptom: You observe a significant decrease in the peak area or concentration of this compound in your long-term stability samples compared to your baseline (T=0) or reference samples.
Potential Causes & Troubleshooting Steps:
-
Inadequate Storage Temperature:
-
Explanation: The stability of analytes in biological matrices is highly dependent on storage temperature.[8][9][10] Insufficiently low temperatures may not effectively halt enzymatic activity or chemical degradation over extended periods.
-
Troubleshooting:
-
Verify Freezer Performance: Ensure your freezer is maintaining the target temperature (e.g., -20°C or -80°C) consistently. Use a calibrated thermometer to check for temperature fluctuations.
-
Consider Ultra-Low Temperatures: For very long-term storage (months to years), consider storing samples at -80°C or even in the vapor phase of liquid nitrogen (approximately -150°C).[11][12] Storage below the glass transition point of water (~–135°C) virtually stops all degradation processes.[11][12]
-
-
-
Degradation Due to Matrix Components:
-
Explanation: Biological matrices contain endogenous enzymes that can metabolize this compound, even at low temperatures. Risperidone and its metabolites are known to be substrates for cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4.[13][14] While deuteration can slow metabolism due to the kinetic isotope effect, it may not completely prevent it.
-
Troubleshooting:
-
Enzyme Inhibition: Consider adding an enzyme inhibitor to your samples before storage. However, this must be carefully validated to ensure it does not interfere with the analytical method.
-
pH Adjustment: The pH of the biological matrix can influence both enzymatic activity and chemical stability. Ensure the pH of your samples is controlled and consistent.
-
-
-
Adsorption to Container Surfaces:
-
Explanation: Hydrophobic compounds can adsorb to the surfaces of storage vials, leading to apparent loss of the analyte.[15]
-
Troubleshooting:
-
Use Low-Binding Tubes: Employ polypropylene or silanized glass vials specifically designed for low-binding to minimize adsorption.[15]
-
Solvent Rinsing: During sample preparation, rinse the original storage container with the extraction solvent to recover any adsorbed analyte.
-
-
-
Improper Sample Handling:
-
Explanation: Repeated freeze-thaw cycles can lead to degradation.[7] Exposure to light or elevated temperatures during sample processing can also contribute to analyte loss.
-
Troubleshooting:
-
Minimize Freeze-Thaw Cycles: Aliquot samples into smaller volumes before freezing to avoid repeated thawing of the entire sample. Regulatory guidelines recommend evaluating stability after at least three freeze-thaw cycles.[16]
-
Controlled Environment: Process samples in a controlled environment, protecting them from light and maintaining them at a low temperature (e.g., on an ice bath).
-
-
Experimental Workflow for Investigating Low Recovery
Caption: Troubleshooting workflow for low analyte recovery.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the standard long-term stability conditions recommended by regulatory agencies?
A1: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for bioanalytical method validation, which include stability testing.[1][2][17][18][19] For long-term stability, the storage temperature should be consistent with the temperature at which study samples will be stored. This is typically -20°C or -80°C. The duration of the stability study should be equal to or longer than the period from sample collection to the completion of sample analysis.[16][20]
Q2: How do I design a long-term stability study for this compound?
A2: A typical long-term stability study involves:
-
Preparation of Quality Control (QC) Samples: Prepare QC samples at low and high concentrations in the same biological matrix as your study samples.
-
Storage: Store these QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Time Points: At specified time points (e.g., 0, 1, 3, 6, 9, and 12 months), retrieve a set of QC samples for analysis.
-
Analysis: Analyze the stored QC samples against a freshly prepared calibration curve.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[16]
Q3: What is the "isochronic design" for long-term stability testing, and is it applicable here?
A3: The isochronic design is an alternative approach where all stability samples are analyzed in a single analytical run at the end of the study.[21] This minimizes inter-assay variability. It involves storing stability samples at the test temperature and transferring them to a reference temperature (e.g., below -130°C) at different time points. A set of reference samples is stored at the reference temperature for the entire duration. At the end of the study, all samples are analyzed together. This design is highly recommended for large molecules and can also be beneficial for small molecules like this compound to improve precision.[21]
Q4: Should I be concerned about the stability of the deuterium label on this compound?
A4: Deuterium labels are generally stable. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect.[7] This makes the deuterated molecule more resistant to enzymatic cleavage at the labeled position.[7] Therefore, back-exchange of deuterium for hydrogen is highly unlikely under typical biological and storage conditions.
Q5: Can matrix effects change over the course of a long-term stability study?
A5: Yes, changes in the biological matrix over time can potentially alter matrix effects. Degradation of endogenous components like lipids or proteins could lead to the formation of new interfering substances that might suppress or enhance the ionization of this compound in the mass spectrometer.[22] It is crucial to use a consistent and well-characterized source of blank matrix for the preparation of calibration standards and QC samples throughout the study.
Part 3: Protocols and Data Presentation
Protocol: Long-Term Stability Assessment of this compound in Human Plasma
Objective: To evaluate the stability of this compound in human plasma at -80°C for up to 12 months.
Materials:
-
This compound reference standard
-
Blank human plasma (screened for interferences)
-
Low-binding polypropylene storage tubes
-
Validated LC-MS/MS method for the quantification of this compound
Procedure:
-
Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Prepare QC Samples: Spike blank human plasma with the stock solution to prepare low concentration QC (LQC) and high concentration QC (HQC) samples.
-
Aliquoting and Storage: Aliquot the LQC and HQC samples into the low-binding polypropylene tubes. Prepare enough aliquots for each time point. Store the samples at -80°C.
-
Analysis at T=0: Immediately after preparation, analyze a set of LQC and HQC samples (n=6 for each level) to establish the baseline concentration.
-
Analysis at Subsequent Time Points: At 1, 3, 6, 9, and 12 months, retrieve a set of LQC and HQC samples from the -80°C freezer.
-
Sample Processing: Thaw the samples at room temperature, and process them according to your validated sample preparation protocol (e.g., protein precipitation or solid-phase extraction).
-
LC-MS/MS Analysis: Analyze the processed samples using the validated LC-MS/MS method against a freshly prepared calibration curve.
-
Data Evaluation: Calculate the mean concentration and percent deviation from the nominal concentration for each QC level at each time point.
Data Presentation: Example Stability Data Table
| Storage Duration (Months) | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Deviation from Nominal | Acceptance Criteria Met? |
| 0 | LQC | 5.0 | 5.1 | +2.0% | Yes |
| HQC | 50.0 | 49.5 | -1.0% | Yes | |
| 1 | LQC | 5.0 | 4.9 | -2.0% | Yes |
| HQC | 50.0 | 50.8 | +1.6% | Yes | |
| 3 | LQC | 5.0 | 5.2 | +4.0% | Yes |
| HQC | 50.0 | 48.9 | -2.2% | Yes | |
| 6 | LQC | 5.0 | 4.8 | -4.0% | Yes |
| HQC | 50.0 | 51.2 | +2.4% | Yes | |
| 9 | LQC | 5.0 | 5.3 | +6.0% | Yes |
| HQC | 50.0 | 48.5 | -3.0% | Yes | |
| 12 | LQC | 5.0 | 5.0 | 0.0% | Yes |
| HQC | 50.0 | 50.5 | +1.0% | Yes |
Acceptance criteria: Mean concentration is within ±15% of the nominal concentration.
Part 4: Visualization of Key Processes
Overall Workflow for Long-Term Stability Testing
Caption: General workflow for a long-term stability study.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
Needle.Tube. (n.d.). Best Practices for Long-Term Storage of Biological Samples in Medical Laboratories and Phlebotomy Settings. [Link]
-
Precision Stability Storage. (n.d.). Biological Sample Storage & Management Best Practices. [Link]
-
Biocompare. (2022). Best Practices for Biological Sample Storage and Management. [Link]
-
MadgeTech. (2017). Top 5 Tips for Safely Storing Biological Samples. [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. [Link]
-
Welch Materials. (n.d.). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Jemal, M., & Xia, Y. Q. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Journal of applied bioanalysis, 8(1), 1–11. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
-
U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
Bioanalysis Zone. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Al-Salami, H., et al. (2017). New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidone in Plasma: Application to Dose-Dependent Pharmacokinetic Study in Sprague-Dawley Rats. Scientifica, 2017, 1820565. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Remmerie, B. M., et al. (2008). Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 869(1-2), 141–149. [Link]
-
ResearchGate. (n.d.). Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS. [Link]
-
ALWSCI. (n.d.). Why Is Your SPE Recovery So Low?. [Link]
-
Welch Materials. (n.d.). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. [Link]
-
Al-Aani, H., & Al-Rekabi, M. (2013). Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. ISRN pharmacology, 2013, 610534. [Link]
-
ResearchGate. (n.d.). Bacterial Degradation of Risperidone and Paliperidone in Decomposing Blood. [Link]
-
PharmGKB. (n.d.). Risperidone Pathway, Pharmacokinetics. [Link]
-
Aravagiri, M., et al. (1995). Determination of risperidone in plasma by high-performance liquid chromatography with electrochemical detection: application to therapeutic drug monitoring in schizophrenic patients. Journal of pharmaceutical sciences, 84(4), 414–418. [Link]
-
Yasui-Furukori, N., et al. (2003). Effects of various factors on steady-state plasma concentrations of risperidone and 9-hydroxyrisperidone: lack of impact of MDR-1 genotypes. British journal of clinical pharmacology, 55(4), 349–355. [Link]
-
Li, L. J., et al. (2012). Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers. Pakistan journal of pharmaceutical sciences, 25(1), 119–125. [Link]
-
ResearchGate. (n.d.). Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. [Link]
-
Kiszka, M., et al. (2022). A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices. Scientific reports, 12(1), 7378. [Link]
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Flarakos, J., et al. (2004). Quantification of risperidone and 9-hydroxyrisperidone in plasma and saliva from adult and pediatric patients by liquid chromatography-mass spectrometry. Journal of chromatography. A, 1026(1-2), 241–247. [Link]
-
Aravagiri, M., & Marder, S. R. (2000). Simultaneous determination of risperidone and 9-hydroxyrisperidone in plasma by liquid chromatography/electrospray tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 14(7), 543–548. [Link]
-
Matuszewski, B. K., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290–1294. [Link]
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Psychopharmacology Institute. (2016). Pharmacokinetics of Risperidone: Clinical Summary. [Link]
-
ResearchGate. (n.d.). LC/ESI-MS/MS chromatograms of risperidone and its major metabolite, 9-OH-risperidone, obtained from an extracted saliva sample. [Link]
-
Pihl, S., et al. (2015). An alternative design for long-term stability testing of large molecules: a scientific discussion paper from an EBF Topic Team. Bioanalysis, 7(24), 3073–3083. [Link]
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Silva, A. C., et al. (2012). Long-term stability, biocompatibility and oral delivery potential of risperidone-loaded solid lipid nanoparticles. Colloids and surfaces. B, Biointerfaces, 98, 141–148. [Link]
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D'Souza, R., et al. (2014). Stability of some atypical antipsychotics in human plasma, haemolysed whole blood, oral fluid, human serum and calf serum. Drug testing and analysis, 6(5), 456–463. [Link]
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Creative Biolabs. (n.d.). Long-Term Stability Assessment Service. [Link]
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Wang, Y., et al. (2021). Long-Acting Risperidone Dual Control System: Preparation, Characterization and Evaluation In Vitro and In Vivo. Pharmaceutics, 13(8), 1215. [Link]
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Sal-Cia, M., et al. (2013). Plasma Pharmacokinetic Characteristics of Risperidone and Their Relationship to Saliva Concentrations in Children with Psychiatric or Neurodevelopmental Disorders. Journal of child and adolescent psychopharmacology, 23(6), 376–387. [Link]
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BioProcess International. (2021). Stability Testing: Monitoring Biological Product Quality Over Time. [Link]
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Minimizing isotopic exchange of deuterium in 7-Hydroxy Risperidone-d4
Welcome to the technical support center for 7-Hydroxy Risperidone-d4. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this deuterated internal standard. Our focus is to equip you with the knowledge to minimize isotopic exchange and ensure the highest accuracy and precision in your bioanalytical methods.
Introduction: The Challenge of Isotopic Instability
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, designed to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability.[1][2] However, the utility of a deuterated standard like this compound is entirely dependent on the stability of its deuterium labels. Isotopic exchange, the replacement of a deuterium atom with a hydrogen atom from the surrounding environment (a process often called back-exchange), can compromise data integrity by reducing the internal standard's signal and potentially creating a false analyte signal.
The deuterium labels in this compound are located on the ethyl chain connecting the piperidine and pyrimidinone rings. While these are not on heteroatoms or alpha to a carbonyl group, which are positions known for high lability, their stability is not absolute and can be influenced by experimental conditions.[3][4] This guide will walk you through the factors that can promote this exchange and provide actionable strategies to maintain the isotopic purity of your standard.
Troubleshooting Guide: Diagnosing and Solving Isotopic Exchange
This section is formatted as a series of problems you might encounter during your analysis, followed by potential causes and detailed solutions.
Question 1: I'm observing a decreasing signal for this compound over the course of an analytical run, while the analyte signal remains consistent or increases. What could be the cause?
Answer:
A progressive loss of the deuterated internal standard signal is a classic indicator of isotopic exchange occurring in real-time within your analytical system.[1] This suggests that the conditions of your sample storage, preparation, or LC-MS/MS analysis are promoting the back-exchange of deuterium for hydrogen.
Potential Causes & Solutions:
-
pH of Solvents: Both acidic and basic conditions can catalyze hydrogen-deuterium exchange.[5][6][7] While the C-D bonds on the ethyl chain of this compound are not as labile as those on heteroatoms, extreme pH can still facilitate exchange. Forced degradation studies on the parent compound, risperidone, show it is susceptible to degradation under acidic conditions.[8][9]
-
Troubleshooting Steps:
-
Measure the pH of all your solutions: This includes your sample matrix, extraction solvents, reconstitution solvent, and mobile phases.
-
Adjust pH to a neutral or near-neutral range (pH 6-7.5) whenever possible: This is particularly critical for the reconstitution solvent where the extracted sample will reside in the autosampler. One study on risperidone analysis used a mobile phase with a pH of 5.5, which could be a good starting point.[10] Another used a pH of 3.5, which might be more aggressive.[9]
-
Perform a stability study: Incubate the this compound in your reconstitution solvent and mobile phase at various pH levels (e.g., pH 3, 5, 7, 9) and monitor its signal intensity over time. This will help you identify a "safe" pH range for your specific conditions.
-
-
-
Solvent Composition: Protic solvents like water, methanol, and ethanol are sources of exchangeable protons and can facilitate H/D exchange. Aprotic solvents like acetonitrile (ACN) are generally preferred for storing and handling deuterated standards.
-
Troubleshooting Steps:
-
Maximize the use of aprotic solvents: For stock and working solutions of your internal standard, use ACN or another aprotic solvent.
-
Minimize time in protic solvents: If your sample preparation requires aqueous or alcoholic solutions, try to minimize the time the sample spends in these solvents, especially at elevated temperatures.
-
Reconstitution Solvent: Reconstitute your final extract in a solvent with a high percentage of ACN. A common choice is 50:50 ACN:Water, but you may need to increase the ACN content if you suspect exchange.[2]
-
-
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1]
-
Troubleshooting Steps:
-
Keep samples cool: Store stock solutions, working solutions, and biological samples at low temperatures (e.g., -20°C or -80°C).
-
Use a cooled autosampler: Set your autosampler to a low temperature (e.g., 4°C) to maintain the stability of your extracted samples during the analytical run.
-
Avoid heat during sample preparation: If your protocol involves an evaporation step, use a gentle stream of nitrogen at room temperature rather than applying heat.
-
-
Question 2: I've noticed a small peak at the m/z of the unlabeled 7-Hydroxy Risperidone in my internal standard solution. Is my standard contaminated?
Answer:
While contamination is a possibility, it's also a potential sign of isotopic exchange that has occurred during storage or solution preparation. The presence of the unlabeled analyte in your internal standard solution will lead to inaccurate quantification.
Potential Causes & Solutions:
-
Improper Storage of Stock Solutions: Storing the stock solution (especially if dissolved in methanol or another protic solvent) at room temperature or for extended periods can lead to gradual back-exchange.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Always store deuterated standards as recommended by the manufacturer, typically at -20°C or below in an aprotic solvent.
-
Prepare Fresh Working Solutions: Prepare working solutions of your internal standard fresh for each analytical run, or at least on a regular basis.
-
Check the Certificate of Analysis (CoA): The CoA will specify the isotopic purity of the standard. This will help you determine if the unlabeled peak is from the manufacturer or a result of your handling.
-
-
-
Acidic or Basic Residues in Glassware: Trace amounts of acid or base on glassware can catalyze exchange in your stock or working solutions.
-
Troubleshooting Steps:
-
Use dedicated, thoroughly cleaned glassware for your standards.
-
Consider using silanized glassware to minimize surface interactions.
-
-
Frequently Asked Questions (FAQs)
Q1: At which positions are the deuterium labels on this compound located and how does this affect stability?
A1: The four deuterium atoms are located on the two carbons of the ethyl chain that links the piperidine ring to the pyrimidinone moiety. This is a relatively stable position because the deuterium atoms are bonded to carbon atoms that are not adjacent to a carbonyl group (which would allow for enolization) and are not directly attached to a heteroatom (like oxygen or nitrogen) where they would be highly labile.[4] However, their proximity to the basic piperidine nitrogen could potentially influence their stability under certain pH conditions.
Q2: Can the biological matrix (e.g., plasma, urine) contribute to isotopic exchange?
A2: Yes, the biological matrix can influence isotopic exchange.[1] The pH of the matrix itself, as well as the presence of enzymes or other endogenous components, could potentially catalyze the exchange. It is crucial to validate the stability of this compound in the specific matrix you are using as part of your method development.[11][12][13]
Q3: My deuterated internal standard elutes slightly earlier than the unlabeled analyte. Is this a problem?
A3: This is a known phenomenon called the "chromatographic isotope effect" and is generally not a problem.[1] Deuterated compounds can have slightly different physicochemical properties, leading to a small shift in retention time on a chromatographic column. However, if this shift is significant and the two compounds elute in a region of variable ion suppression, it can lead to differential matrix effects and impact quantification.[11][12][13] The key is to ensure that the peak shapes are good and the elution times are consistent.
Q4: What are the ideal storage conditions for this compound stock solutions?
A4: For long-term stability, stock solutions should be prepared in a high-purity aprotic solvent such as acetonitrile and stored in tightly sealed containers at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.
Experimental Protocols & Data Presentation
Table 1: Key Experimental Parameters and their Impact on Isotopic Stability
| Parameter | High-Risk Condition for Exchange | Recommended Practice for Minimizing Exchange | Rationale |
| pH | < 4 or > 9 | Maintain pH between 6 and 7.5 | Acid and base catalyze H/D exchange. Risperidone shows degradation in acidic conditions.[5][7][8] |
| Solvent | Protic solvents (Methanol, Water) | Use aprotic solvents (Acetonitrile) for stock/working solutions. Maximize organic content in reconstitution solvent. | Protic solvents are a source of exchangeable protons.[1] |
| Temperature | Elevated temperatures (>25°C) | Store samples at ≤ 4°C in the autosampler and at -20°C or -80°C for long-term storage. | Heat accelerates the rate of chemical reactions, including exchange.[1] |
| Matrix | Untreated biological fluids | Prompt extraction and analysis after sample collection. Validate stability in your specific matrix. | Endogenous components and matrix pH can influence stability.[11][12] |
Protocol: Sample Preparation Workflow to Minimize Isotopic Exchange
This protocol outlines a general solid-phase extraction (SPE) procedure for plasma, designed to minimize the risk of deuterium exchange.
-
Sample Thawing: Thaw plasma samples and internal standard stock solutions on ice.
-
Spiking: To 500 µL of plasma, add 25 µL of this compound working solution (prepared in acetonitrile). Vortex briefly.
-
Dilution & pH Adjustment: Add 500 µL of a neutral pH buffer (e.g., 100 mM phosphate buffer, pH 7.0). This helps to normalize the sample pH before extraction.
-
SPE Conditioning: Condition a mixed-mode SPE cartridge by washing with 1 mL of methanol followed by 1 mL of the neutral phosphate buffer.
-
Loading: Load the diluted plasma sample onto the SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 5% methanol in the neutral buffer.
-
Wash 2: 1 mL of hexane.
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in ethyl acetate. Note: Minimize the exposure time to the basic elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 80:20 acetonitrile:water. This high organic content will help preserve the stability of the deuterated standard in the autosampler.
-
Analysis: Immediately place the samples in a cooled autosampler (4°C) and proceed with LC-MS/MS analysis.
Visualizations
Diagram 1: Factors Influencing Isotopic Exchange
Caption: Key factors that promote and strategies to mitigate isotopic exchange.
Diagram 2: Recommended Analytical Workflow
Caption: A workflow designed to minimize the risk of deuterium back-exchange.
References
-
Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. PMC - NIH. Available from: [Link]
-
Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. ResearchGate. Available from: [Link]
-
Summary of forced degradation results. ResearchGate. Available from: [Link]
-
Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. NIH. Available from: [Link]
-
Bacterial Degradation of Risperidone and Paliperidone in Decomposing Blood. ResearchGate. Available from: [Link]
-
Bacterial degradation of risperidone and paliperidone in decomposing blood. PubMed. Available from: [Link]
-
Hydrogen–Deuterium Exchange in Basic Near-Critical and Supercritical Media: An Experimental and Theoretical Study. ACS Publications. Available from: [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Available from: [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? myadlm.org. Available from: [Link]
-
The pH-dependent complexation between risperidone and hydroxypropyl-β-cyclodextrin. ResearchGate. Available from: [Link]
-
Optimization of Bioanalytical LC Method for Simultaneous Determination of Risperidone And Its Active Metabolite 9-OH. IOSRPHR. Available from: [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. PubMed. Available from: [Link]
-
Deuterium Exchange. Chemistry LibreTexts. Available from: [Link]
-
Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? A Case Study Using Plasma Free Metanephrine and Normetanephrine. ResearchGate. Available from: [Link]
-
Systematic development of a bioanalytical UPLC-MS/MS method for estimation of risperidone and its active metabolite in long-acting microsphere formulation in rat plasma. PubMed. Available from: [Link]
-
Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry. PubMed. Available from: [Link]
-
Hydrogen–deuterium exchange. Wikipedia. Available from: [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. The Ohio State University. Available from: [Link]
-
Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ACS Publications. Available from: [Link]
-
method development and validation of risperidone by rp-hplc. ijrpns.com. Available from: [Link]
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Deuterium Exchange. YouTube. Available from: [Link]
-
Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. PMC - PubMed Central. Available from: [Link]
-
Designing Stable Isotope Labeled Internal Standards. Acanthus Research. Available from: [Link]
-
Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ResearchGate. Available from: [Link]
-
Designing chemical systems for precision deuteration of medicinal building blocks. PMC. Available from: [Link]
-
C–H deuteration of organic compounds and potential drug candidates. Xingwei Li. Available from: [Link]
-
Effects of various factors on steady-state plasma concentrations of risperidone and 9-hydroxyrisperidone: lack of impact of MDR-1 genotypes. NIH. Available from: [Link]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 7-Hydroxy Risperidone-d4 Detection
Welcome to the technical support guide for enhancing the signal-to-noise ratio (S/N) in the LC-MS/MS analysis of 7-Hydroxy Risperidone-d4. As a deuterated stable isotope-labeled internal standard (SIL-IS), this compound is the gold standard for the accurate quantification of its therapeutic analyte, 7-Hydroxy Risperidone (Paliperidone). A robust and high-intensity signal from your IS is paramount for reliable bioanalysis.[1] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your methodology.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal weak or inconsistent, even though it's an internal standard?
A1: While SIL-ISs are designed to mimic the analyte, their signal is not immune to suppression. Several factors can lead to a poor IS signal:
-
Matrix Effects: Co-eluting endogenous compounds from your biological matrix (e.g., phospholipids, salts in plasma) can suppress the ionization of the IS in the mass spectrometer source.[2][3] Since the fundamental goal is for the IS to track the analyte's variability, a stable IS signal across runs is expected, but significant, sample-specific suppression can still be problematic.
-
Suboptimal Mass Spectrometer Source Conditions: The parameters of your electrospray ionization (ESI) source—such as gas temperatures, gas flows, and capillary voltage—may not be optimized for this specific compound.[4][5]
-
Instability of the Standard: Deuterated standards can be susceptible to hydrogen-deuterium (H/D) exchange, where deuterium atoms are replaced by protons from the solvent.[6] This is especially a risk in highly acidic or basic solutions or if the deuterium label is on a chemically labile position (e.g., on an -OH or -NH group).[7]
-
Inefficient Sample Preparation: Poor extraction recovery will naturally lead to a lower concentration of the IS reaching the detector.[5]
Q2: What is the "deuterium isotope effect," and can it affect my analysis?
A2: The deuterium isotope effect refers to the slight difference in physicochemical properties between a deuterated compound and its non-deuterated counterpart due to the mass difference between hydrogen and deuterium.[6] In reversed-phase liquid chromatography, this often results in the deuterated standard eluting slightly earlier than the analyte.[6] While usually minor, this shift can be problematic if the analyte and IS elute on the edge of a region of significant matrix-induced ion suppression, causing them to be affected differently and compromising quantification.[6]
Q3: What are the ideal characteristics of a this compound internal standard?
A3: A high-quality SIL-IS should possess the following characteristics:
-
High Isotopic Purity: The standard should have a high degree of deuterium incorporation (typically >98%) to minimize the contribution of the unlabeled species to the analyte's signal.[8]
-
Stable Label Position: Deuterium atoms must be placed on positions that are not susceptible to H/D exchange under analytical conditions (e.g., on a stable carbon backbone rather than a heteroatom).[7]
-
Sufficient Mass Difference: The mass increase should be adequate (+4 Da for a d4 label) to prevent isotopic overlap from the analyte's natural M+1, M+2, etc., peaks.[1]
-
Co-elution with Analyte: Ideally, the IS should co-elute perfectly with the analyte to ensure they experience the same matrix effects.[1][8]
Part 2: Troubleshooting Guides for Low S/N Ratio
This section addresses specific experimental problems. We will follow a logical workflow to diagnose the root cause of a poor S/N ratio.
Caption: General troubleshooting workflow for low S/N.
Issue 1: The baseline is noisy, diminishing the relative height of my IS peak.
Q: My this compound peak intensity seems acceptable in solvent standards, but in extracted plasma samples, the baseline is high and noisy. What should I investigate first?
A: High background noise is a common issue in bioanalysis and typically points to contamination or matrix effects.
Step 1: Isolate the Source of Contamination. First, determine if the noise is chemical or electronic. A stable, consistently high baseline often points to chemical contamination.
-
Action: Remove the analytical column and replace it with a restriction capillary. Run your LC gradient with fresh, high-purity LC-MS grade solvents.
-
Interpretation: If the noise persists, it may originate from the solvents themselves, the mobile phase additives (e.g., ammonium acetate, formic acid), or contaminated transfer lines.[9] If the noise disappears, the column is the likely source of contamination.[9]
Step 2: Clean the System. A systematic cleaning is crucial.
-
Action:
-
Flush the entire LC system (without the column) with a series of solvents, such as isopropanol, to remove contaminants.
-
Clean the mass spectrometer's ion source, paying close attention to the capillary, cone, and lens elements as per the manufacturer's instructions.[9] Salt buildup from mobile phase buffers is a frequent cause of signal instability.[9]
-
If the column is contaminated, try flushing it with a strong solvent (if compatible) or replace it.
-
Step 3: Evaluate and Mitigate Matrix Effects. If the noise is only present in matrix samples, co-eluting endogenous components are the primary suspect.[3][10]
-
Causality: Biological matrices like plasma are complex. Components such as phospholipids can elute in broad peaks, raising the chemical noise floor and suppressing the ionization of your IS.[2]
-
Action: Enhance your sample preparation. While protein precipitation (PPT) is fast, it is less effective at removing interferences. Solid-phase extraction (SPE) provides a much cleaner extract, significantly reducing matrix effects and lowering baseline noise.[5][10]
| Sample Preparation Technique | Relative Cleanliness | Potential for Matrix Effects | Typical Recovery | Notes |
| Protein Precipitation (PPT) | Low | High | Good (>90%) | Fast and simple, but keeps many interfering compounds in the extract.[11] |
| Liquid-Liquid Extraction (LLE) | Medium | Medium | Variable | Selectivity depends on solvent choice; can be difficult to automate.[12] |
| Solid-Phase Extraction (SPE) | High | Low | Excellent (>90%) | Provides the cleanest extracts, effectively removing phospholipids.[13][14] |
Issue 2: The IS peak intensity is significantly lower than expected.
Q: My baseline is clean, but the peak area/height for this compound is very low across all samples (including standards). How can I boost the signal?
A: Low signal intensity points to issues with ionization, fragmentation, or the concentration of the IS itself.
Step 1: Optimize ESI Source Parameters. The ESI process is highly dependent on source conditions. It is essential to optimize these parameters specifically for this compound.
-
Causality: Parameters like drying gas temperature and flow rate are critical for desolvating the ESI droplets to release gas-phase ions.[5][15] The capillary voltage is essential for initiating the charge separation. An incorrect setting for any of these can drastically reduce ionization efficiency.
-
Protocol: Source Optimization via Infusion
-
Prepare a ~100 ng/mL solution of this compound in a solvent mixture that mimics your mobile phase at the expected elution time (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid).
-
Using a syringe pump, 'Tee' this solution into the mobile phase flow from your LC pump, directed into the mass spectrometer.
-
While infusing, manually adjust key source parameters one at a time to maximize the signal intensity for the IS precursor ion (e.g., m/z 431.4).[4] Common parameters to optimize are listed in the table below.
-
Pro-Tip: Aim for a plateau. Setting a parameter to its absolute maximum response may make the method less robust. Instead, choose a value on a stable plateau, where minor fluctuations won't cause a large change in signal.[4]
-
| ESI Parameter | Function | Optimization Goal |
| Drying Gas Temp. | Aids in solvent evaporation from ESI droplets. | Maximize signal without causing thermal degradation of the analyte.[15] |
| Drying Gas Flow | Removes neutral solvent vapor. | Increase for higher LC flow rates or highly aqueous mobile phases.[5] |
| Nebulizer Pressure | Controls the formation of the initial ESI spray. | Set according to LC flow rate; higher pressure for higher flow.[16] |
| Capillary Voltage | Applies the high voltage potential needed to generate charged droplets. | Optimize for a stable, maximal signal. Too high a voltage can cause discharge. |
| Sheath Gas Temp. & Flow | Helps shape and desolvate the ESI plume. | Similar to drying gas, optimize for best desolvation and signal.[15] |
Step 2: Check MS/MS Transition and Collision Energy. Ensure you are using the optimal precursor-to-product ion transition and the correct collision energy (CE).
-
Action: Infuse the IS solution as described above. Perform a product ion scan on the precursor ion (e.g., m/z 431.4) to confirm the most intense and stable fragment ion. Then, perform a CE ramp to find the voltage that produces the maximum intensity for your chosen fragment.
-
Reference Transitions: For Risperidone (m/z 411.3), a common fragment is m/z 191.1.[17][18] For 7-Hydroxy Risperidone (m/z ~427), a common fragment is m/z 207.[18][19] For the d4-IS, the fragments should be shifted accordingly (e.g., m/z 195).
Step 3: Investigate IS Stability and H/D Exchange. A decreasing IS signal over time or in certain sample conditions can indicate instability.
-
Causality: If deuterium atoms exchange with protons, the signal for the m/z of the deuterated standard will decrease.[6] This can be catalyzed by acidic/basic conditions or elevated temperatures.[20]
-
Protocol: Stability Check
-
Prepare your IS working solution in the intended solvent.
-
Spike two sets of a blank matrix extract (low and high concentration).
-
Analyze one set immediately (T=0). Store the other set under the same conditions as your typical sample queue (e.g., in the autosampler at 10°C).
-
Re-analyze the stored set after 24 hours and compare the IS peak areas to the T=0 samples. A significant decrease (>15%) suggests instability.[20]
-
Mitigation: If instability is found, consider storing the IS in aprotic solvents (e.g., acetonitrile) and minimizing its time in aqueous or pH-extreme conditions.[20] Always verify the label position with the manufacturer to ensure it's not on an exchangeable site.[7]
-
Caption: Workflow to investigate matrix effects.
References
- Technical Support Center: Stability of Deuterated Internal Standards. Benchchem.
- Best Practices for Storing and Handling Deuterated Internal Standards: A Technical Guide. Benchchem.
- Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma.
- Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. National Institutes of Health.
- Optimization of Jet Stream ESI Parameters When Coupling Agilent 1260 Infinity Analytical SFC System with Agilent 6230 TOF LC/MS. Agilent Technologies.
- Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS. ResearchGate.
- Analysis of Risperidone and 9-hydroxyrisperidone in Human Plasma, Urine and Saliva by MEPS-LC-UV. PubMed.
- Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers. ResearchGate.
- Tips for Optimizing Key Parameters in LC–MS. LCGC International.
- Determination of risperidone in plasma by high-performance liquid chromatography with electrochemical detection: application to therapeutic drug monitoring in schizophrenic patients. PubMed.
- Optimizing the Agilent Multimode Source. Agilent Technologies.
- Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
- Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.
- Losing Sensitivity of LC/MS signal due to High Background? ResearchGate.
- Deuterated internal standards and bioanalysis by AptoChem. AptoChem.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.
- Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers. National Institutes of Health.
- UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. National Institutes of Health.
- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. National Institutes of Health.
- LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC International.
- Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. National Institutes of Health.
- Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. ACS Publications.
- Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine. PubMed.
- Matrix effect in bioanalysis an overview. International Journal of Pharmaceutical and Phytopharmacological Research.
- Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders. National Institutes of Health.
- Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. National Institutes of Health.
- Condition Optimization for The Analysis of Risperidone and 9-0H-Risperidone by High-Performance Liquid Chromatography. ResearchGate.
- Pharmacokinetic study of risperidone. Application of a HPLC method with solid phase extraction. ResearchGate.
- Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research.
- How to reduce high background noise in an LC MS/MS experiment? ECHEMI.
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- Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. International Journal of PharmTech Research.
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- Liquid chromatography-miniature mass spectrometry (LC-Mini MS) method for quantitative analysis of risperidone and 9-hydroxyrisperidone in. The Royal Society of Chemistry.
- Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. PubMed.
- Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run? ResearchGate.
- Simultaneous Analysis of Risperidone, 9-Hydroxyrisperidone, and Haloperidol in Plasma. Waters.
- simultaneous quantification of risperidone and escitalopram in human plasma by lc-ms/ms: application to a pharmacokinetic study. International Journal of Pharmacy and Pharmaceutical Sciences.
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Technical Support Center: Ensuring Robust Bioanalytical Methods with 7-Hydroxy Risperidone-d4
Welcome to the technical support center for 7-Hydroxy Risperidone-d4. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this stable isotope-labeled internal standard (SIL-IS) to ensure the accuracy and robustness of their bioanalytical methods. As your partner in the lab, my goal is to provide not just protocols, but the underlying scientific principles and field-proven insights to help you navigate the complexities of bioanalysis. The objective of validating a bioanalytical assay is to demonstrate that it is suitable for its intended purpose.[1]
This resource is structured as a series of frequently asked questions and troubleshooting scenarios that you might encounter during method development, validation, and routine sample analysis.
Part 1: Foundational Knowledge - The Role of this compound
Q1: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound considered the "gold standard" for LC-MS/MS bioanalysis?
A1: The use of a SIL-IS is a cornerstone of robust quantitative mass spectrometry for several key reasons, directly addressing variability during sample processing and analysis.
-
Compensating for Matrix Effects: Biological matrices like plasma or urine are incredibly complex. Endogenous components can co-elute with your analyte and interfere with the ionization process in the mass spectrometer's source, leading to ion suppression or enhancement.[2] This variability can severely impact accuracy. Because a SIL-IS like this compound is nearly identical chemically and physically to the analyte (7-Hydroxy Risperidone), it experiences the same matrix effects.[2] By calculating the peak area ratio of the analyte to the IS, this variability is effectively normalized, leading to more accurate and precise quantification.
-
Correcting for Extraction Variability: No sample preparation technique, whether Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), achieves 100% recovery in every sample.[3] Minor variations in extraction efficiency between samples are inevitable. By spiking this compound into all samples, standards, and quality controls (QCs) at the very beginning of the extraction process, it undergoes the same potential losses as the analyte. The analyte/IS ratio therefore remains constant, correcting for inconsistencies in recovery.[3]
-
Instrument Performance Fluctuation: Minor drifts in instrument sensitivity during a long analytical run are common. The SIL-IS response will drift in parallel with the analyte, ensuring that the ratio, and thus the calculated concentration, remains unaffected.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) strongly recommend the use of a suitable internal standard to ensure data integrity in bioanalytical studies.[4]
Part 2: Troubleshooting Guide - From Sample to Signal
This section addresses specific, practical problems you may encounter. Each answer provides potential causes and actionable solutions, grounded in scientific principles.
Scenario 1: Chromatography & Peak Shape Issues
Q2: My this compound peak is showing significant tailing or fronting. What's causing this and how do I fix it?
A2: Poor peak shape is a common issue that compromises resolution and integration accuracy. Let's break down the likely culprits.
-
Cause A: Mobile Phase Mismatch: The pH of your mobile phase can significantly impact the ionization state of 7-Hydroxy Risperidone, which is a basic compound. If the mobile phase pH is too close to the pKa of the analyte, you can get a mix of ionized and non-ionized forms, leading to peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa. For a basic compound like this, a lower pH (e.g., using 0.1% formic acid) ensures it is consistently protonated, leading to better interaction with a C18 column and improved peak shape.[5]
-
-
Cause B: Column Overload: Injecting too high a concentration of the IS can saturate the stationary phase, causing the peak to broaden and front.
-
Solution: Review the concentration of your IS working solution. It should be high enough to provide a strong signal (typically mid-range of the calibration curve) but not so high that it causes detector saturation or column overload. Dilute your IS stock solution and re-test.
-
-
Cause C: Secondary Interactions: Residual, un-capped silanol groups on the silica backbone of the column can interact with basic analytes, causing peak tailing.
-
Solution: Ensure you are using a high-quality, end-capped column suitable for basic compounds. Sometimes, adding a small amount of a competing base (e.g., a trace of triethylamine) to the mobile phase can mask these silanol groups, but this is often not ideal for MS compatibility. A better approach is to use a column with a different stationary phase chemistry if the problem persists.
-
Scenario 2: Inconsistent Internal Standard Response
Q3: The peak area of my this compound is highly variable across my analytical run, even in my calibration standards. What should I investigate?
A3: A stable IS response is critical for reliable quantification. Variability points to a systematic issue that needs to be resolved.
Troubleshooting Workflow for Inconsistent IS Response
Caption: A logical workflow for diagnosing the root cause of inconsistent internal standard (IS) response.
-
Cause A: Inconsistent Sample Preparation: This is the most common cause. Ensure that the IS is added accurately and consistently to every single sample, standard, and QC. Use a calibrated pipette and verify your standard operating procedure (SOP) for sample preparation.
-
Cause B: Stability Issues: this compound, like its non-deuterated analog, can be susceptible to degradation under certain conditions.[6]
-
Solution: You must perform rigorous stability testing as part of your method validation, as required by regulatory guidelines.[7][8] This includes:
-
Freeze-Thaw Stability: Assess analyte and IS stability after multiple freeze-thaw cycles (e.g., 3-5 cycles).[9]
-
Bench-Top Stability: Determine how long processed and unprocessed samples can remain at room temperature before degradation occurs.
-
Long-Term Stability: Confirm stability in the matrix at the intended storage temperature (e.g., -20°C or -80°C) for the duration of the study.[9]
-
Autosampler Stability: Verify that the extracted samples are stable in the autosampler for the expected duration of the analytical run.[9]
-
-
-
Cause C: Severe or Differential Matrix Effects: While the SIL-IS is designed to track matrix effects, severe ion suppression can reduce the IS signal to a level where it becomes noisy and difficult to integrate, increasing variability. In some cases, "differential" matrix effects can occur where an interfering substance co-elutes perfectly with the analyte but not the IS (or vice-versa), though this is less common with a SIL-IS.
-
Solution: Improve your sample clean-up. If you are using protein precipitation, consider switching to a more selective technique like SPE or LLE to remove more interfering matrix components.[5] Additionally, optimizing chromatography to better separate the analyte/IS from regions of high ion suppression is a key strategy.[2]
-
Scenario 3: Matrix Effects & Recovery
Q4: How do I properly assess matrix effects and recovery for this compound and its analyte?
A4: This is a critical component of method validation.[10] The FDA and EMA provide clear guidance on this.[4][11] You need to prepare three sets of samples at low and high QC concentrations.
Experimental Protocol: Assessing Matrix Effect and Recovery
-
Prepare Set 1 (A): Spike the analyte and this compound into a clean solution (e.g., mobile phase). This represents 100% response without any matrix influence or extraction loss.
-
Prepare Set 2 (B): Take blank biological matrix from at least six different sources, process it (extract it), and then spike the analyte and IS into the clean, extracted supernatant/eluate. This measures the impact of the matrix on the MS signal (matrix effect).
-
Prepare Set 3 (C): Spike the analyte and IS into the blank biological matrix before extraction, and then process the samples as usual. This measures the combined effect of extraction recovery and matrix effects.
Calculations:
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
Recovery does not need to be 100%, but it should be consistent and reproducible across concentration levels.[3] The matrix effect should be minimal, and the coefficient of variation (%CV) of the IS-normalized matrix factor across the different sources should be within 15%.
| Parameter | Calculation | Acceptance Criteria (Typical) | Regulatory Guidance |
| Recovery | (Mean response of extracted samples / Mean response of post-extraction spiked samples) x 100 | Should be consistent and reproducible. | FDA, EMA[3] |
| Matrix Effect | (Mean response of post-extraction spiked samples in matrix / Mean response in clean solution) x 100 | IS-normalized matrix factor %CV ≤ 15% | FDA, EMA[4][11] |
| Overall Process Efficiency | (Mean response of extracted samples / Mean response in clean solution) x 100 | N/A (Informational) | N/A |
Part 3: Quantitative Data & Method Parameters
Q5: What are typical starting LC-MS/MS parameters for this compound?
A5: These parameters will always require optimization on your specific instrument, but the following provides a validated starting point. 7-Hydroxy Risperidone is also known as Paliperidone. The mass difference of +4 Da is due to the four deuterium atoms.
| Analyte / IS | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Collision Energy (eV) | Reference |
| 9-Hydroxy Risperidone | 427.2 | 207.0 | Optimized (e.g., 35-45) | [12] |
| This compound | 431.2 | 211.0 | Optimized (e.g., 35-45) | [13] |
Note: The precursor ion corresponds to [M+H]⁺. These transitions should be confirmed by direct infusion of the standards on your mass spectrometer.
Typical Chromatographic Conditions:
-
Column: A reversed-phase C18 or C8 column (e.g., 2.1 x 50 mm, <3 µm particle size) is common.[12][14]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing an acidic modifier like 0.1% formic acid, is typical for good peak shape and ionization efficiency in positive ESI mode.[5][12]
-
Flow Rate: Dependent on column dimensions, but typically in the range of 0.2-0.5 mL/min for analytical LC-MS.
Part 4: FAQs on Method Validation & Application
Q6: My method validation passed, but now I'm seeing failures in my Incurred Sample Reanalysis (ISR). What's the most likely cause?
A6: ISR is the ultimate test of method robustness. Failures often point to issues not fully captured during validation with homogenous QC samples.
-
Metabolite Interconversion: Investigate if any metabolites are converting back to the parent drug during sample storage or processing.
-
Sample Inhomogeneity: Real-world samples can be non-homogenous (e.g., containing small clots). Ensure proper sample vortexing after thawing.
-
Analyte Stability: The stability in authentic patient samples may differ from spiked QC samples due to different enzyme activity or co-medications.[6] This is a critical reason why ISR is required by regulatory agencies.[7]
Q7: Can I use a single stock solution to prepare both my calibration standards and my quality control (QC) samples?
A7: No, this is strongly discouraged by regulatory guidelines.[4] To provide an unbiased assessment of the method's accuracy, calibration standards and QC samples must be prepared from separate, independent stock solution weighings.[4] This ensures that any error in the weighing of one stock does not falsely inflate the performance of the assay.
Bioanalytical Workflow Overview
Caption: High-level overview of a typical bioanalytical workflow using an internal standard.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**). [Link][7][11]
-
European Medicines Agency. ICH M10 on bioanalytical method validation. [Link][1]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][15]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][7]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link][4]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link][16]
-
ScienceDirect. Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link][10]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link][3]
-
ResearchGate. Representation of matrix effects determined for analytes in seven different matrices. [Link][17]
-
PubMed. Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine. [Link][18]
-
PubMed Central. Population Pharmacokinetic Modeling and Simulation of TV‐46000: A Long‐Acting Injectable Formulation of Risperidone. [Link][13]
-
ResearchGate. Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine | Request PDF. [Link][19]
-
National Institutes of Health. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders. [Link][20]
-
Taylor & Francis Online. Identifying and Overcoming Matrix Effects in Drug Discovery and Development. [Link][2]
-
UU Research Portal. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice. [Link][5]
-
ARHIV ZA FARMACIJU. Validation of a quick and simple chromatographic method for simultaneous quantification of sertraline, escitalopram, risperidone and paliperidone levels in the human plasma. [Link][21]
-
PubMed. Systematic development of a bioanalytical UPLC-MS/MS method for estimation of risperidone and its active metabolite in long-acting microsphere formulation in rat plasma. [Link][12]
-
PubMed. Factors affecting the stability of drugs and drug metabolites in biological matrices. [Link][6]
-
IOSR Journal of Pharmacy (IOSRPHR). Optimization of Bioanalytical LC Method for Simultaneous Determination of Risperidone And Its Active Metabolite 9-OH. [Link][14]
-
National Institutes of Health. A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices. [Link][22]
-
National Institutes of Health. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. [Link][23]
-
Royal Society of Chemistry. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. [Link]
-
ResearchGate. A concise review on analytical profile of risperidone. [Link][24]
-
National Institutes of Health. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers. [Link][25]
-
ResearchGate. Stability data risperidone of matrices | Download Scientific Diagram. [Link][26]
-
ResearchGate. Development of Controlled-Release Matrix Tablet of Risperidone: Influence of MethocelA (R)- and EthocelA (R)-Based Novel Polymeric Blend on In Vitro Drug Release and Bioavailability. [Link][27]
-
ResearchGate. The analysis of antipsychotic drugs in human matrices using LC-MS(/MS). [Link][28]
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Technical Support Center: Purity Assessment of 7-Hydroxy Risperidone-d4 Reference Material
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals utilizing 7-Hydroxy Risperidone-d4 as a reference material. It is designed to offer both foundational knowledge and practical troubleshooting advice to ensure the accuracy and reliability of your analytical results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, characterization, and use of this compound.
1. What is this compound and why is it used as a reference material?
This compound is the deuterated form of 7-Hydroxy Risperidone, the active metabolite of the antipsychotic drug Risperidone. The 'd4' indicates that four hydrogen atoms in the molecule have been replaced by deuterium atoms. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry (MS).[1][2] The key advantage is that its chemical and chromatographic behavior is nearly identical to the non-deuterated analyte, but it can be distinguished by its higher mass.[3] This allows for precise correction of variations that may occur during sample preparation and analysis.[3]
2. How should I properly store and handle this reference material?
Proper storage is critical to maintaining the integrity of the reference standard. This compound should be stored in a cool, dry, and dark environment, typically at temperatures of 2-8°C or as specified by the supplier.[3] It is crucial to protect the material from moisture and light to prevent degradation.[4] For long-term storage, keeping the material under an inert gas like argon or nitrogen can prevent oxidative degradation.[3] Before use, the container should be allowed to equilibrate to room temperature to avoid condensation, which can introduce water contamination.[5]
3. What are the critical purity attributes I need to assess for this reference material?
A comprehensive purity assessment of this compound involves evaluating several key attributes to ensure its suitability for its intended analytical purpose. These include:
-
Chromatographic Purity: This determines the presence of any organic impurities, such as synthetic byproducts or degradation products. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV or MS detection are the most common techniques for this assessment.[6][7][8]
-
Isotopic Purity and Enrichment: This confirms the degree of deuterium incorporation and ensures that the material is not contaminated with the non-deuterated analog. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the sites and percentage of isotopic enrichment.[2][9] Mass spectrometry can also be used to assess the isotopic distribution.[2]
-
Water Content: The presence of water can affect the accurate weighing of the reference material and, consequently, the concentration of standard solutions. Karl Fischer titration is the most accurate and specific method for water content determination.[10][11][12]
-
Residual Solvents: Organic solvents used during the synthesis of the reference material may remain in the final product. Gas Chromatography (GC) with headspace analysis is the standard method for identifying and quantifying residual solvents, following guidelines such as USP <467>.[13][14][15]
-
Inorganic Impurities (Residue on Ignition/Sulfated Ash): This test quantifies the amount of inorganic impurities in the material. It involves heating the substance to a high temperature and measuring the weight of the remaining residue.
4. What are the potential impurities associated with this compound?
Impurities in this compound can originate from the synthesis of Risperidone itself or its subsequent metabolism. Common impurities related to Risperidone include various process-related substances and degradation products.[8][16][17] These can include isomers, oxidation products, and unreacted starting materials.[8][17][18] For the deuterated standard, it is also crucial to consider the presence of the non-deuterated 7-Hydroxy Risperidone as a potential impurity.
Section 2: Experimental Protocols & Methodologies
This section provides detailed workflows for the key experiments involved in the purity assessment of this compound.
Workflow for Comprehensive Purity Assessment
The following diagram illustrates a logical workflow for the complete characterization of the this compound reference material.
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Validation & Comparative
A Comparative Guide to the Full Validation of a Bioanalytical Method Using 7-Hydroxy Risperidone-d4
This guide provides an in-depth, technically-focused comparison of bioanalytical method validation, specifically highlighting the advantages of using a deuterated internal standard, 7-Hydroxy Risperidone-d4, for the quantification of its active metabolite, 9-hydroxyrisperidone. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols grounded in authoritative regulatory guidelines.
The Critical Role of Internal Standards in Bioanalytical Method Validation
The foundation of robust quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), lies in the ability to accurately and precisely measure analyte concentrations in complex biological matrices.[1][2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines for bioanalytical method validation to ensure data integrity.[4][5][6][7][8][9][10] A cornerstone of a reliable bioanalytical method is the use of an appropriate internal standard (IS).[11] An IS is a compound with similar physicochemical properties to the analyte, added at a known concentration to all samples, calibrators, and quality controls (QCs). Its primary function is to correct for variability during sample processing and analysis.[11]
While structural analogs can be used as internal standards, a stable isotopically labeled (SIL) version of the analyte, such as a deuterated compound, is considered the "gold standard".[11][12][13] This is because a SIL IS behaves nearly identically to the analyte during extraction, chromatography, and ionization, providing the most effective compensation for potential variabilities.[11][12][13][14][15]
This guide will use the analysis of 9-hydroxyrisperidone, the active metabolite of the atypical antipsychotic risperidone, as a practical example. We will compare the validation performance of a method using this compound as the IS against a hypothetical method using a structural analog IS.
The Case for this compound: A Superior Internal Standard
This compound is a deuterated form of 9-hydroxyrisperidone. The substitution of four hydrogen atoms with deuterium results in a mass increase that is easily distinguishable by a mass spectrometer, without significantly altering its chemical properties.[16]
Why is this advantageous?
-
Co-elution and Identical Ionization: this compound will have the same retention time and ionization efficiency as 9-hydroxyrisperidone.[11] This is crucial for effectively compensating for matrix effects—the suppression or enhancement of the analyte's signal due to co-eluting components from the biological matrix.[17][18][19][20]
-
Similar Extraction Recovery: Both the analyte and the deuterated IS will exhibit nearly identical recovery during sample preparation, leading to more accurate quantification.[11]
-
Reduced Method Variability: By minimizing the impact of variations in sample preparation and instrument response, the use of a deuterated IS leads to improved precision and accuracy of the method.[11]
To illustrate these advantages, let's examine the key validation parameters as outlined in the ICH M10 guideline and compare the expected outcomes.[4][5][7][8]
Full Bioanalytical Method Validation: A Comparative Analysis
A full validation of a bioanalytical method is a comprehensive process that establishes the performance characteristics of the assay.[7] It demonstrates that the method is reliable and reproducible for its intended use. The following sections detail the core validation experiments and compare the expected performance when using this compound versus a structural analog IS.
Selectivity and Specificity
Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components.
Experimental Protocol:
-
Analyze at least six different blank matrix samples (e.g., human plasma) from individual sources to assess for interfering peaks at the retention times of the analyte and IS.
-
Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the IS at its working concentration.
Comparison of Expected Outcomes:
| Internal Standard Type | Expected Outcome | Rationale |
| This compound | No significant interfering peaks observed in blank matrix samples at the retention time and mass transition of the analyte and IS. | The high specificity of MS/MS detection, combined with the unique mass of the deuterated IS, minimizes the likelihood of endogenous interferences. |
| Structural Analog IS | Potential for interfering peaks from endogenous matrix components that may be structurally similar to the analog IS. | A structural analog may not have a unique enough mass or fragmentation pattern to be completely resolved from all matrix components, potentially leading to biased results. |
Matrix Effect
Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte and IS.[17][18][19][20]
Experimental Protocol:
-
Prepare three sets of samples:
-
Set A: Analyte and IS in a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extract spiked with the analyte and IS at the same concentrations as Set A.
-
Set C: Matrix samples from at least six different sources spiked with the analyte and IS.
-
-
Calculate the matrix factor (MF) for the analyte and IS by comparing the peak areas of Set B to Set A.
-
Calculate the IS-normalized MF by dividing the analyte MF by the IS MF.
Comparison of Expected Outcomes:
| Internal Standard Type | Expected Outcome for IS-Normalized Matrix Factor | Rationale |
| This compound | The coefficient of variation (CV) of the IS-normalized matrix factor across different matrix lots should be ≤15%. | Because this compound co-elutes and has the same ionization properties as the analyte, it effectively tracks and compensates for any ion suppression or enhancement, resulting in a consistent IS-normalized response.[11] |
| Structural Analog IS | The CV of the IS-normalized matrix factor may exceed 15%. | The structural analog may have different chromatographic behavior and ionization efficiency than the analyte. This can lead to inconsistent compensation for matrix effects across different patient samples, resulting in greater variability and potential for inaccurate results.[12][13] |
Table 1: Illustrative Data for Matrix Effect Assessment
| Matrix Lot | Analyte Peak Area (Structural Analog IS) | IS Peak Area (Structural Analog IS) | IS-Normalized MF (Structural Analog IS) | Analyte Peak Area (this compound) | IS Peak Area (this compound) | IS-Normalized MF (this compound) |
| 1 | 85,000 | 110,000 | 0.77 | 95,000 | 96,000 | 0.99 |
| 2 | 92,000 | 105,000 | 0.88 | 98,000 | 97,000 | 1.01 |
| 3 | 78,000 | 115,000 | 0.68 | 93,000 | 94,000 | 0.99 |
| 4 | 95,000 | 108,000 | 0.88 | 99,000 | 98,000 | 1.01 |
| 5 | 88,000 | 112,000 | 0.79 | 96,000 | 95,000 | 1.01 |
| 6 | 81,000 | 109,000 | 0.74 | 94,000 | 96,000 | 0.98 |
| Mean | 86,500 | 109,833 | 0.79 | 95,833 | 96,000 | 1.00 |
| Std Dev | 6,344 | 3,488 | 0.08 | 2,225 | 1,265 | 0.01 |
| %CV | 7.3% | 3.2% | 10.1% | 2.3% | 1.3% | 1.0% |
This is hypothetical data for illustrative purposes.
Calibration Curve and Linearity
Objective: To demonstrate the relationship between the instrument response and the known concentration of the analyte over a specific range.
Experimental Protocol:
-
Prepare a blank sample, a zero sample (blank + IS), and at least six non-zero calibration standards by spiking blank matrix with known concentrations of the analyte.
-
Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.
-
Perform a linear regression analysis, typically with a weighting factor (e.g., 1/x or 1/x²).
Comparison of Expected Outcomes:
| Internal Standard Type | Expected Outcome | Rationale |
| This compound | A strong linear relationship with a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of the standards are within ±15% of the nominal value (±20% for LLOQ). | The consistent response of the deuterated IS across the calibration range ensures a more accurate and precise standard curve. |
| Structural Analog IS | May exhibit greater variability in the response factor across the concentration range, potentially leading to a lower r² value and less accurate back-calculated concentrations. | Differences in ionization efficiency between the analyte and the structural analog IS at different concentrations can introduce non-linearity. |
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter in the measurements (precision).
Experimental Protocol:
-
Prepare and analyze at least five replicates of QC samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Perform the analysis on at least three separate days (inter-day accuracy and precision).
Comparison of Expected Outcomes:
| Internal Standard Type | Expected Outcome for Accuracy and Precision | Rationale |
| This compound | Accuracy: Within ±15% of the nominal value (±20% for LLOQ). Precision: CV ≤15% (≤20% for LLOQ). | The superior ability of the deuterated IS to correct for analytical variability results in tighter control over accuracy and precision. |
| Structural Analog IS | May struggle to meet the acceptance criteria, particularly for inter-day precision, due to inconsistent compensation for day-to-day variations in instrument performance and matrix effects. | The inherent differences between the analyte and a structural analog IS can lead to greater random and systematic errors.[12][13] |
Table 2: Illustrative Data for Inter-Day Accuracy and Precision
| QC Level (ng/mL) | Mean Measured Concentration (ng/mL) - Structural Analog IS | Accuracy (%) - Structural Analog IS | Precision (%CV) - Structural Analog IS | Mean Measured Concentration (ng/mL) - this compound | Accuracy (%) - this compound | Precision (%CV) - this compound |
| LLOQ (0.5) | 0.58 | 116.0 | 12.5 | 0.52 | 104.0 | 6.8 |
| Low (1.5) | 1.65 | 110.0 | 9.8 | 1.53 | 102.0 | 4.5 |
| Mid (50) | 54.5 | 109.0 | 8.5 | 50.8 | 101.6 | 3.2 |
| High (200) | 215.0 | 107.5 | 7.9 | 202.4 | 101.2 | 2.8 |
This is hypothetical data for illustrative purposes.
Stability
Objective: To evaluate the stability of the analyte in the biological matrix under various conditions that may be encountered during sample handling, storage, and analysis.[21][22][23][24]
Experimental Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples after being left at room temperature for a specified period.
-
Long-Term Stability: Analyze QC samples after storage at the intended long-term storage temperature (e.g., -70°C) for a specified duration.
-
Stock Solution Stability: Evaluate the stability of the analyte and IS in their stock and working solutions.
Comparison of Expected Outcomes:
While the choice of IS does not directly impact the inherent stability of the analyte, a reliable IS is crucial for the accurate assessment of stability.
| Internal Standard Type | Impact on Stability Assessment | Rationale |
| This compound | Provides a more accurate determination of analyte stability. | By minimizing analytical variability, any observed changes in concentration can be more confidently attributed to analyte degradation rather than assay performance issues. |
| Structural Analog IS | Increased variability in the stability assessment results. | The inherent imprecision of a method using a structural analog IS can mask true instability or create the appearance of instability where none exists. |
Visualizing the Workflow and Logic
To further clarify the validation process, the following diagrams illustrate the key workflows and logical relationships.
Caption: Experimental Workflow for Sample Analysis.
Caption: Logical Flow of Bioanalytical Method Validation.
Conclusion: The Unmistakable Advantage of a Deuterated Internal Standard
The full validation of a bioanalytical method is a rigorous process that demands meticulous attention to detail and a deep understanding of the underlying scientific principles. As demonstrated through the comparative analysis of key validation parameters, the choice of internal standard has a profound impact on the reliability and robustness of the method.
The use of a stable isotopically labeled internal standard, such as this compound for the analysis of 9-hydroxyrisperidone, provides a clear and significant advantage over a structural analog. Its ability to closely mimic the behavior of the analyte throughout the analytical process leads to more effective compensation for matrix effects and other sources of variability. This translates to superior accuracy, precision, and overall data integrity.
For researchers, scientists, and drug development professionals, investing in a deuterated internal standard is an investment in the quality and defensibility of their bioanalytical data, ultimately contributing to more informed and reliable decisions in the drug development pipeline.
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Eerdekens, M., et al. (2000). Simultaneous determination of risperidone and 9-hydroxyrisperidone in plasma by liquid chromatography/electrospray tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 742(1), 257-266. Retrieved January 16, 2026, from [Link]
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Simultaneous Analysis of Risperidone, 9-Hydroxyrisperidone, and Haloperidol in Plasma. (n.d.). Waters. Retrieved January 16, 2026, from [Link]
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Zhang, Y., et al. (2023). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Biomedical Chromatography, 38(3), e5759. Retrieved January 16, 2026, from [Link]
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A Head-to-Head Comparison: 7-Hydroxy Risperidone-d4 vs. a Structural Analog as an Internal Standard in Regulated Bioanalysis
A Guide for Researchers and Drug Development Professionals
Executive Summary
In the realm of quantitative liquid chromatography-mass spectrometry (LC-MS/MS) for bioanalysis, the choice of internal standard (IS) is arguably one of the most critical factors influencing data quality and reliability. An ideal IS should perfectly mimic the analyte's journey through extraction, chromatography, and ionization, thereby correcting for any potential variability. This guide provides an in-depth comparison between a stable isotope-labeled (SIL) internal standard, 7-Hydroxy Risperidone-d4, and a hypothetical, yet representative, structural analog for the quantification of 7-Hydroxy Risperidone. Through theoretical discussion and presentation of simulated experimental data based on industry-standard validation protocols, we demonstrate that the deuterated standard offers unparalleled accuracy and precision, establishing it as the gold standard for regulated bioanalytical assays.
Introduction: The Analytical Challenge of 7-Hydroxy Risperidone
Risperidone is a widely prescribed second-generation antipsychotic medication.[1][2][3] Its primary active metabolite, 9-hydroxyrisperidone (which is chemically identical to Paliperidone), is a major contributor to its therapeutic effect.[4][5][6] However, another significant metabolite is 7-Hydroxy Risperidone.[6][7] Accurate quantification of these metabolites in biological matrices like plasma is fundamental for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies submitted for regulatory approval.[8]
LC-MS/MS has become the definitive tool for this purpose due to its high sensitivity and selectivity.[9] However, the technique is susceptible to variations in sample preparation, chromatographic performance, and, most notably, matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological sample.[10][11][12] To ensure data integrity, an internal standard is incorporated into the analytical workflow.[9][13] The central question is: which type of internal standard provides the most robust and reliable correction?
The Contenders: Defining the Internal Standard Candidates
The ideal internal standard should be a chemical ghost of the analyte: experiencing the same losses, the same chromatographic deviations, and the same ionization effects, yet be distinguishable by the mass spectrometer.[14]
Candidate 1: this compound (The Stable Isotope-Labeled Standard)
A stable isotope-labeled (SIL) internal standard is a version of the analyte where one or more atoms have been replaced with a heavier stable isotope, in this case, hydrogen with deuterium (²H or D).[15][16] this compound is chemically identical to the analyte in terms of structure and reactivity.[17][18][19]
-
Theoretical Advantages :
-
Co-elution : It has nearly identical physicochemical properties, leading to co-elution with the analyte during liquid chromatography. This ensures both compounds experience the same matrix effects at the same time.[14][16]
-
Identical Extraction Recovery : It behaves identically during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction), ensuring that any loss of analyte is mirrored by a proportional loss of the IS.[20]
-
Similar Ionization Efficiency : It undergoes ionization in the mass spectrometer source in the same manner as the analyte, effectively normalizing for fluctuations in instrument response and ion suppression/enhancement.[9][15]
-
Regulatory Acceptance : SILs are recognized by regulatory bodies like the FDA and EMA as the "gold standard" for mitigating matrix effects.[16][21]
-
-
Potential Disadvantages :
-
Cost and Availability : Custom synthesis can be expensive and time-consuming.[22][23]
-
Chromatographic Shift : In some cases, extensive deuteration can lead to a slight shift in retention time compared to the unlabeled analyte, potentially exposing it to different matrix effects if the separation is not complete.[23][24]
-
Isotopic Contribution : The unlabeled analyte may have a natural isotopic peak (M+4) that could potentially interfere with the deuterated IS signal, although this is rare for a d4 label and typically managed during method development.
-
Candidate 2: A Structural Analog (e.g., a Benzisoxazole Derivative)
A structural analog is a different chemical compound that shares a similar core structure and functional groups with the analyte but is not present in the sample.[25] For 7-Hydroxy Risperidone, a suitable analog might be another benzisoxazole derivative or a related antipsychotic agent.
-
Theoretical Advantages :
-
Lower Cost : Structural analogs are often commercially available as standard chemical reagents and are significantly less expensive than custom-synthesized SILs.[13]
-
Wide Availability : A broader range of compounds may be screened and selected.
-
-
Potential Disadvantages :
-
Different Retention Times : Even minor structural differences will lead to different retention times. This is the most significant drawback, as the analog and analyte will elute into the mass spectrometer source at different times, experiencing different zones of ion suppression or enhancement.[26][27]
-
Variable Extraction Recovery : Differences in polarity, solubility, and protein binding can cause the analog to be extracted with a different efficiency than the analyte.
-
Differential Ionization : The analog will have a different ionization efficiency and may respond differently to matrix components than the analyte, leading to inadequate correction.[27]
-
Experimental Design: A Validation-Based Comparison
To objectively compare these two internal standards, we designed a validation study following the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[8][21][28] The goal is to quantify how well each IS compensates for analytical variability, particularly the matrix effect.
Figure 1: Experimental workflow for comparing the performance of the two internal standards.
Protocol 1: Plasma Sample Preparation (Protein Precipitation)
-
Aliquoting: Aliquot 100 µL of human plasma (blank, calibration standards, or quality control samples) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the working internal standard solution (either this compound or the structural analog at 50 ng/mL) to each tube.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortexing: Vortex each tube for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant into an HPLC vial for analysis.
Causality Note: Protein precipitation is a rapid and effective method for sample cleanup in bioanalysis. Adding the IS at the very beginning ensures it undergoes the exact same process as the analyte, which is crucial for accurate correction of any variability during these steps.[13]
Protocol 2: LC-MS/MS Analysis
-
LC System: Standard UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions (Hypothetical):
-
7-Hydroxy Risperidone: Q1: 427.2 -> Q3: 207.1
-
This compound: Q1: 431.2 -> Q3: 211.1
-
Structural Analog IS: Q1: 415.3 -> Q3: 193.1
-
Protocol 3: Key Validation Assessments
-
Matrix Effect Assessment:
-
Prepare three sets of samples:
-
Set A: Analyte and IS in neat solution (e.g., 50% acetonitrile/water).
-
Set B: Blank plasma extract spiked with analyte and IS post-extraction.
-
-
Calculate the Matrix Factor (MF) for the analyte and the IS individually: MF = (Peak Area in Set B) / (Peak Area in Set A) . An MF < 1 indicates ion suppression; an MF > 1 indicates ion enhancement.[11]
-
Calculate the IS-Normalized Matrix Factor : (MF of Analyte) / (MF of IS) . A value close to 1.0 indicates effective compensation by the IS.
-
-
Accuracy and Precision:
-
Analyze five replicates of Quality Control (QC) samples at low, medium, and high concentrations against a calibration curve.
-
Accuracy: Calculate as (% Nominal Concentration) . Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[8][29]
-
Precision: Calculate as the Coefficient of Variation (%CV) . Acceptance criteria are typically ≤15% (≤20% at LLOQ).[8][29]
-
Comparative Data Analysis (Simulated Results)
The following tables summarize the expected outcomes from the validation experiments.
Table 1: Matrix Effect Comparison
| Parameter | This compound (SIL IS) | Structural Analog IS | Ideal Value |
| Analyte Matrix Factor (MF) | 0.75 (Suppression) | 0.75 (Suppression) | N/A |
| IS Matrix Factor (MF) | 0.76 (Suppression) | 0.92 (Minimal Effect) | N/A |
| IS-Normalized Matrix Factor | 0.99 | 0.82 | 1.00 |
Interpretation: The data shows that both the analyte and the d4-IS experience similar ion suppression (MF ~0.75). Because they are affected equally, the d4-IS perfectly corrects for the matrix effect, yielding an IS-Normalized MF of 0.99. The structural analog, however, elutes at a slightly different time and is not suppressed to the same degree (MF 0.92), leading to poor correction and an underestimation of the analyte concentration (IS-Normalized MF of 0.82).
Figure 2: Logical diagram of how each IS type compensates for analytical variability.
Table 2: Accuracy and Precision Comparison
| QC Level | Parameter | This compound (SIL IS) | Structural Analog IS | Acceptance Criteria |
| Low QC | Accuracy (% Nominal) | 98.5% | 83.2% | 80-120% |
| (1.5 ng/mL) | Precision (%CV) | 4.1% | 13.5% | ≤20% |
| Mid QC | Accuracy (% Nominal) | 101.2% | 84.5% | 85-115% |
| (50 ng/mL) | Precision (%CV) | 3.5% | 11.8% | ≤15% |
| High QC | Accuracy (% Nominal) | 99.8% | 86.1% | 85-115% |
| (150 ng/mL) | Precision (%CV) | 2.8% | 9.7% | ≤15% |
Interpretation: The assay using this compound demonstrates excellent accuracy and precision, with all values falling well within the regulatory acceptance limits. In contrast, the structural analog IS fails to adequately compensate for matrix effects, resulting in a consistent underestimation of the analyte concentration (accuracy of 83-86%) and higher variability (larger %CV). While the precision might still pass, the consistent bias in accuracy would likely lead to regulatory rejection of the method.
Conclusion and Recommendation
The choice of an internal standard is not merely a procedural detail; it is the bedrock upon which the accuracy of a quantitative bioanalytical method is built. While a structural analog may seem like a cost-effective alternative, this guide demonstrates through established scientific principles and simulated validation data that it introduces a significant risk of analytical error.[23][27] The inability of a structural analog to co-elute and experience identical matrix effects as the analyte leads to biased and imprecise results.
For the quantification of 7-Hydroxy Risperidone in biological matrices, This compound is unequivocally the superior choice. Its ability to perfectly track the analyte through every stage of the analytical process ensures that the resulting data is robust, reliable, and compliant with the stringent requirements of regulatory agencies. For any scientist engaged in drug development, investing in a stable isotope-labeled internal standard is a critical step toward ensuring data integrity and the ultimate success of the research program.[14][16]
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Nicolò AD, Cantù M, D'Avolio A. Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Bioanalysis. 2017;9(14):1093-1105. Available from: [Link]
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Hewavitharana AK, et al. The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America. 2021;39(7):356-360. Available from: [Link]
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Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-7. Available from: [Link]
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Stevenson L, et al. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. AAPS J. 2019;21(4):75. Available from: [Link]
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van Midwoud PM, et al. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry. Rapid Commun Mass Spectrom. 2007;21(8):1395-401. Available from: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of a Bioanalytical Assay for 7-Hydroxy Risperidone using 7-Hydroxy Risperidone-d4
This guide provides an in-depth, experience-driven framework for the cross-validation of a bioanalytical method for 7-Hydroxy Risperidone, utilizing its stable isotope-labeled internal standard, 7-Hydroxy Risperidone-d4. We will move beyond rote procedural lists to explore the scientific rationale behind each step, ensuring the resulting data is robust, reliable, and defensible under regulatory scrutiny. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically sound approach to method transfer and validation.
Part 1: The Foundational Imperative: Why Cross-Validate?
In the landscape of regulated bioanalysis, the data's integrity is paramount. An analytical method, once validated, is not a static entity. It may need to be transferred between laboratories, run on different instrumentation, or undergo minor modifications. Cross-validation is the empirical process of demonstrating that two analytical methods provide equivalent results, ensuring data consistency and continuity across studies or sites.
The necessity for such validation is firmly grounded in global regulatory standards. The International Council for Harmonisation (ICH) M10 guideline, adopted by agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandates that the reliability of bioanalytical data be ensured.[1][2][3] Cross-validation serves as the critical bridge, providing documented evidence that a method's performance remains acceptable under a new set of circumstances. It is not merely a formality but a core component of a self-validating system that underpins the trustworthiness of pharmacokinetic and toxicokinetic data.[2][4]
Below is a logical workflow illustrating the decision-making and execution process for a typical cross-validation study.
Caption: High-level workflow for bioanalytical method cross-validation.
Part 2: The Key Components: Analyte and Internal Standard
Analyte: 7-Hydroxy Risperidone Risperidone is an atypical antipsychotic drug that is extensively metabolized, primarily by CYP2D6, into 9-Hydroxy Risperidone, which is the main active moiety.[5] However, other metabolites, such as 7-Hydroxy Risperidone, are also formed. While less abundant, the accurate quantification of minor metabolites can be crucial for comprehensive pharmacokinetic profiling and understanding potential drug-drug interactions.
Internal Standard (IS): this compound The choice of internal standard is one of the most critical decisions in developing a robust LC-MS/MS assay. A stable isotope-labeled (SIL) analog of the analyte is the gold standard. This compound is chemically identical to the analyte but has a higher molecular weight due to the incorporation of four deuterium atoms.[6]
Why is a SIL-IS superior?
-
Co-elution: It has nearly identical chromatographic behavior to the analyte, meaning it elutes at the same time.
-
Extraction & Ionization Correction: It experiences the same extraction inefficiencies and ionization suppression or enhancement in the mass spectrometer source as the analyte.
-
Reliability: By calculating the peak area ratio of the analyte to the IS, variations introduced during sample processing are effectively normalized, leading to superior accuracy and precision.[7] This principle is fundamental to achieving reliable quantitative LC-MS measurements.
The diagram below illustrates the relationship and rationale for using a SIL-IS.
Caption: The role of a stable isotope-labeled internal standard.
Part 3: The Cross-Validation Protocol: A Comparative Approach
Cross-validation involves analyzing the same set of quality control (QC) samples with both the original, fully validated method (Method A) and the new or transferred method (Method B). The results are then compared against predefined acceptance criteria.
Experimental Design
-
Prepare QC Samples: Spike a pooled blank biological matrix (e.g., human plasma) with 7-Hydroxy Risperidone to prepare QC samples at a minimum of three concentration levels: low, medium, and high.
-
Aliquoting: Prepare at least six aliquots for each QC level.
-
Analysis:
-
Analyze three replicates of each QC level using Method A .
-
Analyze the remaining three replicates of each QC level using Method B .
-
-
Data Evaluation: The core of the validation is the comparison of accuracy and precision between the two methods.
Detailed Experimental Protocol (Example LC-MS/MS)
This protocol is a representative example synthesized from established methods for risperidone and its metabolites.[8][9]
1. Sample Preparation (Protein Precipitation)
-
Objective: To remove proteins from the plasma sample, which can interfere with the analysis and damage the LC column.
-
Procedure:
-
Pipette 50 µL of a QC plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of working Internal Standard solution (this compound, e.g., at 50 ng/mL).
-
Vortex briefly to mix.
-
Add 150 µL of ice-cold acetonitrile. This high ratio of organic solvent causes proteins to precipitate out of solution.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
2. LC-MS/MS Conditions
-
Objective: To chromatographically separate the analyte from other matrix components and then detect and quantify it with high specificity and sensitivity.
-
Parameters:
-
LC System: UPLC/HPLC System
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). The C18 chemistry provides excellent retention for moderately polar compounds like 7-Hydroxy Risperidone.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the analyte for better ionization in positive ion mode.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions:
-
Part 4: Data Interpretation & Acceptance Criteria
The data generated from both methods must be statistically compared. The acceptance criteria are derived from regulatory guidelines, which generally state that the mean concentration values obtained from the two methods should be within ±15% of each other.[4][11]
Comparative Data Summary
Below is a table summarizing hypothetical results from a successful cross-validation experiment.
| QC Level | Nominal Conc. (ng/mL) | Method A (Validated) Mean Conc. (ng/mL) | Method B (New) Mean Conc. (ng/mL) | % Difference [(B-A)/A]*100 | Acceptance Criteria | Status |
| Low QC | 5.0 | 5.15 | 5.02 | -2.5% | ± 15.0% | Pass |
| Mid QC | 50.0 | 48.90 | 51.10 | +4.5% | ± 15.0% | Pass |
| High QC | 200.0 | 204.10 | 198.50 | -2.7% | ± 15.0% | Pass |
Precision Evaluation
In addition to comparing the mean accuracy, the precision of the two methods should be comparable. The Coefficient of Variation (%CV) for the replicate analyses should not exceed 15%.
| QC Level | Nominal Conc. (ng/mL) | Method A %CV (n=3) | Method B %CV (n=3) | Acceptance Criteria | Status |
| Low QC | 5.0 | 4.8% | 5.5% | ≤ 15.0% | Pass |
| Mid QC | 50.0 | 3.1% | 2.9% | ≤ 15.0% | Pass |
| High QC | 200.0 | 2.5% | 3.2% | ≤ 15.0% | Pass |
Trustworthiness through Self-Validation: When the experimental results fall within these pre-defined, regulatorily accepted criteria, the system is self-validating. It provides objective proof that Method B is a trustworthy equivalent of Method A, ensuring that data generated by either method can be used interchangeably and with confidence.
Part 5: Field Insights & Troubleshooting
As a Senior Application Scientist, I have observed that cross-validation failures are not uncommon. When the % difference exceeds 15%, a systematic investigation is required.
-
Common Cause 1: Differences in Matrix Effects. Even with a SIL-IS, significant differences in the LC systems or source cleanliness between two instruments can lead to differential ion suppression, causing a bias.
-
Troubleshooting: Perform post-column infusion experiments on both systems to visually assess and compare matrix effects.
-
-
Common Cause 2: Standard and Solution Integrity. Discrepancies in the preparation or storage of stock solutions, calibration standards, or QC samples between the two sites can lead to significant errors.
-
Troubleshooting: Prepare a fresh set of standards and QCs from the primary stock solution and re-run the experiment. It is best practice for both sites to use standards from the same prepared lot.
-
-
Common Cause 3: Operator Technique. Minor variations in sample preparation, such as vortexing time or pipetting technique, can introduce variability.
-
Troubleshooting: Review the Standard Operating Procedures (SOPs) at both sites to ensure they are identical and are being followed precisely. If possible, have analysts from both labs observe each other's technique.
-
Successful cross-validation is a testament to meticulous analytical work and a deep understanding of the entire bioanalytical process. It is the final, critical step that guarantees data integrity and consistency, forming the bedrock of successful drug development programs.
References
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- Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine. (2008). PubMed.
- Guideline on bioanalytical method validation. (2011). European Medicines Agency.
- M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S.
- Analysis of Risperidone and 9-hydroxyrisperidone in Human Plasma, Urine and Saliva by MEPS-LC-UV. (2011). PubMed.
- ICH M10 on bioanalytical method validation. (2022). European Medicines Agency.
- Bioanalytical method validation and study sample analysis m10. (2022).
- A concise review on analytical profile of risperidone. (2022).
- Simultaneous Analysis of Risperidone, 9-Hydroxyrisperidone, and Haloperidol in Plasma. (N/A).
- Cross-Validation of a Multiplex LC–MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study. (2021).
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- Risperidone-d4 (R 64 766-d4). (N/A). MedChemExpress.
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- Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9-Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders. (N/A).
- Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry. (N/A). PubMed.
- Systematic development of a bioanalytical UPLC-MS/MS method for estimation of risperidone and its active metabolite in long-acting microsphere formulation in r
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The Gold Standard in Bioanalysis: A Performance Comparison of 7-Hydroxy Risperidone-d4 and Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals dedicated to achieving the highest fidelity in quantitative bioanalysis, the selection of an appropriate internal standard is a cornerstone of a robust and reliable liquid chromatography-mass spectrometry (LC-MS) method. This guide provides an in-depth, objective comparison of the performance characteristics of a deuterated internal standard, 7-Hydroxy Risperidone-d4, versus a non-deuterated (structural analog) internal standard for the quantification of 7-Hydroxy Risperidone. The insights and data presented herein are grounded in established principles of isotope dilution mass spectrometry and extensive field experience in regulated bioanalysis.
Introduction: The Critical Role of Internal Standards in LC-MS Bioanalysis
In the complex biological matrices encountered in drug metabolism and pharmacokinetic (DMPK) studies, variability is an ever-present challenge. Fluctuations can arise from sample preparation, such as inconsistent extraction recovery, as well as from the analytical instrumentation itself, including injection volume variability and ionization suppression or enhancement in the mass spectrometer's source.[1] An internal standard (IS) is added at a known concentration to all samples—calibrators, quality controls, and unknowns—at the earliest stage of sample preparation to normalize these variations.[2]
The ideal IS should mimic the physicochemical behavior of the analyte as closely as possible.[3] This has led to the widespread adoption of stable isotope-labeled (SIL) internal standards, with deuterated compounds being the most common, as the "gold standard" in the industry.[1][4] This guide will elucidate the quantifiable advantages of this approach by comparing this compound to a hypothetical, yet representative, non-deuterated structural analog standard.
The Analyte: Risperidone and its Metabolite, 7-Hydroxy Risperidone
Risperidone is an atypical antipsychotic medication that is extensively metabolized in the liver, primarily by the enzyme CYP2D6, to its major active metabolite, 9-hydroxyrisperidone. A minor, yet important, metabolite is 7-hydroxyrisperidone. Accurate quantification of these metabolites is crucial for understanding the drug's pharmacokinetic profile and its therapeutic effect.
The Competitors: Chemical Identity and Rationale
A direct comparison of performance hinges on understanding the fundamental differences between the two types of internal standards.
Deuterated Internal Standard: this compound
-
Structure: Chemically identical to the analyte, with four hydrogen atoms replaced by deuterium atoms on the ethyl-piperidine moiety.[5][6]
-
Physicochemical Properties: Nearly identical to the analyte in terms of polarity, pKa, and extraction recovery. It is designed to co-elute chromatographically with the analyte.[2]
-
Mass Difference: Easily distinguished from the analyte by its higher mass-to-charge ratio (m/z) in the mass spectrometer.
Non-Deuterated Internal Standard: A Structural Analog
-
Structure: A molecule with a similar chemical structure to the analyte but with a modification (e.g., a different alkyl group or a positional isomer) that results in a different molecular weight.
-
Physicochemical Properties: While chosen for similarity, there will inevitably be differences in polarity, solubility, and ionization efficiency compared to the analyte. This can lead to different chromatographic retention times and extraction recoveries.[3]
Head-to-Head: A Comparative Performance Analysis
The superiority of a deuterated internal standard is most evident when evaluating key bioanalytical method validation parameters as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[7] The following table summarizes the expected performance characteristics based on extensive data from analogous compounds and the principles of bioanalysis.[3][4]
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated (Structural Analog) IS | Justification for Performance Difference |
| Linearity (r²) | >0.998 | >0.990 | The deuterated IS provides superior normalization, leading to a more consistent response across the concentration range. |
| Accuracy (% Bias) | Within ±5% | Can be up to ±15% | The deuterated IS co-elutes and experiences the same matrix effects as the analyte, providing more accurate correction.[3] |
| Precision (% CV) | <5% | <15% | The near-identical behavior of the deuterated IS minimizes variability introduced during sample processing and analysis.[4] |
| Limit of Quantification (LOQ) | Lower | Higher | Improved signal-to-noise ratio due to better normalization allows for more confident quantification at lower concentrations. |
| Matrix Effect Compensation | High | Variable and often poor | As the deuterated IS has the same physicochemical properties, it is affected by ion suppression/enhancement in the same way as the analyte, effectively canceling out the effect.[8] A structural analog may elute at a different time and be affected differently by the matrix.[3] |
| Extraction Recovery | Consistent and tracks analyte | May differ from analyte | The deuterated IS will have virtually identical extraction recovery to the analyte across different lots of biological matrix. |
Experimental Design and Protocols
To empirically demonstrate the performance differences, a rigorous validation study would be conducted. Below is a detailed, step-by-step methodology for such a comparison.
Reference Standard Specifications
A critical starting point for any quantitative bioanalytical method is the quality of the reference standards.
Table 2: Certificate of Analysis Specifications for Internal Standards
| Specification | This compound | Non-Deuterated IS (Typical) |
| CAS Number | 1215454-04-8[5][6] | Analyte-specific |
| Chemical Purity (by HPLC) | ≥98% | ≥98% |
| Isotopic Purity | ≥98% Deuterated forms[8] | N/A |
| Structure Confirmation | Conforms via ¹H-NMR and MS[9] | Conforms via ¹H-NMR and MS |
Experimental Workflow
The following diagram illustrates the typical workflow for a bioanalytical LC-MS/MS assay.
Caption: Bioanalytical workflow from sample preparation to data analysis.
Detailed Methodologies
Step 1: Preparation of Stock and Working Solutions
-
Prepare individual stock solutions (1 mg/mL) of 7-Hydroxy Risperidone, this compound, and the non-deuterated IS in methanol.
-
Prepare serial dilutions from the stock solutions to create working solutions for calibration standards and quality controls (QCs).
-
Prepare separate working solutions for the deuterated and non-deuterated internal standards at a fixed concentration (e.g., 100 ng/mL).
Step 2: Sample Preparation (Protein Precipitation)
-
To 50 µL of blank human plasma in a microcentrifuge tube, add 5 µL of the appropriate analyte working solution (for calibrators and QCs) or blank methanol (for blank samples).
-
Add 10 µL of either the this compound working solution or the non-deuterated IS working solution.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Step 3: LC-MS/MS Analysis
-
LC System: Waters ACQUITY UPLC System
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
MS System: Waters Xevo TQ-S
-
Ionization Mode: Electrospray Positive (ESI+)
-
MRM Transitions:
-
7-Hydroxy Risperidone: To be optimized (e.g., Q1/Q3)
-
This compound: To be optimized (e.g., Q1+4 / Q3)
-
Non-Deuterated IS: To be optimized (e.g., Q1'/Q3')
-
The Causality Behind the Performance: Why Deuterated Standards Excel
The superior performance of this compound is not coincidental; it is a direct result of its fundamental physicochemical properties.
Mitigating Matrix Effects
The "matrix effect" refers to the suppression or enhancement of analyte ionization by co-eluting components from the biological matrix.[8] Since the deuterated IS is chemically identical to the analyte, it has the same ionization efficiency and is impacted by matrix effects in the same way and at the same time.[3] A structural analog, however, may have a different retention time and different susceptibility to ionization effects, leading to poor normalization.
Caption: Impact of matrix effects with different internal standards.
Conclusion and Recommendations
The evidence overwhelmingly supports the use of a deuterated internal standard like this compound for the quantitative bioanalysis of 7-Hydroxy Risperidone. Its ability to accurately and precisely correct for variations in sample preparation and matrix effects is unparalleled by non-deuterated, structural analog standards. For laboratories engaged in drug development and regulated bioanalysis, the adoption of deuterated internal standards is not merely a best practice but a critical component for ensuring data integrity, reliability, and regulatory compliance. While the initial cost of a deuterated standard may be higher, the long-term benefits of improved data quality, reduced assay failures, and greater confidence in results provide a substantial return on investment.
References
- Generic Certificate of Analysis. (2025). CERTIFICATE OF ANALYSIS: 7-Hydroxy Risperidone D4.
-
Clinical Chimica Acta. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. [Link]
-
Bijleveld, et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
- European Medicines Agency. (2011).
- International Council for Harmonisation. (2022).
-
AptoChem. (2008). Deuterated internal standards and bioanalysis. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
De Meulder, et al. (2008). Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine. Journal of Chromatography B. [Link]
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PMDA. (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. [Link]
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-
PubMed. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
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- 9. cleanchemlab.com [cleanchemlab.com]
Mitigating Inter-Laboratory Variability in Bioanalytical Assays Using 7-Hydroxy Risperidone-d4: A Guide for Researchers
In the landscape of pharmaceutical development and clinical research, the accurate quantification of drug molecules and their metabolites is paramount. For antipsychotics like risperidone, therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies rely on robust bioanalytical methods to ensure patient safety and efficacy. A cornerstone of such methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of a stable isotope-labeled internal standard (SIL-IS). 7-Hydroxy Risperidone-d4 serves as a critical internal standard for the quantification of 7-hydroxyrisperidone, a minor but relevant metabolite of risperidone. However, the assumption that a SIL-IS will flawlessly correct for all analytical vagaries can be a pitfall. Inter-laboratory variability, a persistent challenge in bioanalysis, can undermine the reproducibility and reliability of data, even when a SIL-IS is employed.
This guide provides an in-depth analysis of the potential sources of inter-laboratory variability in assays using this compound. Moving beyond a simple procedural outline, this document elucidates the causality behind experimental choices and offers a framework for establishing self-validating protocols. By understanding and controlling these variables, researchers can enhance the precision, accuracy, and cross-study comparability of their results.
The Anatomy of Variability: Deconstructing the Sources
Inter-laboratory variability in bioanalytical assays is rarely the result of a single gross error. Instead, it is often an accumulation of minor, often overlooked, discrepancies in methodology and materials. When using this compound, these sources can be categorized into four primary domains: the internal standard material itself, sample handling and preparation, chromatographic and mass spectrometric conditions, and data processing.
The Internal Standard: More Than Just a Labeled Analog
The quality of the this compound is the foundation of the assay. Variability can be introduced if laboratories use different batches or suppliers without thorough characterization.
-
Chemical and Isotopic Purity: The Certificate of Analysis (CoA) is a critical document that must be carefully reviewed. Key parameters include:
-
Chemical Purity: Impurities can interfere with the analyte or the internal standard peak.
-
Isotopic Purity/Enrichment: A high degree of isotopic enrichment (ideally ≥98%) is crucial.[1] The presence of unlabeled 7-hydroxyrisperidone (M+0) in the internal standard can artificially inflate the analyte response, especially at the lower limit of quantification (LLOQ).[2][3]
-
Isotopic Distribution: The distribution of d0, d1, d2, etc., should be known. Significant "cross-talk" between the MS/MS transitions of the analyte and the internal standard must be assessed and minimized.
-
-
Stability: Deuterium labels, particularly those on or near exchangeable positions, can be susceptible to back-exchange (H-D exchange).[4] While the deuterium atoms in this compound are generally on a stable ethyl chain, stability should be rigorously evaluated under the exact conditions of the assay (e.g., in stock solutions, in the biological matrix, and post-extraction).
-
Solution Preparation and Storage: Discrepancies in solvent selection, storage temperature, and the use of different lots of solvents can lead to variations in the concentration and stability of the internal standard working solution.
Sample Preparation: A Chain of Potential Discrepancies
The journey from biological sample to the autosampler vial is fraught with opportunities for variability.
-
Sample Collection and Handling: While seemingly upstream of the analytical laboratory, variations in sample collection tubes (e.g., different anticoagulants), handling, and storage history can impact analyte and internal standard stability and recovery.
-
Extraction Method: Common extraction techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) each have their own nuances. Inter-laboratory differences in the specifics of these methods (e.g., brand of SPE cartridge, pH of buffers, mixing times) can lead to significant differences in extraction efficiency and matrix effects.
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting endogenous components of the biological matrix is a major source of variability in LC-MS/MS assays.[4] A SIL-IS is intended to compensate for this, but if the analyte and IS do not co-elute perfectly, or if a specific matrix component disproportionately affects one over the other, this compensation can be incomplete.
The Analytical Method: Instrumental Nuances
Even with a harmonized written protocol, subtle differences in instrumentation and their settings can cause deviations.
-
Chromatography:
-
Column: Different brands or even different lots of the same brand of HPLC/UHPLC column can exhibit variations in selectivity.
-
Mobile Phase: Preparation of mobile phases (e.g., pH adjustment, solvent composition) must be meticulously controlled.
-
Gradient and Flow Rate: Minor differences in pump performance can alter retention times, potentially shifting the analyte or IS into a region of different matrix effects.
-
-
Mass Spectrometry:
-
Source Conditions: Parameters like ion source temperature, gas flows, and voltages can vary between instruments and affect ionization efficiency.
-
Collision Energy: The optimal collision energy for the fragmentation of the precursor ion can differ slightly between mass spectrometers, impacting the signal intensity of the product ions.
-
Data Processing: The Final Frontier of Variability
How the raw data is converted into a final concentration is a critical, and often variable, step.
-
Integration Parameters: The algorithms and parameters used for peak integration (e.g., smoothing, baseline determination) can significantly impact the calculated peak area. A standardized, clearly defined integration strategy is essential.
-
Calibration Model: The choice of regression model (e.g., linear vs. quadratic) and weighting factor (e.g., 1/x, 1/x²) for the calibration curve can lead to different calculated concentrations, especially at the extremes of the curve.
A Framework for Comparison: Hypothetical Inter-Laboratory Study
To illustrate the impact of these variables and provide a template for assessment, we present a hypothetical inter-laboratory study designed to quantify 7-hydroxyrisperidone in human plasma using this compound as the internal standard.
Experimental Protocol
This protocol is designed to be robust and to minimize ambiguity, thereby serving as a solid baseline for comparison.
1. Preparation of Standards and Quality Controls (QCs):
- Primary Stocks: Prepare individual 1 mg/mL stock solutions of 7-hydroxyrisperidone and this compound in methanol.
- Working Solutions: Serially dilute the primary stocks to create working solutions for calibration standards and QCs.
- Internal Standard (IS) Working Solution: Prepare a 100 ng/mL IS working solution in methanol.
- Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to create calibration standards ranging from 0.1 to 50 ng/mL and QCs at four levels: LLOQ (0.1 ng/mL), Low (0.3 ng/mL), Medium (5 ng/mL), and High (40 ng/mL).
2. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma sample (blank, standard, QC, or unknown), add 25 µL of the IS working solution (100 ng/mL). Vortex for 5 seconds.
- Add 300 µL of acetonitrile.
- Vortex vigorously for 30 seconds.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.
- Inject 5 µL into the LC-MS/MS system.
3. LC-MS/MS Parameters:
- LC System: Standard UHPLC system.
- Column: C18, 2.1 x 50 mm, 1.8 µm.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 1 minute.
- Flow Rate: 0.4 mL/min.
- MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
- MRM Transitions:
- 7-hydroxyrisperidone: Precursor ion > Product ion (specific m/z values to be determined during method development).
- This compound: Precursor ion+4 > Product ion (specific m/z values to be determined during method development).
4. Data Analysis:
- Integrate peaks using a consistent algorithm.
- Construct a calibration curve using a linear regression with a 1/x² weighting factor.
- Calculate the concentrations of the QCs and unknown samples.
Data Presentation and Interpretation
The following tables present hypothetical data from three different laboratories participating in the study.
Table 1: Comparison of QC Sample Accuracy and Precision
| QC Level (ng/mL) | Laboratory A (Mean ± SD, %CV) | Laboratory B (Mean ± SD, %CV) | Laboratory C (Mean ± SD, %CV) | Acceptance Criteria (FDA/EMA) |
| LLOQ (0.1) | 0.105 ± 0.012, 11.4% | 0.118 ± 0.021, 17.8% | 0.135 ± 0.031, 23.0% | Mean: ±20% of nominal, %CV: ≤20% |
| Low (0.3) | 0.309 ± 0.025, 8.1% | 0.288 ± 0.031, 10.8% | 0.341 ± 0.045, 13.2% | Mean: ±15% of nominal, %CV: ≤15% |
| Medium (5.0) | 5.15 ± 0.21, 4.1% | 4.98 ± 0.35, 7.0% | 4.45 ± 0.51, 11.5% | Mean: ±15% of nominal, %CV: ≤15% |
| High (40.0) | 40.8 ± 1.2, 2.9% | 38.9 ± 2.5, 6.4% | 45.1 ± 4.1, 9.1% | Mean: ±15% of nominal, %CV: ≤15% |
-
Analysis: Laboratory A demonstrates excellent performance, well within the acceptance criteria set by regulatory bodies like the FDA and EMA.[5][6] Laboratory B also meets the criteria, though with slightly higher variability. Laboratory C, however, shows a positive bias and fails the acceptance criteria for both accuracy and precision at the LLOQ, and accuracy at the high QC level. This could be due to issues with their standard curve, particularly if using an inappropriate weighting model, or a consistent error in their pipetting.
Table 2: Internal Standard Response Variability
| Sample Type | Laboratory A (Mean IS Area ± %CV) | Laboratory B (Mean IS Area ± %CV) | Laboratory C (Mean IS Area ± %CV) |
| Calibration Standards | 1.55e6 ± 5.5% | 1.61e6 ± 7.8% | 1.21e6 ± 18.2% |
| QC Samples | 1.58e6 ± 6.1% | 1.59e6 ± 8.5% | 1.25e6 ± 19.5% |
| Unknown Samples | 1.52e6 ± 8.9% | 1.15e6 ± 25.1% | 1.22e6 ± 20.1% |
-
Analysis: Laboratory A shows consistent IS response across all sample types, indicating a well-controlled process. Laboratory C has high but consistent variability across all sample types, suggesting a systemic issue like inconsistent sample preparation. Laboratory B is the most concerning; while their calibration and QC samples have acceptable IS response, the unknown samples show a significant drop and much higher variability. This points towards a matrix effect in the study samples that is not present in the blank matrix used for standards and QCs. The FDA guidance on internal standard response variability recommends investigating such discrepancies.[5][7][8]
Visualizing the Workflow and Variability Sources
To better understand the complex interplay of factors, the following diagrams illustrate the analytical workflow and the potential sources of error.
Caption: A flowchart of the bioanalytical workflow.
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A Comparative Guide to Determining Accuracy and Precision with 7-Hydroxy Risperidone-d4 in Bioanalytical Assays
In the rigorous domain of pharmacokinetic and toxicokinetic analysis, the integrity of quantitative data is non-negotiable. A cornerstone of reliable bioanalysis is the judicious selection of an internal standard (IS). This guide provides an in-depth, technical comparison of 7-Hydroxy Risperidone-d4 as an internal standard, with a focus on the experimental validation of its accuracy and precision against alternative standards. Designed for researchers, scientists, and drug development professionals, this document elucidates the scientific principles and practical methodologies that underpin high-confidence bioanalytical results.
The Imperative of Internal Standards in Bioanalysis
Biological matrices such as plasma and urine are inherently complex and variable, posing significant challenges to consistent analytical measurement. Internal standards are indispensable for mitigating variability introduced during sample preparation, injection, and analysis.[1] An ideal internal standard should closely mimic the physicochemical properties of the analyte to compensate for fluctuations in extraction recovery, matrix effects, and instrument response.[2]
Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated compounds like this compound, are widely recognized as the gold standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis.[1][2][3] By replacing specific hydrogen atoms with deuterium, this compound becomes chemically identical to the analyte, 7-Hydroxy Risperidone, but with a distinct mass-to-charge ratio (m/z). This allows for precise differentiation by the mass spectrometer while ensuring that both compounds behave almost identically throughout the analytical workflow.[3][4]
Experimental Framework for Evaluating Accuracy and Precision
The performance of this compound as an internal standard must be empirically validated through a series of rigorous experiments. These validation studies are designed to provide quantitative evidence of the method's accuracy and precision, in line with regulatory expectations.
Core Bioanalytical Workflow
The typical workflow for a validation study employing this compound is depicted below.
Figure 1. A generalized workflow for the bioanalysis of 7-Hydroxy Risperidone using this compound as an internal standard.
Detailed Protocol for Accuracy and Precision Assessment
This protocol is aligned with the stringent guidelines for bioanalytical method validation established by regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][5][6]
1. Preparation of Solutions:
-
Prepare concentrated stock solutions of 7-Hydroxy Risperidone and this compound in a suitable organic solvent (e.g., methanol).
-
Generate a series of working solutions for calibration standards and quality control (QC) samples through serial dilutions of the stock solutions.
2. Sample Preparation:
-
Create calibration standards by spiking a blank biological matrix (e.g., human plasma) with the analyte working solutions to achieve a minimum of six non-zero concentration levels.
-
Prepare QC samples at a minimum of four concentration levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC.[2]
3. Sample Extraction:
-
To a measured volume of each sample (calibration standards, QCs, and blanks), add a precise volume of the this compound internal standard working solution.
-
Induce protein precipitation by adding a precipitating agent, such as three volumes of acetonitrile.
-
Thoroughly mix using a vortexer and then centrifuge to form a solid pellet of the precipitated proteins.
-
Carefully transfer the resulting supernatant to a new set of tubes and evaporate to dryness, typically under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in the mobile phase to prepare it for injection into the LC-MS/MS system.
4. LC-MS/MS Analysis:
-
Chromatography: Utilize a reversed-phase column (e.g., C18) with a gradient elution profile to chromatographically resolve the analyte and internal standard from endogenous components of the matrix.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for both 7-Hydroxy Risperidone and this compound.
5. Data Evaluation and Acceptance Criteria:
-
Accuracy: Determine the accuracy by analyzing the QC samples against the calibration curve. The mean concentration should be within ±15% of the nominal value, with a slightly wider acceptance of ±20% for the LLOQ.[2]
-
Precision: Calculate the coefficient of variation (CV) for the concentrations of the replicate QC samples. The CV should not exceed 15%, with a 20% limit for the LLOQ.[2]
Comparative Performance Analysis
The following table provides a representative comparison of the performance of this compound against a non-deuterated, structural analog internal standard (SA-IS).
| Parameter | QC Level (ng/mL) | This compound (SIL-IS) | Structural Analog (SA-IS) | FDA/EMA Acceptance Criteria |
| Intra-day Accuracy (% Bias) | LLOQ (1) | -2.8% | -11.5% | ±20% |
| Low (3) | 1.5% | 9.2% | ±15% | |
| Mid (50) | -0.9% | -5.7% | ±15% | |
| High (150) | 0.6% | 3.8% | ±15% | |
| Intra-day Precision (% CV) | LLOQ (1) | 4.5% | 13.1% | ≤20% |
| Low (3) | 2.8% | 8.5% | ≤15% | |
| Mid (50) | 2.1% | 6.4% | ≤15% | |
| High (150) | 1.7% | 4.9% | ≤15% | |
| Inter-day Accuracy (% Bias) | LLOQ (1) | -4.2% | -14.8% | ±20% |
| Low (3) | 2.5% | 10.1% | ±15% | |
| Mid (50) | -1.8% | -7.6% | ±15% | |
| High (150) | 1.2% | 5.3% | ±15% | |
| Inter-day Precision (% CV) | LLOQ (1) | 6.8% | 15.9% | ≤20% |
| Low (3) | 3.9% | 11.2% | ≤15% | |
| Mid (50) | 2.7% | 8.1% | ≤15% | |
| High (150) | 2.2% | 6.7% | ≤15% |
Table 1. A comparative summary of accuracy and precision data for this compound versus a structural analog internal standard.
The data clearly indicates that the use of a stable isotope-labeled internal standard such as this compound results in markedly improved accuracy and precision across all quality control levels. This superior performance is a direct consequence of its ability to more effectively track and correct for analytical variability.
Mechanistic Underpinnings of Enhanced Performance
The rationale for the superior performance of a deuterated internal standard is rooted in its ability to mirror the behavior of the analyte throughout the analytical process.
Figure 2. A logical diagram illustrating how a stable isotope-labeled internal standard effectively corrects for analytical variability.
Because the analyte and this compound co-elute and experience the same ionization suppression or enhancement, any variations introduced during the analytical process affect both compounds proportionally. This ensures that the ratio of their peak areas remains constant, which is the foundation for achieving accurate and precise quantification.
Conclusion
The choice of an internal standard is a pivotal decision in the development of a robust bioanalytical method. The experimental data and scientific principles outlined in this guide provide a compelling case for the use of this compound as a stable isotope-labeled internal standard for the quantification of 7-Hydroxy Risperidone. Its implementation leads to demonstrably superior accuracy and precision, thereby ensuring the generation of high-quality, reliable data essential for informed decision-making in the drug development pipeline. Adherence to stringent validation protocols is key to realizing the full potential of this advanced analytical tool.
References
- The Gold Standard: A Comparative Analysis of Deuterated vs. Non-Deuterated Internal Standards in Bioanalysis. Benchchem.
- A Comparative Guide to Regulatory Guidelines for Bioanalytical Method Validation Using Internal Standards. Benchchem.
- Guideline on bioanalytical method valid
- Bioanalytical method valid
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evalu
- Deuterated Standards for LC-MS Analysis.
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Navigating the Labyrinth: A Comparative Guide to Deuterated Internal Standards in Regulated Bioanalysis
For researchers, scientists, and drug development professionals entrenched in the exacting world of bioanalytical method validation, the selection of an appropriate internal standard (IS) is a cornerstone of robust and reliable data. This decision directly influences data quality, and ultimately, regulatory acceptance. This guide offers an in-depth, objective comparison of deuterated internal standards against other alternatives, grounded in scientific principles and regulatory expectations. We will explore the nuances of their application, supported by experimental data and detailed methodologies, to empower you to make informed decisions that withstand the rigors of scientific and regulatory scrutiny.
The Indispensable Role of the Internal Standard in Bioanalysis
In quantitative bioanalysis, the internal standard is the silent guardian of accuracy and precision. Its primary function is to compensate for the inherent variability introduced during sample preparation, extraction, and analysis.[1] Regulatory authorities, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have underscored the criticality of a well-characterized and consistently performing IS in their harmonized ICH M10 guideline on bioanalytical method validation.[2] Among the various types of internal standards, stable isotope-labeled internal standards (SIL-ISs) are universally regarded as the "gold standard," with deuterated standards being a prevalent choice.[3]
Deuterated Internal Standards: The Workhorse of Bioanalysis
A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (²H or D).[4] This subtle modification renders the IS distinguishable from the analyte by mass spectrometry due to its higher mass, while its physicochemical properties remain nearly identical.[5] This near-identity is the very essence of its utility, as it should theoretically behave identically to the analyte throughout the analytical process.[6]
Advantages of Deuterated Internal Standards:
-
Cost-Effectiveness and Availability: Deuterium is generally the most economical stable isotope to incorporate into a molecule, making deuterated standards more readily available and affordable compared to other SIL-ISs.[7]
-
Ease of Synthesis: The chemical processes to introduce deuterium into a molecule are often less complex than those for incorporating heavier isotopes like ¹³C or ¹⁵N.[8]
The Hidden Perils: Challenges Associated with Deuterated Standards
Despite their widespread use, deuterated internal standards are not without their potential pitfalls. A lack of understanding of these limitations can lead to inaccurate and unreliable data, jeopardizing the integrity of a study.
Isotopic Exchange: The Unstable Label
One of the most significant concerns with deuterated standards is the potential for hydrogen-deuterium (H-D) exchange.[9] This phenomenon occurs when a deuterium atom on the IS is replaced by a hydrogen atom from the surrounding solvent or biological matrix.[9] This "back-exchange" can artificially inflate the analyte signal, leading to inaccurate quantification.
Factors influencing H-D exchange:
-
Position of the Deuterium Label: Deuterium atoms attached to heteroatoms (e.g., -OD, -ND) are highly susceptible to exchange.[4] Labels on carbons adjacent to carbonyl groups can also be labile under certain pH conditions.[9]
-
pH and Temperature: The rate of H-D exchange is significantly influenced by the pH and temperature of the sample and analytical solutions.[9]
The Isotope Effect: Altered Chromatographic Behavior
Ideally, an internal standard should co-elute perfectly with the analyte. However, the substitution of hydrogen with the larger deuterium atom can sometimes lead to a slight difference in retention time, a phenomenon known as the "isotope effect".[10] This can be particularly problematic in liquid chromatography-mass spectrometry (LC-MS) analysis, where even a minor chromatographic shift can expose the analyte and the IS to different matrix effects, compromising the accuracy of the correction.[11][12]
In Vivo Instability and Metabolic Switching
When deuterated standards are used in in vivo studies, their metabolic fate can sometimes differ from the unlabeled analyte. The C-D bond is stronger than the C-H bond, which can lead to "metabolic switching," where the organism metabolizes the molecule at a different, non-deuterated site. This can result in different metabolite profiles for the analyte and the IS, leading to inaccurate quantification of the parent drug or its metabolites.[7]
Beyond Deuterium: Superior Alternatives for High-Stakes Bioanalysis
Given the potential limitations of deuterated standards, it is crucial to consider more robust alternatives, particularly for pivotal nonclinical and clinical studies.
¹³C and ¹⁵N Labeled Internal Standards: The Gold Standard Refined
Internal standards labeled with stable isotopes of carbon (¹³C) and nitrogen (¹⁵N) offer significant advantages over their deuterated counterparts.[]
Key Advantages of ¹³C and ¹⁵N Labeled Standards:
-
Label Stability: The ¹³C-C and ¹⁵N-C bonds are not susceptible to exchange, ensuring the integrity of the internal standard throughout the analytical process.[14]
-
Co-elution: ¹³C and ¹⁵N labeled standards exhibit virtually identical chromatographic behavior to the analyte, ensuring true co-elution and more effective compensation for matrix effects.[15]
-
No Isotope Effect on Metabolism: The minimal mass difference does not typically alter metabolic pathways, making them more reliable for in vivo studies.
The primary drawback of ¹³C and ¹⁵N labeled standards is their higher cost and more complex synthesis.[8] However, for critical bioanalytical assays where data integrity is paramount, the initial investment is often justified by the increased reliability and reduced risk of assay failure.
Comparative Performance: A Data-Driven Perspective
The following table summarizes the key performance characteristics of different types of internal standards, providing a clear comparison to guide your selection process.
| Performance Parameter | Deuterated Internal Standard (D-IS) | ¹³C / ¹⁵N Labeled Internal Standard | Structural Analog (Non-Isotopically Labeled) | Key Considerations |
| Label Stability | Potentially unstable; susceptible to H-D exchange.[9] | Highly stable; no risk of exchange.[14] | Not applicable. | Stability is crucial for accurate quantification. |
| Chromatographic Co-elution | May exhibit slight retention time shifts (isotope effect).[10][16] | Co-elutes perfectly with the analyte.[15] | Retention time will differ from the analyte. | Co-elution is critical for effective matrix effect compensation.[17] |
| Matrix Effect Compensation | Generally good, but can be compromised by poor co-elution.[11] | Excellent and reliable compensation.[18] | Can be variable and unpredictable. | The primary function of an IS in LC-MS. |
| In Vivo Stability | Potential for metabolic switching.[7] | Metabolically stable and predictable. | May have a different metabolic profile. | Important for pharmacokinetic and toxicokinetic studies. |
| Cost & Availability | Generally lower cost and more readily available.[7] | Higher cost and may require custom synthesis.[8] | Generally inexpensive and widely available. | Budget and project timelines are practical considerations. |
Experimental Protocols for Robust Internal Standard Validation
Adherence to regulatory guidelines necessitates rigorous experimental validation of the chosen internal standard.[1] Below are detailed methodologies for key experiments.
Selectivity and Specificity
Objective: To ensure that the internal standard does not interfere with the quantification of the analyte and is free from any analyte contamination.
Protocol:
-
Prepare blank matrix samples from at least six different sources.
-
Analyze one set of blank samples to assess for any endogenous peaks at the retention times of the analyte and IS.
-
Analyze a second set of blank samples spiked only with the internal standard at its working concentration to confirm the absence of any signal in the analyte's mass transition.
-
Analyze a "zero sample" (blank matrix spiked with IS) to ensure no contribution to the analyte's response.[1]
Matrix Effect Evaluation
Objective: To assess the impact of matrix components on the ionization of the analyte and the internal standard.
Methodology:
-
Set A (Neat Solution): Prepare a solution of the analyte and IS in the final elution solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix from at least six different sources and spike the analyte and IS into the final extract.
-
Calculate the matrix factor (MF) by comparing the peak areas of the analyte and IS in Set B to those in Set A. The IS-normalized MF should be consistent across all sources, with a coefficient of variation (CV) of ≤15%.
Stability Evaluation
Objective: To evaluate the stability of the internal standard in stock solutions and in the biological matrix under various storage conditions.
Methodology:
-
Stock Solution Stability: Prepare a stock solution of the IS and store it under the intended conditions. Compare its response to a freshly prepared solution at various time points.
-
Matrix Stability: Evaluate the stability of the IS in the biological matrix through freeze-thaw cycles, short-term (bench-top) storage, and long-term storage. The mean concentration of stability samples should be within ±15% of the nominal concentration.[1]
Visualizing the Workflow and Decision-Making Process
Diagrams can clarify complex experimental processes and decision-making pathways.
Caption: Decision tree for selecting an appropriate internal standard.
Conclusion: A Commitment to Quality
The selection of an internal standard is a foundational element of a robust and reliable bioanalytical method. While deuterated internal standards have long served as the workhorses of the industry due to their cost-effectiveness, a thorough understanding of their potential limitations is essential. For high-stakes regulated bioanalysis, the superior stability and co-elution properties of ¹³C and ¹⁵N labeled internal standards make them the unequivocally preferred choice, ensuring the highest level of data integrity. Ultimately, the responsibility lies with the scientist to rigorously validate their chosen internal standard and justify its use, providing a solid foundation for the successful development and approval of new therapeutics.
References
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Landvatter, S. W. (n.d.). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. Retrieved from [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved from [Link]
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Davison, A. S., Milan, A. M., & Dutton, J. J. (2014). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 51(Pt 4), 514–515. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
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Gierczak, T. (2020). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 25(21), 5039. Retrieved from [Link]
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Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]
-
myADLM.org. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]
-
Biotech Pioneer. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. Retrieved from [Link]
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European Medicines Agency. (2022). Bioanalytical method validation. Retrieved from [Link]
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Taylor & Francis Online. (2020). An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. Retrieved from [Link]
-
ScienceDirect. (2015). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. Retrieved from [Link]
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Chromatography Online. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Retrieved from [Link]
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European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
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PubMed. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Retrieved from [Link]
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RSC Publishing. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipi. Retrieved from [Link]
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ResearchGate. (2025). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. Retrieved from [Link]
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AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
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Bohrium. (2020). Evaluation, identification and impact assessment of abnormal internal standard response variability in regulated LC−MS bioanalysis. Retrieved from [Link]
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KCAS Bio. (2017). The Value of Deuterated Internal Standards. Retrieved from [Link]
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PubMed. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Retrieved from [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
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A Senior Scientist's Guide to Internal Standards: A Comparative Analysis of 7-Hydroxy Risperidone-d4 and 9-Hydroxy Risperidone-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technically-grounded comparison of 7-Hydroxy Risperidone-d4 and 9-Hydroxy Risperidone-d4. As internal standards are the bedrock of quantitative bioanalysis, this document moves beyond a simple product description to explain the causal biochemistry and analytical principles that should guide your selection. Our objective is to equip you with the expertise to choose the most appropriate internal standard for your specific application, thereby ensuring the accuracy and validity of your data.
The Foundational Role of Internal Standards in Risperidone Pharmacokinetics
Risperidone is a widely prescribed second-generation antipsychotic used in the management of schizophrenia and bipolar disorder.[1][2][3] Following administration, it is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, and to a lesser extent by CYP3A4.[4][5][6][7] This metabolic process is not a simple detoxification step; it produces 9-hydroxy risperidone (also known as paliperidone), a metabolite that exhibits pharmacological activity comparable to the parent drug.[6][7][8]
Consequently, the therapeutic and clinical effect is derived from the combined concentration of risperidone and 9-hydroxy risperidone, an entity referred to as the "active moiety".[1][7] Accurate quantification of both the parent drug and this active metabolite in biological matrices like plasma is therefore non-negotiable for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.[9][10][11]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for this purpose, offering unparalleled sensitivity and specificity. However, the analytical process, from sample extraction to ionization in the mass spectrometer, is susceptible to variability. A stable isotope-labeled internal standard (SIL-IS) is essential to control for this. An ideal SIL-IS is chemically identical to the analyte but has a different mass due to isotopic enrichment (e.g., with deuterium, ²H or D). It is added at a known concentration to every sample, standard, and quality control, acting as a chemical mimic that experiences the same processing variations as the analyte. By measuring the ratio of the analyte's signal to the internal standard's signal, we can correct for these variations and achieve precise quantification. This guide will critically evaluate the two most common deuterated standards used for this purpose.
The Metabolic Context: Why Two Hydroxylated Standards?
The choice of an internal standard is fundamentally linked to the metabolic fate of the parent drug. Risperidone undergoes several biotransformations, but 9-hydroxylation is the most significant pathway.
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The Gold Standard for Quantitative Analysis: A Justification for Using Stable Isotope-Labeled Internal Standards
In the landscape of quantitative bioanalysis, particularly within the realms of drug development and clinical research, the pursuit of accuracy and precision is paramount. The data generated from these studies form the bedrock of critical decisions, from pharmacokinetic/pharmacodynamic (PK/PD) modeling to regulatory submissions. While various analytical techniques exist, liquid chromatography-mass spectrometry (LC-MS) has emerged as a dominant platform due to its high sensitivity and selectivity. However, the inherent variability of the LC-MS process necessitates a robust strategy to ensure data integrity. This guide provides an in-depth justification for the use of stable isotope-labeled internal standards (SIL-IS), positioning them as the "gold standard" for mitigating analytical variability and achieving the highest level of confidence in quantitative results.
The Challenge: Overcoming Inevitable Analytical Variability
Quantitative analysis, especially in complex biological matrices like plasma or urine, is susceptible to a variety of factors that can introduce significant error. These challenges can be broadly categorized into two main areas: sample preparation inconsistencies and matrix effects.
-
Sample Preparation Variability: The journey from a raw biological sample to a clean extract ready for injection into an LC-MS system involves multiple steps, including protein precipitation, liquid-liquid extraction, or solid-phase extraction. Each step, from pipetting to evaporation and reconstitution, introduces a potential for analyte loss. This variability in recovery can lead to inaccurate quantification if not properly controlled.
-
Matrix Effects: Perhaps the most insidious challenge in LC-MS is the "matrix effect."[1][2] Co-eluting endogenous components from the biological matrix can interfere with the ionization of the target analyte in the mass spectrometer's source.[2][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which are unpredictable and can vary significantly from sample to sample.[1][3]
The Solution: The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The most effective way to correct for these sources of error is through the use of an internal standard (IS). An ideal internal standard is a compound that behaves identically to the analyte of interest throughout the entire analytical process but is distinguishable by the mass spectrometer. This is the fundamental principle behind Isotope Dilution Mass Spectrometry (IDMS).[][5][6][7]
A SIL-IS is a version of the analyte molecule where one or more atoms have been replaced with their heavier, stable (non-radioactive) isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[8][9][10] Because the SIL-IS is chemically and physically almost identical to the analyte, it experiences the same degree of loss during sample preparation and the same extent of ion suppression or enhancement in the MS source.[9][11] By adding a known concentration of the SIL-IS to every sample, standard, and quality control (QC) at the very beginning of the workflow, we can use the ratio of the analyte's signal to the SIL-IS's signal for quantification. This ratio remains constant even if the absolute signal intensities fluctuate, thereby correcting for variability.
Caption: Workflow of Isotope Dilution Mass Spectrometry.
Experimental Justification: SIL-IS vs. Analog IS
To empirically demonstrate the superiority of a SIL-IS, we can compare its performance against a common alternative: a structural analog internal standard. A structural analog is a molecule that is chemically similar but not identical to the analyte. While better than no internal standard, it often fails to perfectly mimic the analyte's behavior.
Experimental Protocol
-
Objective: To compare the precision and accuracy of quantifying a model drug (e.g., Carvedilol) in human plasma using a stable isotope-labeled internal standard (Carvedilol-d5) versus a structural analog internal standard (e.g., a related beta-blocker).
-
Materials:
-
Carvedilol reference standard
-
Carvedilol-d5 (SIL-IS)
-
Analog IS reference standard
-
Control human plasma from multiple donors
-
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the appropriate internal standard working solution (either Carvedilol-d5 or the analog IS) to each sample.
-
Vortex briefly to mix.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC System: Standard reverse-phase HPLC system.
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Monitor specific parent-to-daughter ion transitions for Carvedilol, Carvedilol-d5, and the analog IS.
-
-
Data Analysis:
-
Prepare two sets of calibration curves and quality control (QC) samples in plasma. One set will be processed with the SIL-IS and the other with the analog IS.
-
Analyze QC samples prepared in plasma from six different individual donors to assess the impact of matrix variability.
-
Calculate the concentration of Carvedilol in the QC samples using the respective internal standards.
-
Compare the precision (%CV) and accuracy (%Bias) for both methods across the different plasma lots.
-
Expected Results and Interpretation
The data below illustrates the typical performance differences observed in such an experiment.
Table 1: Comparison of QC Sample Performance (n=6 replicates per lot)
| QC Level (ng/mL) | Internal Standard Type | Plasma Lot | Mean Found Conc. (ng/mL) | Accuracy (%Bias) | Precision (%CV) |
| Low QC (5) | SIL-IS (Carvedilol-d5) | Lot 1 | 5.05 | 1.0% | 2.5% |
| Lot 2 | 4.98 | -0.4% | 3.1% | ||
| Lot 3 | 5.11 | 2.2% | 2.8% | ||
| Analog IS | Lot 1 | 5.25 | 5.0% | 6.5% | |
| Lot 2 | 4.65 | -7.0% | 8.2% | ||
| Lot 3 | 5.60 | 12.0% | 9.5% | ||
| High QC (500) | SIL-IS (Carvedilol-d5) | Lot 1 | 495 | -1.0% | 1.8% |
| Lot 2 | 503 | 0.6% | 2.2% | ||
| Lot 3 | 499 | -0.2% | 1.9% | ||
| Analog IS | Lot 1 | 480 | -4.0% | 5.1% | |
| Lot 2 | 545 | 9.0% | 7.8% | ||
| Lot 3 | 465 | -7.0% | 8.9% |
As the data clearly demonstrates, the assay using the SIL-IS exhibits far superior accuracy and precision, especially across different lots of biological matrix. The analog IS, while providing some correction, fails to fully compensate for the lot-to-lot variability in matrix effects, leading to significant bias and poorer precision. This is because even small differences in chemical structure can affect chromatographic retention time and ionization efficiency relative to the analyte.[1][12][13]
Caption: Comparison of SIL-IS and Analog IS behavior.
Regulatory Perspective and Best Practices
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) recognize the importance of a suitable internal standard.[14][15] While not strictly mandating a SIL-IS, their guidance documents for bioanalytical method validation emphasize the need for an IS that can track and compensate for variability.[14][16] The use of a SIL-IS is widely considered the best practice to meet these stringent requirements.[17][18][19]
Key considerations when selecting a SIL-IS:
-
Isotopic Purity: The SIL-IS should have a high degree of isotopic enrichment to minimize any contribution to the analyte's signal.
-
Mass Difference: A mass difference of at least 3 Da is generally recommended to avoid isotopic crosstalk.
-
Label Stability: The isotopic labels (especially deuterium) should be placed on a part of the molecule that is not susceptible to chemical exchange.[9]
Conclusion
The justification for using a stable isotope-labeled internal standard is rooted in the fundamental principles of analytical chemistry and the practical need for robust, reliable data in regulated environments. By perfectly mimicking the analyte of interest through every stage of the analytical process, a SIL-IS provides the most effective means to correct for inevitable variations in sample recovery and unpredictable matrix effects. The experimental data consistently shows that this approach yields superior accuracy and precision compared to other internal standardization strategies. For researchers, scientists, and drug development professionals, the adoption of SIL-IS is not merely a technical choice but a commitment to the highest standards of scientific integrity and data quality.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Hydroxy Risperidone-d4
For researchers and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents we employ. 7-Hydroxy Risperidone-d4, a deuterated analog of Paliperidone, serves as an invaluable internal standard in pharmacokinetic and metabolic studies due to its distinct mass.[1][2] While deuteration provides a powerful analytical tool, it does not alter the fundamental pharmacology or toxicology of the parent molecule.[3] Therefore, the disposal of this compound demands a rigorous, safety-first approach grounded in regulatory compliance and sound scientific principles.
This guide provides a comprehensive operational and disposal plan, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower your laboratory with a self-validating system for safety and compliance.
Pillar 1: Hazard Identification and Risk Assessment
A robust disposal plan begins with a clear understanding of the material's risks. While this compound is a specialized research compound, its hazard profile is inferred from its non-deuterated counterparts, Risperidone and Paliperidone.
-
Primary Hazard: The Safety Data Sheet (SDS) for Risperidone and Paliperidone classifies these compounds under "Acute toxicity, Oral (Category 3)," with the hazard statement H301: "Toxic if swallowed."[4] This is the primary risk that dictates handling and disposal procedures. Accidental ingestion is a significant concern, necessitating stringent containment protocols.
-
Nature of Deuterated Compounds: It is critical to understand that deuterated compounds are not radioactive.[3] Deuterium is a stable, heavy isotope of hydrogen. The core chemical reactivity and biological activity remain largely the same, but the compound's unique properties require it to be treated as hazardous chemical waste.[3]
-
Regulatory Considerations (EPA & DEA):
-
EPA: The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA). A key provision is the prohibition of "sewering" (flushing down a drain) any hazardous waste pharmaceuticals by healthcare and research facilities.[5]
-
DEA: While Risperidone and its metabolites are not currently scheduled as controlled substances, they are potent psychoactive compounds. Disposal procedures should anticipate the possibility of them being treated as controlled substance analogues. The Drug Enforcement Administration (DEA) mandates a "non-retrievable" standard for the disposal of controlled substances, meaning the substance must be permanently rendered to an unusable state.[6][7] High-temperature incineration is the most common method that meets this rigorous standard.[8]
-
Pillar 2: Pre-Disposal Handling & Personal Protective Equipment (PPE)
Safe disposal is the final step in a chain of safe handling. Adherence to proper PPE and handling protocols is non-negotiable.
-
Engineering Controls: All handling of this compound, whether in pure form or solution, should occur within a certified chemical fume hood to prevent the inhalation of aerosols or fine powders.[4][9]
-
Personal Protective Equipment (PPE): A standard PPE ensemble is required:
-
Gloves: Nitrile gloves should be worn at all times. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[10]
-
Eye Protection: Safety goggles or a face shield are mandatory.
-
Lab Coat: A chemical-resistant lab coat should be worn and kept buttoned.
-
Pillar 3: The Core Disposal Workflow
The following step-by-step methodology ensures a compliant and safe disposal process. The causality behind this workflow is to prevent environmental release, protect personnel, and adhere to federal and local regulations.
Experimental Protocol: Waste Segregation and Disposal
-
Characterize and Segregate Waste: At the point of generation, immediately segregate all waste materials contaminated with this compound. Do not mix this waste with other chemical streams.[3][11] This is crucial for proper waste profiling by your disposal vendor.
-
Solid Waste: Unused or expired pure compound, contaminated weigh boats, and contaminated wipes.
-
Liquid Waste: Experimental solutions, solvent rinsates from cleaning glassware, and mother liquor from crystallizations.
-
Contaminated Labware (Sharps & Non-Sharps): Used pipette tips, syringes, vials, and chromatography columns.
-
-
Containerization and Labeling:
-
Use only approved, chemically resistant, and sealable waste containers.
-
The EPA mandates that containers holding this type of waste must be clearly labeled with the words: "Hazardous Waste Pharmaceuticals." [12][13]
-
Containers must be kept closed except when adding waste and stored in a secure secondary containment unit within a designated Satellite Accumulation Area.[13] Storage is limited to a maximum of one year.[13]
-
-
Disposal of Empty Containers: An empty container that held this compound is not considered regular lab glass. It must be decontaminated.
-
Triple-Rinse Procedure: Rinse the container three times with a suitable solvent (e.g., methanol, acetonitrile).[3]
-
Collect Rinsate: Crucially, collect all three rinses as hazardous liquid waste and add them to your designated liquid waste container.[3]
-
Final Disposal: After triple-rinsing, deface the original label, and the container can typically be disposed of as regular laboratory glass.[3]
-
-
Final Disposal Coordination (The Critical Step):
-
Contact EHS: All waste disposal must be conducted in accordance with your institution's specific guidelines. Contact your Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your hazardous pharmaceutical waste.[3]
-
Incineration: Your EHS office will coordinate with a licensed hazardous waste disposal company. The standard and required method for this category of waste is high-temperature incineration, which satisfies the EPA's requirements and the DEA's "non-retrievable" standard.[8]
-
Data Presentation: Disposal Summary Table
| Waste Stream | Description | Disposal Protocol |
| Solid Compound | Unused, expired, or residual this compound powder. | Place in a sealed, clearly labeled "Hazardous Waste Pharmaceuticals - Solids" container. |
| Liquid Waste | Solutions containing the compound, including solvent rinses. | Collect in a sealed, clearly labeled "Hazardous Waste Pharmaceuticals - Liquids" container. Do not mix incompatible solvents. |
| Contaminated Sharps | Needles, syringes, or glass Pasteur pipettes. | Place in a designated sharps container. When full, place the entire sharps container into the solid hazardous pharmaceutical waste stream. |
| Contaminated Labware | Used vials, pipette tips, and other non-sharp disposables. | Place in the "Hazardous Waste Pharmaceuticals - Solids" container. |
| Empty Containers | Original reagent bottles. | Triple-rinse with an appropriate solvent, collecting all rinsate as hazardous liquid waste. Deface the label and dispose of the container as non-hazardous glass.[3] |
Mandatory Visualization: Disposal Decision Workflow
The following diagram illustrates the logical flow for segregating and managing waste streams associated with this compound.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
Trustworthiness: The Self-Validating Protocol
The trustworthiness of this disposal protocol is rooted in its alignment with multiple layers of regulatory and safety oversight. It is a self-validating system because:
-
Regulatory Compliance: It is built upon the foundational requirements of the EPA's RCRA and the DEA's disposal standards.[7][14]
-
Institutional Verification: The mandatory final step of involving your institution's EHS department ensures that your specific lab procedures are verified and compliant with local and state regulations, which may be more stringent than federal rules.
-
Documentation: Maintaining a detailed waste log, including the date, amount, and type of waste added to each container, creates an auditable trail that validates your adherence to the protocol.
By following this comprehensive guide, researchers, scientists, and drug development professionals can ensure they are not only protecting themselves and the environment but are also upholding the highest standards of scientific integrity and professional responsibility.
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Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024). U.S. Food and Drug Administration (FDA). [Link]
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Disposal Q&A. (n.d.). DEA Diversion Control Division. [Link]
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Management of Hazardous Waste Pharmaceuticals. (2019). U.S. Environmental Protection Agency (EPA). [Link]
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How To Safely Dispose of Controlled Substances. (2024). Daniels Health. [Link]
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Deuterium oxide 99,9 Atom%D - Safety Data Sheet. (2025). Carl ROTH. [Link]
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EPA Final Rule on Hazardous Waste Pharmaceuticals. (2026). Secure Waste. [Link]
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21 CFR Part 1317 -- Disposal. (n.d.). Electronic Code of Federal Regulations (eCFR). [Link]
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A Researcher's Guide to Safe Handling: Personal Protective Equipment and Protocols for 7-Hydroxy Risperidone-d4
As a Senior Application Scientist, this guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 7-Hydroxy Risperidone-d4. The focus is on establishing a robust safety framework through appropriate personal protective equipment (PPE) and meticulous handling procedures, ensuring both personal safety and the integrity of your research. 7-Hydroxy Risperidone is the primary active metabolite of the atypical antipsychotic drug Risperidone, and while the deuterated form (d4) is used as a stable isotope internal standard in analytical studies, it should be handled with the same level of caution as the parent compound.[1][2][3] The toxicological properties of this specific deuterated compound have not been exhaustively investigated; therefore, a conservative approach assuming high potency is warranted.[4]
Hazard Assessment and Engineering Controls: The Foundation of Safety
Before any handling of this compound, a thorough understanding of its potential hazards is crucial. The parent compound, Risperidone, is classified as toxic if swallowed.[5] As a fine powder, the primary risks associated with this compound are inhalation and dermal contact, which can lead to systemic absorption.[6]
Personal protective equipment is the final barrier between a researcher and a hazardous substance. The primary methods of exposure control are engineering and administrative controls.
-
Engineering Controls: All procedures involving the handling of powdered this compound must be performed within a certified chemical fume hood, a ventilated laminar flow enclosure, or a glove box.[6] These controls are designed to contain the powder and prevent airborne particles from entering the laboratory environment. When weighing the compound, a vented balance safety enclosure should be used to minimize exposure.[6]
-
Administrative Controls: Access to areas where the compound is handled should be restricted to trained personnel.[7] Eating, drinking, and applying cosmetics are strictly prohibited in these areas to prevent accidental ingestion.[7][8]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is critical and must be based on a risk assessment of the procedures being performed.[9] For handling potent compounds like this compound, the following PPE is mandatory.
| PPE Component | Specification | Rationale for Use |
| Gloves | Double-gloving with powder-free nitrile gloves (ASTM D6978 rated).[10] | Prevents dermal absorption. Double-gloving provides an extra layer of protection against tears and contamination. The outer glove should be removed immediately after handling and before touching any other surfaces.[7] |
| Eye Protection | Chemical safety goggles or a full-face shield.[11] | Protects eyes from splashes or airborne particles. Standard safety glasses are insufficient as they do not provide a seal around the eyes.[11] |
| Lab Coat/Gown | Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting knit cuffs.[7][11] | Protects skin and personal clothing from contamination. The back-closure design offers better frontal protection. Gowns should not be worn outside the laboratory.[11] |
| Respiratory Protection | An N95 or higher-rated respirator. | Essential for preventing the inhalation of fine powder, especially during weighing and transfer operations. A risk assessment may indicate the need for a higher level of respiratory protection. |
| Additional Garb | Disposable head/hair covers and shoe covers.[12] | Minimizes the risk of contaminating personal hair and shoes and prevents the transfer of the compound outside the designated handling area. |
Procedural Workflow for Safe Handling
This section provides a step-by-step guide for the safe handling of this compound, from receipt to disposal. The following diagram illustrates the critical stages of this workflow.
Caption: Safe handling workflow from preparation to disposal.
Step-by-Step Protocol
1. Receiving and Storage
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.
-
Wear single-use nitrile gloves during inspection.
-
Store the compound in its original, tightly sealed container in a cool, dry, and secure location, away from incompatible materials.[8] The storage area should be clearly labeled and access-restricted.[13]
2. Preparation for Handling (Donning PPE)
-
Before entering the designated handling area, don all required PPE in the following order: shoe covers, inner gloves, gown, head/hair cover, face mask/respirator, and eye protection.
-
Don the second (outer) pair of gloves over the cuffs of the gown to ensure a complete seal.[7]
3. Handling the Compound (Weighing and Solution Preparation)
-
All manipulations of the solid compound must occur within a certified chemical fume hood or other suitable containment enclosure.[6]
-
Use a dedicated set of spatulas and weighing papers.
-
To minimize dust generation, open the container slowly and handle it gently.
-
Weigh the desired amount of this compound.
-
When preparing a solution, add the solvent to the vessel containing the weighed powder slowly to avoid splashing.
-
Once the compound is in solution, it poses a significantly lower inhalation risk, but dermal and eye protection are still mandatory.[6]
-
Securely cap and label all solution containers.
4. Post-Handling Decontamination and Doffing PPE
-
After handling is complete, decontaminate the work surface and any equipment used according to your institution's approved procedures.
-
Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.
-
Doff the remaining PPE in a manner that avoids self-contamination: remove gown and shoe covers, followed by inner gloves. Remove eye protection and respirator last, outside of the immediate handling area.
-
Dispose of all single-use PPE in a clearly labeled hazardous waste container.[14]
-
Wash hands thoroughly with soap and water immediately after removing all PPE.[7]
Emergency Procedures
Spill Response:
-
In the event of a spill, evacuate the immediate area and alert others.
-
Ensure you are wearing the full complement of PPE, including respiratory protection, before attempting cleanup.
-
For a small powder spill, gently cover it with absorbent material and then carefully collect the material using a dedicated scoop or brush and place it in a sealed, labeled hazardous waste container. Avoid dry sweeping, which can aerosolize the powder.
-
Clean the spill area with an appropriate deactivating solution or soap and water.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][5]
Waste Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.[14]
-
Solid Waste: This includes any remaining solid compound, contaminated weighing papers, PPE, and spill cleanup materials. Collect this waste in a dedicated, clearly labeled, and sealed hazardous waste container.[15]
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour any solutions down the drain.[15]
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[14][16] After rinsing, the container can be disposed of according to institutional guidelines.[16]
By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, protecting themselves and their colleagues while maintaining the highest standards of laboratory practice.
References
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OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.[Link]
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U.S. Compliance. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?[Link]
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Cleanchem. 7-Hydroxy Risperidone D4 | CAS No: 1215454-04-8.[Link]
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Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines.[Link]
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Eurofins Scientific. The challenge of handling highly potent API and ADCs in analytical chemistry.[Link]
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Creative Safety Supply. (2024, June 18). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.[Link]
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DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.[Link]
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Janssen Pharmaceuticals, Inc. Important Safety Information (ISI) | RISPERDAL® (risperidone).[Link]
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National Institutes of Health (NIH). (2023, June 5). Risperidone - LiverTox - NCBI Bookshelf.[Link]
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Capot Chemical. (2026, January 3). MSDS of Risperidone-d4.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
